Technical Documentation Center

1-Benzofuran-2-carbohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzofuran-2-carbohydrazide
  • CAS: 5545-86-8

Core Science & Biosynthesis

Foundational

The Multifaceted Biological Activity of 1-Benzofuran-2-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzofuran-Carbohydrazide Scaffold as a Privileged Structure in Medicinal Chemistry The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran-Carbohydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can be tailored to address a multitude of therapeutic targets. Among these, the 1-benzofuran-2-carbohydrazide framework has emerged as a "privileged structure," a molecular architecture that demonstrates a remarkable capacity for interacting with a diverse array of biological targets.[1][2] This guide provides an in-depth technical exploration of the biological activity profile of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The benzofuran moiety, a fusion of benzene and furan rings, is a cornerstone of numerous natural and synthetic compounds with significant pharmacological properties.[1][3] The addition of a carbohydrazide linker (-CONHNH2) at the 2-position of the benzofuran ring introduces a versatile functional group that not only enhances the molecule's ability to form hydrogen bonds but also serves as a synthetic handle for the creation of diverse libraries of derivatives.[4][5] This unique combination of a rigid benzofuran core and a flexible, reactive carbohydrazide side chain underpins the broad spectrum of biological activities exhibited by this class of compounds.

This document will delve into the key therapeutic areas where 1-benzofuran-2-carbohydrazide derivatives have shown significant promise, including their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. We will explore the underlying mechanisms of action, present detailed experimental protocols for their biological evaluation, and summarize key structure-activity relationship (SAR) findings to guide future drug design efforts.

Anticancer Activity: Targeting the Hallmarks of Cancer

1-Benzofuran-2-carbohydrazide derivatives have demonstrated potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[1][6][7] Their multifaceted mechanism of action often involves the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways that are critical for tumor growth and survival.[7][8][9]

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of these derivatives stems from their ability to interfere with several fundamental cellular processes:

  • Apoptosis Induction: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[10]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[7]

  • Enzyme Inhibition: Benzofuran derivatives have been shown to inhibit various kinases and other enzymes that are crucial for cancer cell signaling and survival, such as VEGFR-2 and tubulin polymerization.[6][7][8]

The following diagram illustrates a generalized pathway for the induction of apoptosis by 1-benzofuran-2-carbohydrazide derivatives.

cluster_0 Cellular Environment Benzofuran 1-Benzofuran-2- carbohydrazide Derivative Bax Bax (Pro-apoptotic) Benzofuran->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzofuran->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c, activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization

Caption: Generalized apoptotic pathway induced by 1-benzofuran-2-carbohydrazide derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 1-benzofuran-2-carbohydrazide derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-isatin conjugate 5dBroad panel of 55 human cancer cell linesBroad activity[8]
Benzofuran-isatin conjugate 23aColorectal (SW-620)8.7[6]
Benzofuran-isatin conjugate 23aColorectal (HT-29)9.4[6]
Benzofuran-isatin conjugate 23dColorectal (SW-620)6.5[6]
Benzofuran-isatin conjugate 23dColorectal (HT-29)9.8[6]
3-Methylbenzofuran derivative 16bLung (A549)1.48[6]
Hydrazide derivative 1Breast (MCF-7)0.7[10]
Hydrazide derivative 2Breast (MCF-7)0.18[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-benzofuran-2-carbohydrazide derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. 1-Benzofuran-2-carbohydrazide derivatives have demonstrated promising activity against a range of bacteria and fungi.[11][12][13][14][15]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial effects of these compounds are believed to arise from their ability to:

  • Inhibit Cell Wall Synthesis: Interfere with the synthesis of peptidoglycan in bacteria, leading to cell lysis.

  • Disrupt Cell Membranes: Alter the permeability of the microbial cell membrane, causing leakage of essential cellular components.

  • Inhibit Essential Enzymes: Block the activity of enzymes that are vital for microbial metabolism and replication.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microbial strains.

DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 1Salmonella typhimurium12.5[16]
Compound 1Escherichia coli25[16]
Compound 1Staphylococcus aureus12.5[16]
Compound 2Staphylococcus aureus25[16]
Compound 18Staphylococcus aureus ATCC 43300 (MRSA)3.91[17]
Compound 3b, 3c, 3dBacillus subtilis, Escherichia coli100[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram outlines the general workflow for antimicrobial screening.

cluster_1 Antimicrobial Screening Workflow Synthesis Synthesis of Benzofuran Derivatives Stock Preparation of Stock Solutions Synthesis->Stock Microdilution Broth Microdilution Assay (96-well plate) Stock->Microdilution Inoculum Standardized Microbial Inoculum Preparation Inoculum->Microdilution Incubation Incubation Microdilution->Incubation MIC MIC Determination Incubation->MIC

Caption: Workflow for antimicrobial screening of 1-benzofuran-2-carbohydrazide derivatives.

Anti-inflammatory and Anticonvulsant Activities: Modulating Physiological Responses

Beyond their potent anticancer and antimicrobial properties, 1-benzofuran-2-carbohydrazide derivatives have also been investigated for their potential as anti-inflammatory and anticonvulsant agents.[3][18][19][20][21][22][23][24]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Certain benzofuran derivatives have been shown to exhibit significant anti-inflammatory effects, likely through the inhibition of pro-inflammatory mediators.[3][18][20][22] For instance, some derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[18]

Anticonvulsant Activity

Epilepsy and other seizure disorders represent a significant unmet medical need. Several studies have explored the anticonvulsant potential of benzofuran derivatives, with some compounds showing protection in animal models of seizures, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests.[21][25]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 1-benzofuran-2-carbohydrazide derivatives is highly dependent on the nature and position of substituents on both the benzofuran ring and the carbohydrazide moiety.[26][27] Key SAR insights include:

  • Substituents on the Benzofuran Ring: The presence of electron-withdrawing or electron-donating groups at various positions of the benzofuran core can significantly influence the compound's potency and selectivity.[26]

  • Modifications of the Carbohydrazide Linker: The terminal amine of the carbohydrazide can be readily derivatized to form hydrazones, amides, and other functional groups, leading to a wide range of biological activities.[4][28][29] The nature of the substituent on the terminal nitrogen is crucial for activity.

  • Hybrid Molecules: The conjugation of the 1-benzofuran-2-carbohydrazide scaffold with other pharmacologically active heterocycles (e.g., isatin, triazole) has proven to be a successful strategy for developing highly potent anticancer agents.[6][8][26]

The following diagram illustrates the key points for SAR exploration.

cluster_2 Structure-Activity Relationship (SAR) Exploration Core 1-Benzofuran-2-Carbohydrazide Core R1 Substituents on Benzofuran Ring (R1) R2 Modifications of Carbohydrazide Linker (R2) Hybrid Hybridization with other Heterocycles Activity Biological Activity R1->Activity R2->Activity Hybrid->Activity

Caption: Key structural features for SAR studies of 1-benzofuran-2-carbohydrazide derivatives.

Conclusion and Future Directions

The 1-benzofuran-2-carbohydrazide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The synthetic tractability of the carbohydrazide linker allows for the creation of extensive and diverse chemical libraries, which, when coupled with a deep understanding of the structure-activity relationships, provides a powerful engine for lead optimization.

Future research in this area should focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent derivatives will be crucial for their further development.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Rational Design of Novel Derivatives: The application of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation compounds with enhanced potency, selectivity, and drug-like properties.

References

  • Al-Ostoot, F. H., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis Online. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]

  • Salimi, M., et al. (2017). In Vitro and in Vivo Assessments of Two Novel Hydrazide Compounds Against Breast Cancer as Well as Mammary Tumor Cells. Cancer Chemotherapy and Pharmacology. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

  • Shaan, N., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]

  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

  • Onkol, T., et al. (2009). Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. [Link]

  • Karvekar, M. D., et al. (n.d.). N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Asian Journal of Chemistry. [Link]

  • Nguyen, T. H. L., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. ResearchGate. [Link]

  • Majage, C., et al. (n.d.). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Patel, S., et al. (2014). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Nguyen, T. H. L., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU. [Link]

  • Kumar, A. S., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Khan, I. Y., et al. (2012). Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry. [Link]

  • Kulkarni, S. K., et al. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Semantic Scholar. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Singh, R., & Pal, D. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. [Link]

  • Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. [Link]

  • Ohta, S., et al. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]

  • Zhao, W. M., et al. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. PubMed. [Link]

  • Kirilmis, C., et al. (2008). part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Benzofuran derivative with anticancer activity. ResearchGate. [Link]

  • Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. [Link]

  • Kumar, S., et al. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Ali, M. M., et al. (2010). Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives. PubMed. [Link]

  • Shettennavar, V., & Kulkarni, M. V. (2016). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]

  • Al-Majid, A. M., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. [Link]

  • Obniska, J., et al. (n.d.). NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • Dawood, K. M., et al. (2006). Synthesis, anticonvulsant, and anti-inflammatory evaluation of some new benzotriazole and benzofuran-based heterocycles. PubMed. [Link]

  • Dawood, K. M., et al. (2006). Synthesis, anticonvulsant, and anti-inflammatory activities of some new benzofuran-based heterocycles. PubMed. [Link]

Sources

Exploratory

Pharmacological significance of benzofuran-2-carbohydrazide in medicinal chemistry

The Pharmacological Significance of Benzofuran-2-Carbohydrazide: A Comprehensive Guide to Scaffold Functionalization and Therapeutic Applications Executive Summary In contemporary medicinal chemistry, the search for "pri...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Significance of Benzofuran-2-Carbohydrazide: A Comprehensive Guide to Scaffold Functionalization and Therapeutic Applications

Executive Summary

In contemporary medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is paramount. The benzofuran-2-carbohydrazide (BFC) architecture has emerged as a highly versatile pharmacophore. By combining the lipophilic, target-engaging properties of the benzofuran ring with the highly reactive, hydrogen-bonding capacity of the carbohydrazide linker, researchers can synthesize a vast array of derivatives, including Schiff bases, pyrazole hybrids, and transition metal complexes. This technical guide explores the structural rationale, synthetic methodologies, and broad-spectrum pharmacological applications of BFC derivatives.

Chemical Anatomy and Structural Rationale

The pharmacological potency of benzofuran-2-carbohydrazide stems from its bipartite structure:

  • The Benzofuran Core: An oxygen-containing heterocycle that mimics endogenous indoles and purines, allowing it to intercalate with DNA or bind effectively within the hydrophobic pockets of various enzymes (e.g., COX-2, Aurora kinases)[1][2].

  • The Carbohydrazide Moiety (-CO-NH-NH2): This functional group serves a dual purpose. Biologically, it acts as a potent hydrogen bond donor and acceptor, crucial for anchoring the molecule to target protein residues[3]. Chemically, the terminal primary amine is highly nucleophilic due to the "alpha-effect" (the repulsion between adjacent lone pairs on the nitrogen atoms), making it an ideal anchor for further functionalization via condensation reactions[4][5].

G A Salicylaldehyde Derivatives B Ethyl Benzofuran-2-carboxylate (Esterification) A->B Ethyl bromoacetate K2CO3 C Benzofuran-2-carbohydrazide (Hydrazinolysis) B->C Hydrazine hydrate Reflux D Schiff Bases (Isatin/Aldehydes) C->D Glacial AcOH Reflux E Pyrazole Hybrids (Vilsmeier-Haack) C->E Acetophenones POCl3-DMF F Metal Complexes (Co, Ni, Cu, Zn) D->F Metal Chlorides EtOH

Synthetic workflow and diversification of the benzofuran-2-carbohydrazide scaffold.

Pharmacological Profiling & Target Engagement

BFC derivatives exhibit a remarkably broad spectrum of biological activities. The functionalization of the terminal amine dictates the specific therapeutic application.

Anticancer and Kinase Inhibition

Benzofuran-isatin conjugates (synthesized by condensing BFC with indoline-2,3-diones) have demonstrated profound antiproliferative effects. Molecular docking and in vitro assays reveal that these conjugates act as potent inhibitors of Aurora B kinase , an enzyme critical for chromosomal segregation during mitosis[2][6]. Inhibition leads to G2/M phase cell cycle arrest and subsequent apoptosis, particularly in colon cancer and human brain tumor models[6].

Anti-Inflammatory Activity (COX-2 Inhibition)

Pyrazolyl-benzofuran derivatives, synthesized via microwave-assisted condensation, exhibit significant anti-inflammatory properties[7]. In silico docking studies against the cyclooxygenase-2 (COX-2) enzyme (PDB: 5W58) show that the benzofuran core fits snugly into the hydrophobic channel of COX-2, while the carbohydrazide-derived linker forms critical hydrogen bonds with Arg120 and Tyr355, effectively blocking prostaglandin synthesis[1].

Antimicrobial and Antitubercular Efficacy

BFC derivatives, particularly 3-methyl-1-benzofuran-2-carbohydrazide, have shown strong antitubercular activity against Mycobacterium tuberculosis (H37Rv strain) with Minimum Inhibitory Concentrations (MIC) as low as 1.6 μg/mL[2]. Furthermore, converting BFC into Schiff bases and subsequently complexing them with transition metals (Co, Ni, Cu, Zn) drastically enhances their antibacterial and antifungal profiles[8][9]. This phenomenon is explained by Tweedy’s Chelation Theory : complexation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (N, O) of the BFC ligand. This increases the lipophilicity of the entire complex, facilitating deeper penetration through the lipid bilayer of bacterial cell membranes[8].

Quantitative Data Summary
Derivative ClassTarget / Disease ModelKey Quantitative MetricPrimary Mechanism of Action
3-Methyl-BFC Mycobacterium tuberculosisMIC = 1.6 μg/mLDisruption of mycobacterial cell wall / Kinase inhibition[2]
Pyrazolyl-BFC Hybrids Rat Paw Edema (In vivo)52.5% - 78.11% InhibitionSelective COX-2 Enzyme Inhibition[1][7]
BFC-Isatin Conjugates Colon Cancer (In vitro)Sub-micromolar IC₅₀Aurora B Kinase Inhibition & Apoptosis[6]
BFC-Metal Complexes (Cu, Zn) E. coli, S. aureusEnhanced Zone of InhibitionIncreased lipophilicity via Tweedy's Chelation[8]
Pyrazole-BFC Hybrids Type 2 DiabetesHigh affinity bindingα-Glucosidase Inhibition[5]

Mechanistic Pathways of BFC Derivatives

Pathways BFC Benzofuran-2-Carbohydrazide Derivatives COX2 COX-2 Enzyme Inhibition BFC->COX2 Aurora Aurora Kinase Inhibition BFC->Aurora PGE2 Decreased PGE2 Synthesis COX2->PGE2 Inflam Anti-inflammatory Response PGE2->Inflam CellCycle Cell Cycle Arrest (G2/M Phase) Aurora->CellCycle Apoptosis Apoptosis Induction (Cancer Cells) CellCycle->Apoptosis

Dual pharmacological pathways of BFC derivatives in inflammation and oncology.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical markers.

Protocol 1: Synthesis of the Core Benzofuran-2-Carbohydrazide

Causality Focus: The use of hydrazine hydrate leverages the alpha-effect for efficient nucleophilic acyl substitution, driving the equilibrium toward the hydrazide by continuous removal of ethanol.

  • Esterification: Dissolve 2-hydroxybenzaldehyde (salicylaldehyde) (20 mmol) and ethyl bromoacetate (22 mmol) in anhydrous acetonitrile (30 mL). Add anhydrous potassium carbonate (K₂CO₃) (30 mmol) to deprotonate the phenol, initiating the Sₙ2 attack. Reflux the mixture for 8 hours[5][6].

  • Isolation: Filter the hot solution to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield ethyl benzofuran-2-carboxylate[10].

  • Hydrazinolysis: Dissolve the resulting ester (10 mmol) in absolute ethanol (20 mL). Slowly add an excess of hydrazine hydrate (99%, 25 mL) at 0-5°C to prevent exothermic degradation[1][10].

  • Reflux & Crystallization: Heat the mixture to reflux for 4 hours. Cool the mixture to room temperature; the product will precipitate. Filter, wash with cold water, and recrystallize from ethanol to yield pure benzofuran-2-carbohydrazide[1][5].

  • Self-Validation: Confirm synthesis via FT-IR. Look for the disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of the amide C=O stretch at ~1634-1670 cm⁻¹, alongside characteristic N-H stretching bands at 3300-3156 cm⁻¹[1][5].

Protocol 2: Generation of Benzofuran-Isatin Conjugates (Schiff Bases)

Causality Focus: Glacial acetic acid is used in catalytic amounts to protonate the isatin carbonyl, increasing its electrophilicity. Over-acidification is avoided to prevent protonation of the BFC primary amine, which would destroy its nucleophilicity.

  • Preparation: In a 100 mL round-bottom flask, combine equimolar amounts (0.01 mol) of benzofuran-2-carbohydrazide and an isatin derivative (e.g., 5-nitro-1H-indole-2,3-dione) in 25 mL of absolute ethanol[4][11].

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Condensation: Reflux the mixture for 2 to 4 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 7:3) until the starting materials are consumed[4].

  • Purification: Cool the reaction mixture in an ice bath. Filter the resulting colored precipitate (often pinkish-brown or yellow depending on substituents), wash with cold ethanol, and dry under a vacuum[4].

  • Self-Validation: ¹H-NMR (DMSO-d₆) must show the disappearance of the -NH₂ singlet (originally at ~8.2 ppm) and the presence of a highly deshielded singlet at ~11.75 ppm corresponding to the newly formed CONH proton[7][11].

Protocol 3: Transition Metal Complexation for Enhanced Bioactivity
  • Ligation: Dissolve the synthesized Schiff base ligand (from Protocol 2) (2 mmol) in hot DMF or ethanol.

  • Complexation: Add a methanolic solution of a transition metal chloride (e.g., CuCl₂·2H₂O or ZnCl₂) (1 mmol) dropwise to the ligand solution to achieve a 1:2 (Metal:Ligand) stoichiometric ratio[9].

  • Reflux: Reflux the mixture for 3-4 hours. The formation of the complex is usually indicated by a distinct color change (e.g., green/blue for Copper complexes)[8].

  • Self-Validation: Molar conductance measurements in DMSO should indicate non-electrolytic nature (confirming chlorides are coordinated inside the sphere). ESR spectral data for Cu(II) complexes will confirm an octahedral or square planar geometry[8][9].

Future Perspectives in Medicinal Chemistry

The benzofuran-2-carbohydrazide scaffold remains a goldmine for rational drug design. Future optimizations will likely focus on ADMET profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity). While Cramer rules of toxicity predict some derivatives as Class III toxic compounds when administered orally[2], structural modifications—such as the introduction of solubilizing morpholine rings or the use of greener synthetic approaches (like water-mediated, catalyst-free condensations)[10]—will be critical in transitioning these potent in vitro hits into viable clinical candidates.

References

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. 4

  • 3-Methyl-1-benzofuran-2-carbohydrazide. PMC / National Institutes of Health. 3

  • Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide. Der Pharma Chemica. 8

  • Synthesis, characterization, and biological activity studies of (E)-N'-((thiophen-2-yl)methylene)benzofuran-2-carbohydrazide and its metal(II) complexes. TÜBİTAK Academic Journals.9

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. 1

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2-Carbohydrazide. ResearchGate. 12

  • Synthesis, SAR, Molecular Docking and Antituberculosis Study of 3-Methyl-1-Benzofuran-2-Carbohydrazide. Asian Journal of Chemistry.2

  • Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Derivatives. Scientific & Academic Publishing. 7

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica. 10

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Taylor & Francis. 6

  • Benzofurano-isatins: Search for antimicrobial agents. Arabian Journal of Chemistry. 11

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. PMC / National Institutes of Health. 5

Sources

Foundational

Structure-activity relationship (SAR) of 1-Benzofuran-2-carbohydrazide analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Benzofuran-2-carbohydrazide Analogs Authored by: Gemini, Senior Application Scientist Abstract The 1-benzofuran scaffold is a prominent hetero...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Benzofuran-2-carbohydrazide Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-benzofuran scaffold is a prominent heterocyclic motif that constitutes the core of numerous compounds with significant biological activities.[1][2][3][4] When coupled with a carbohydrazide linker, it gives rise to the 1-benzofuran-2-carbohydrazide class of molecules, which has proven to be a versatile template for the development of novel therapeutic agents. These analogs have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anticonvulsant properties.[4][5][6][7][8] This guide provides a detailed exploration of the structure-activity relationships (SAR) of these analogs, synthesizing data from numerous studies to offer insights for researchers, scientists, and professionals in drug development. We will dissect the influence of various structural modifications on biological outcomes, present key experimental data, and outline the foundational synthetic methodologies.

The Architectural Blueprint: Core Structure and Synthetic Strategy

The foundational structure of the analogs discussed herein consists of a benzofuran ring system with a carbohydrazide group at the C-2 position. This carbohydrazide moiety serves not only as a flexible linker but also as a crucial pharmacophore, readily undergoing condensation reactions to create a diverse library of derivatives.[9][10]

General Synthetic Pathway

The synthesis of 1-benzofuran-2-carbohydrazide analogs is a well-established, multi-step process that offers high modularity. The general workflow allows for the introduction of diversity at various points, making it a cornerstone of medicinal chemistry efforts in this area.

Step 1: Synthesis of Ethyl 1-Benzofuran-2-carboxylate: The process typically commences with the reaction of salicylaldehyde and ethyl chloroacetate in the presence of a base like potassium carbonate to construct the core benzofuran ring with an ester at the C-2 position.

Step 2: Formation of 1-Benzofuran-2-carbohydrazide: The resulting ester is then treated with hydrazine hydrate. This reaction substitutes the ethoxy group of the ester with a hydrazinyl group (-NHNH2), yielding the key 1-benzofuran-2-carbohydrazide intermediate.[11][12] This intermediate is the direct precursor to the final analog library.

Step 3: Derivatization: The terminal amino group of the carbohydrazide is highly nucleophilic and readily reacts with a wide range of electrophiles, most commonly substituted aldehydes or ketones, to form Schiff bases (hydrazones).[11][12] These can be the final products or can undergo further cyclization to generate more complex heterocyclic systems like oxadiazoles or pyrazoles.[6]

G cluster_0 Core Synthesis cluster_1 Intermediate Formation cluster_2 Analog Generation Salicylaldehyde Salicylaldehyde EBC Ethyl 1-Benzofuran-2-carboxylate Salicylaldehyde->EBC K2CO3, Reflux ECA Ethyl Chloroacetate ECA->EBC BCH 1-Benzofuran-2-carbohydrazide (Key Intermediate) EBC->BCH Reflux Hydrazine Hydrazine Hydrate Hydrazine->BCH FinalAnalog Final Analogs (e.g., Schiff Bases) BCH->FinalAnalog Acid Catalyst Aldehyde R-CHO / R-CO-R' Aldehyde->FinalAnalog

General Synthetic Workflow for 1-Benzofuran-2-carbohydrazide Analogs.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of these analogs can be finely tuned by strategic modifications at three primary locations: the benzofuran nucleus (Positions C3-C7), the carbohydrazide linker, and the terminal aryl/heterocyclic moiety (R-group).

Anticancer Activity

1-Benzofuran-2-carbohydrazide derivatives have emerged as a promising class of anticancer agents, with activity reported against a wide array of cancer cell lines.[5][13] Their mechanism often involves the inhibition of key kinases like VEGFR-2 or the induction of apoptosis.[5][9]

Key SAR Insights:

  • Substitution at C3 of Benzofuran: The introduction of small alkyl groups, particularly a methyl group at the C3-position, has been shown to be beneficial for anticancer activity.[5]

  • Terminal Aromatic/Heterocyclic Ring: The nature of the group attached to the hydrazide is a critical determinant of potency.

    • Isatin Conjugates: Hybrid molecules linking the benzofuran-2-carbohydrazide core with an isatin moiety have demonstrated excellent antiproliferative activity against colorectal cancer cell lines.[5][9]

    • Substituents on the Terminal Ring: The electronic properties of substituents on the terminal aromatic ring play a major role. Electron-donating groups, such as a para-methoxy group, on a phenyl ring attached to a 3-methylbenzofuran core, resulted in a derivative with an IC50 value of 1.48 µM against the A549 lung cancer cell line, comparable to the reference drug staurosporine.[5] Halogen substitutions are also frequently associated with enhanced potency.[1][8]

Table 1: Anticancer Activity of Selected 1-Benzofuran-2-carbohydrazide Analogs

Compound ID Core Modification Terminal Moiety Cancer Cell Line IC50 (µM) Reference
16b 3-methyl p-methoxyphenyl A549 1.48 [5]
23a - Isatin SW-620 8.7 [5]
23d - Isatin SW-620 6.5 [5]
12 - Not specified in abstract SiHa (Cervical) 1.10 [5]

| 12 | - | Not specified in abstract | HeLa (Cervical) | 1.06 |[5] |

SAR_Anticancer cluster_Core 1-Benzofuran-2-Carbohydrazide Core cluster_Modifications Structural Modifications cluster_Activity Impact on Anticancer Activity Core R1 R1: C3-Position Activity Increased Potency R1->Activity Small alkyl (e.g., -CH3) R2 R2: Terminal Group R2->Activity Bulky heterocycles (e.g., Isatin) R3 R3: Substituents on R2 R3->Activity Electron-donating (e.g., -OCH3) Halogens (e.g., -F, -Cl)

Key SAR Principles for Anticancer Activity.
Antimicrobial Activity

Many analogs exhibit significant activity against a range of bacterial and fungal pathogens. The SAR for antimicrobial agents often differs from that for anticancer compounds, highlighting the tunability of the scaffold.

Key SAR Insights:

  • Halogenation: The presence of halogen atoms, particularly bromine and chlorine, on the terminal phenyl ring is a recurring theme for potent antibacterial activity.[6][14] Compounds with two bromo substituents (one on the benzofuran ring at C5 and one on the terminal phenyl ring) showed excellent activity against all tested bacterial strains.[6]

  • Hydroxyl Groups: For antitubercular activity, the presence of an ortho-hydroxyl group on the benzylidene moiety was found to be a key feature for good activity against M. tuberculosis H37Rv strains.[6]

  • Gram-Negative vs. Gram-Positive Selectivity: Some studies have shown that derivatives can have higher inhibitory activity against Gram-negative bacteria (like E. coli) compared to Gram-positive bacteria (S. aureus).[6] The incorporation of a thiazolyl-pyrazoline moiety led to excellent activity against Gram-negative strains.[6]

  • Antifungal Activity: Unsubstituted benzofuran derivatives have shown good antifungal activity.[6] Certain ketoxime derivatives of the benzofuran core also displayed potent activity against C. albicans.[6]

Table 2: Antimicrobial Activity of Selected 1-Benzofuran-2-carbohydrazide Analogs

Compound Class Key Structural Feature Organism MIC (µg/mL) Reference
Benzofuran-3-carbohydrazide ortho-hydroxyl on benzylidene M. tuberculosis H37Rv 8 [6]
Benzofuran-3-carbohydrazide Protected hydroxyl on benzylidene M. tuberculosis H37Rv 2 [6]
Benzofuran ketoxime Cyclobutyl group S. aureus 0.039 [6]

| Benzofuran ketoxime | Cyclobutyl group | C. albicans | 0.625-2.5 |[6] |

Anticonvulsant Activity

The benzofuran scaffold has also been explored for its potential in treating neurological disorders, with several carbohydrazide derivatives showing promising anticonvulsant effects.

Key SAR Insights:

  • Heterocyclic Moieties: The incorporation of additional heterocyclic rings, such as thiazolidin-4-one, appears to be a favorable strategy for achieving anticonvulsant activity.[7]

  • Evaluation Models: The most active compounds have demonstrated 100% protection in the subcutaneous pentylenetetrazole (scPTZ) induced seizure model, a standard for screening potential anticonvulsant drugs.[7] The maximal electric shock (MES) test is also commonly used.[7][15]

  • Neuroprotection: Beyond seizure protection, some of the most active compounds have also shown evidence of neuroprotective activity by preventing 4-aminopyridine-induced death in animal models.[7]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the methodologies employed in the synthesis and evaluation of these compounds must be robust.

Detailed Synthesis of a Representative Analog: N'-(4-chlorobenzylidene)-1-benzofuran-2-carbohydrazide

This protocol is a representative example for the synthesis of a Schiff base derivative.

Materials:

  • 1-Benzofuran-2-carbohydrazide (1 mmol)

  • 4-chlorobenzaldehyde (1 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • A solution of 1-benzofuran-2-carbohydrazide (1 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • To this solution, 4-chlorobenzaldehyde (1 mmol) dissolved in ethanol (10 mL) is added.

  • A catalytic amount of glacial acetic acid (2-3 drops) is added to the reaction mixture.

  • The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The product is dried and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure N'-(4-chlorobenzylidene)-1-benzofuran-2-carbohydrazide.

  • The structure of the final compound is confirmed using spectral techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol for In Vitro Antibacterial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (indicator)

Procedure:

  • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in MHB directly in the wells of a 96-well plate, typically ranging from 100 µg/mL to 0.78 µg/mL.

  • Bacterial cultures are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • An equal volume of the bacterial suspension is added to each well containing the compound dilutions.

  • Positive (broth + bacteria, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic is also tested as a control.

  • The plates are incubated at 37°C for 18-24 hours.

  • Following incubation, a resazurin-based indicator is added to each well, and the plates are incubated for another 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (no color change) is observed.

Conclusion and Future Directions

The 1-benzofuran-2-carbohydrazide scaffold is a highly adaptable and privileged structure in medicinal chemistry. The structure-activity relationship studies reveal clear patterns for designing analogs with targeted biological activities.

  • For Anticancer Agents: Focus on C3-methylation and the incorporation of bulky, functionalized heterocyclic moieties like isatin on the carbohydrazide terminus.

  • For Antimicrobial Agents: Emphasize halogenation of the terminal aryl ring and the strategic placement of hydroxyl groups for specific pathogens like M. tuberculosis.

  • For Anticonvulsant Agents: Exploration of further cyclization of the carbohydrazide linker to form stable five- or six-membered heterocycles like thiazolidinones is a promising avenue.

Future research should focus on creating hybrid molecules that combine the benzofuran-carbohydrazide core with other known pharmacophores to develop agents with dual mechanisms of action. Furthermore, a deeper investigation into the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their translation into clinical candidates. The synthetic accessibility and modularity of this scaffold ensure that it will remain a fertile ground for drug discovery for years to come.

References

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2010). Asian Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (2021). Taylor & Francis Online. Retrieved March 11, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (n.d.). Hindawi. Retrieved March 11, 2026, from [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2009). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved March 11, 2026, from [Link]

  • Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives. (2010). PubMed. Retrieved March 11, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved March 11, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2023). Journal of Science and Technology - NTTU. Retrieved March 11, 2026, from [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved March 11, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry. Retrieved March 11, 2026, from [Link]

  • Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. (1996). PubMed. Retrieved March 11, 2026, from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). MDPI. Retrieved March 11, 2026, from [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (2005). PubMed. Retrieved March 11, 2026, from [Link]

  • Synthesis, anticonvulsant, and anti-inflammatory activities of some new benzofuran-based heterocycles. (2006). PubMed. Retrieved March 11, 2026, from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. Retrieved March 11, 2026, from [Link]

  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. (n.d.). Acta Poloniae Pharmaceutica. Retrieved March 11, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Synthesis of Dibenzofuranone-Oxime Derivatives with Anticonvulsant, Antihypoxic, and Anti-Ischemic Activity. (2020). Scilit. Retrieved March 11, 2026, from [Link]

  • Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. (2020). Arabian Journal of Chemistry. Retrieved March 11, 2026, from [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). MDPI. Retrieved March 11, 2026, from [Link]

Sources

Exploratory

A Literature Review of Benzofuran-Based Hydrazides as Potent Anti-inflammatory Agents: A Technical Guide

Abstract Inflammation is a critical biological response, yet its chronic dysregulation underpins a multitude of debilitating diseases. The limitations of current anti-inflammatory drugs, particularly their gastrointestin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Inflammation is a critical biological response, yet its chronic dysregulation underpins a multitude of debilitating diseases. The limitations of current anti-inflammatory drugs, particularly their gastrointestinal side effects, necessitate the exploration of novel therapeutic agents. This technical guide provides an in-depth review of benzofuran-based hydrazides, a promising class of heterocyclic compounds. Benzofuran, a privileged scaffold in medicinal chemistry, combined with the versatile hydrazone pharmacophore, has yielded derivatives with significant anti-inflammatory potential.[1][2][3] We delve into the synthetic rationale, detailing the core chemical pathways and providing validated experimental protocols. The primary mechanisms of action are elucidated, focusing on the modulation of key inflammatory signaling cascades, including NF-κB and MAPK, and the subsequent inhibition of pro-inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6.[4] Furthermore, a comprehensive structure-activity relationship (SAR) analysis offers insights for future drug design. This guide consolidates preclinical data from both in vitro and in vivo models, presenting standardized methodologies for their evaluation. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals dedicated to advancing the next generation of anti-inflammatory therapeutics.

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

The Inflammatory Cascade: A Double-Edged Sword

Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens, damaged cells, or irritants.[5] This complex process involves the activation of immune cells and the release of inflammatory mediators to eliminate the injurious agent and initiate tissue repair. However, when this tightly regulated process becomes chronic or uncontrolled, it transitions from a protective mechanism to a pathogenic one, contributing to a wide array of diseases including rheumatoid arthritis, inflammatory bowel disease, and even cancer.

Limitations of Current Therapies and the Need for Innovation

Non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used therapeutics for managing inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[1] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to significant gastrointestinal toxicity due to the disruption of the protective functions of COX-1 in the gastric mucosa.[6] While selective COX-2 inhibitors were developed to mitigate these effects, concerns about cardiovascular risks have emerged. This therapeutic gap highlights a critical need for new chemical entities with novel mechanisms of action and improved safety profiles.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold found in numerous natural products and synthetic molecules.[7][8][9] Its rigid, planar structure and versatile chemical handles make it a "privileged scaffold," capable of interacting with a wide range of biological targets.[1][3] Benzofuran derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, making them a focal point of drug discovery efforts.[5][10]

Hydrazides and Hydrazones: Versatile Pharmacophores

The hydrazide moiety (-CONHNH2) and its corresponding hydrazone derivatives (-C=N-NH-CO-) are recognized as important pharmacophores in medicinal chemistry.[2] The N-N bond and the azomethine group (-C=N-) impart unique electronic and steric properties, enabling these compounds to act as potent ligands for various enzymes and receptors. Compounds containing the hydrazone functional group have shown a wide array of biological activities, including anti-inflammatory, antioxidant, and anticonvulsant effects.[2] The combination of the benzofuran core with a hydrazide/hydrazone linker creates hybrid molecules with significant potential for potent and selective anti-inflammatory activity.

Synthetic Strategies for Benzofuran-Based Hydrazides

Rationale for Synthetic Design

The synthesis of benzofuran-based hydrazides is typically a straightforward, multi-step process designed for versatility. The core strategy involves creating the benzofuran-2-carbohydrazide intermediate, which can then be readily condensed with a diverse library of aldehydes or ketones. This approach allows for systematic modification of the molecule's periphery to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. The choice of solvent and catalyst is critical for ensuring high yields and purity. Ethanol is commonly used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Core Synthesis Pathway

The most common pathway begins with the formation of a benzofuran ester, which is subsequently converted to the key hydrazide intermediate. This intermediate serves as a versatile building block for creating a wide array of target hydrazone compounds.

Synthetic_Pathway A Ethyl benzofuran-2-carboxylate C Benzofuran-2-carbohydrazide (Key Intermediate) A->C Reflux in EtOH B Hydrazine Monohydrate (NH2NH2·H2O) B->C E Final Benzofuran Hydrazone Derivative C->E Reflux in EtOH D Substituted Aldehyde (R-CHO) D->E

General synthetic workflow for benzofuran hydrazones.
Detailed Experimental Protocol: Synthesis of a Representative (E)-N'-(4-hydroxybenzylidene)benzofuran-2-carbohydrazide

This protocol is a self-validating system adapted from established literature, ensuring reproducibility.[11] It describes a three-step process starting from commercially available materials.

Step 1: Synthesis of Ethyl benzofuran-2-carboxylate (1)

  • Reactants: Salicylaldehyde, ethyl chloroacetate, anhydrous potassium carbonate (K₂CO₃), and acetone.

  • Procedure:

    • To a solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous K₂CO₃ (2.5 equivalents).

    • Add ethyl chloroacetate (1.2 equivalents) dropwise while stirring.

    • Reflux the mixture for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, filter the mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure.

    • The resulting residue is the crude ethyl benzofuran-2-carboxylate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Benzofuran-2-carbohydrazide (2)

  • Reactants: Ethyl benzofuran-2-carboxylate (1), hydrazine monohydrate, and ethanol (EtOH).

  • Procedure:

    • Dissolve ethyl benzofuran-2-carboxylate (1) (1 equivalent) in a minimal amount of EtOH.

    • Add hydrazine monohydrate (3 equivalents) to the solution.

    • Reflux the mixture for 3-5 hours. The formation of a precipitate indicates product formation.

    • Cool the reaction mixture to room temperature. The precipitate of benzofuran-2-carbohydrazide will form.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry. The product is typically of high purity and can be used without further purification.[11]

Step 3: Synthesis of (E)-N'-(4-hydroxybenzylidene)benzofuran-2-carbohydrazide (3)

  • Reactants: Benzofuran-2-carbohydrazide (2), 4-hydroxybenzaldehyde, and ethanol (EtOH).

  • Procedure:

    • Suspend benzofuran-2-carbohydrazide (2) (1 equivalent) in EtOH (10 mL).

    • Add 4-hydroxybenzaldehyde (1 equivalent) to the suspension.

    • Reflux the mixture for 12-18 hours.

    • Upon cooling, a precipitate of the final hydrazone product will form.

    • Filter the solid, wash with cold EtOH, and purify by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the pure product.

Mechanisms of Anti-inflammatory Action

Overview of Key Inflammatory Signaling Pathways

The inflammatory response at the cellular level is orchestrated by complex signaling networks. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory proteins, including cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS).

Benzofuran Hydrazides as Modulators of the NF-κB/MAPK Axis

A primary mechanism for the anti-inflammatory effect of benzofuran-based hydrazides is their ability to interfere with these signaling cascades.[3][4] Studies have shown that these compounds can significantly inhibit the phosphorylation of key proteins within both the NF-κB and MAPK pathways in LPS-stimulated macrophages. By preventing the phosphorylation and subsequent activation of proteins like IKK, IκBα, p65, ERK, JNK, and p38, benzofuran hydrazides effectively shut down the downstream inflammatory gene expression.[4] This targeted intervention at the signaling level is a highly desirable trait for a modern anti-inflammatory agent.

Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFKB_pathway NF-κB Pathway TLR4->NFKB_pathway ERK p-ERK MAPK_pathway->ERK JNK p-JNK MAPK_pathway->JNK p38 p-p38 MAPK_pathway->p38 IKK p-IKK NFKB_pathway->IKK IkBa p-IκBα IKK->IkBa p65 p-p65 IkBa->p65 Transcription Gene Transcription p65->Transcription Translocation Benzofuran Benzofuran Hydrazides Benzofuran->MAPK_pathway Inhibition Benzofuran->NFKB_pathway Inhibition COX2 COX-2 Transcription->COX2 iNOS iNOS Transcription->iNOS TNFa TNF-α Transcription->TNFa IL6 IL-6 Transcription->IL6

Inhibition of LPS-induced NF-κB and MAPK signaling pathways.
Inhibition of Pro-inflammatory Enzymes and Mediators

The downstream consequence of inhibiting the NF-κB and MAPK pathways is a significant reduction in the production of key inflammatory molecules. Benzofuran derivatives have been shown to suppress the expression of both COX-2 and inducible nitric oxide synthase (iNOS).[12] This leads to decreased synthesis of prostaglandins (PGs), particularly PGE2, which are major contributors to pain and swelling, and nitric oxide (NO), a potent pro-inflammatory mediator.[1][12] The ability to down-regulate cytokines like TNF-α and IL-6 further contributes to their overall anti-inflammatory profile.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory potency of benzofuran-based hydrazides is highly dependent on their chemical structure. Understanding the SAR is crucial for guiding the rational design of more effective and selective compounds.

Influence of Substituents on the Benzofuran Core

Modifications to the benzofuran ring system itself can have a profound impact on biological activity.

  • Position of Substitution: Earlier SAR studies on benzofurans have indicated that substitutions at the C-2 position are often critical for cytotoxic and, by extension, other biological activities.[8] The hydrazide linkage is almost universally placed at this position.

  • Halogenation: The introduction of halogen atoms, such as fluorine and bromine, onto the benzofuran ring has been shown to enhance anti-inflammatory effects.[12] For instance, certain monofluorinated derivatives demonstrated a direct inhibitory effect on COX enzyme activity.[12]

The Role of the Hydrazone Linker and Arylidene Moiety

The portion of the molecule derived from the aldehyde or ketone is a key determinant of activity.

  • Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the arylidene ring (the part derived from the aldehyde) are crucial, particularly for antioxidant activity, which often correlates with anti-inflammatory effects.[11]

  • Electron-Donating Groups: The presence of electron-donating groups on the arylidene ring can enhance biological activity.[11]

  • Steric and Electronic Factors: The overall size, shape, and electronic properties of the substituent attached to the hydrazone linker dictate how well the molecule fits into the active site of its target protein, thereby influencing its inhibitory potency.

Key Takeaways for Future Drug Design

Based on current literature, future design efforts should focus on:

  • Maintaining the benzofuran-2-carbohydrazide core structure.

  • Exploring halogen substitutions on the benzofuran ring to potentially enhance potency.

  • Systematically varying the substituents on the arylidene ring, with a focus on hydroxyl and other electron-donating groups, to optimize target engagement and pharmacokinetic properties.

Preclinical Evaluation: Methodologies and Data

In Vitro Assessment of Anti-inflammatory Potency

In vitro assays provide the first indication of a compound's potential. The most common and reliable method involves using a macrophage cell line.

This protocol outlines the measurement of a compound's ability to inhibit NO production, a key marker of inflammation.

  • Cell Culture: Plate RAW 264.7 mouse macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test benzofuran hydrazide compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control.

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

    • Incubate in the dark at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

  • Validation: Concurrently perform a cytotoxicity assay (e.g., MTT or WST-1) to ensure that the observed NO reduction is not due to cell death.

Compound IDTarget/AssayIC₅₀ (µM)Cytotoxicity (IC₅₀ µM)Reference
Compound 5d NO Inhibition (RAW 264.7)52.23 ± 0.97> 80
Compound 1 NO Inhibition (RAW 264.7)17.3Not specified[13]
Compound 4 NO Inhibition (RAW 264.7)16.5Not specified[13]
Celecoxib NO Inhibition (RAW 264.7)32.1 ± 1.7Not specified[13]
In Vivo Validation of Efficacy

Promising compounds from in vitro screens must be tested in a living organism to assess their true therapeutic potential.

This is the gold-standard acute in vivo model for evaluating anti-inflammatory agents.[6]

  • Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=5-6 per group):

    • Group I: Control (Vehicle, e.g., 1% CMC solution)

    • Group II: Standard (e.g., Indomethacin or Diclofenac Sodium, 10 mg/kg)

    • Group III-V: Test Compound (e.g., 10, 20, 50 mg/kg)

  • Dosing: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Compound IDDose (mg/kg)Time (hours)% Inhibition of Paw EdemaReference
Compound 6b Not Specified271.10%
Compound 6a Not Specified261.55%
Diclofenac Sodium 10438.85%[6]
Hydrazide IV 50437.29%[6]

Conclusion and Future Perspectives

Benzofuran-based hydrazides represent a highly promising class of compounds in the search for novel anti-inflammatory agents. Their straightforward synthesis allows for extensive structural diversification, and their mechanism of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, is highly relevant to inflammatory disease pathology. The structure-activity relationship data gathered so far provides a solid foundation for the rational design of next-generation derivatives with enhanced potency and improved safety profiles. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, including their metabolic stability and oral bioavailability. Further evaluation in chronic models of inflammation and detailed toxicological studies will be essential steps in translating these promising laboratory findings into clinically effective therapeutics.

References

  • SFERA. (n.d.). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant.
  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. Retrieved from [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Retrieved from [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Retrieved from [Link]

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2024). MDPI. Retrieved from [Link]

  • Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. Retrieved from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC. Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Retrieved from [Link]

  • . (n.d.). Retrieved from [Link]

  • Certain benzofuran derivatives useful for relief of pain,inflammation,pyresis and tussive irritation. (n.d.). Google Patents.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Scinapse. Retrieved from [Link]

  • Synthesis of benzofuran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. (2018). ResearchGate. Retrieved from [Link]

  • Benzofuran – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025). Journal of Pharmaceutical Research. Retrieved from [Link]

  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026). ResearchGate. Retrieved from [Link]

Sources

Foundational

Molecular Architecture, Synthesis, and Stability of 1-Benzofuran-2-carbohydrazide: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the benzofuran ring system stands out as a privileged scaffold, frequently utilized for its profound lipophilicity and target-binding affinity. 1-Benzofur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzofuran ring system stands out as a privileged scaffold, frequently utilized for its profound lipophilicity and target-binding affinity. 1-Benzofuran-2-carbohydrazide (C9H8N2O2) is a highly reactive, versatile intermediate that bridges the structural stability of the benzofuran core with the nucleophilic potential of a carbohydrazide moiety. This technical whitepaper provides an in-depth analysis of its chemical properties, synthesis causality, stability profile, and derivatization pathways, serving as a comprehensive guide for drug development professionals.

Molecular Architecture & Physicochemical Properties

The pharmacological utility of 1-Benzofuran-2-carbohydrazide stems from its dual-character architecture. The planar, electron-rich benzofuran core facilitates hydrophobic interactions and π-π stacking within biological targets[1]. Conversely, the terminal carbohydrazide group (-CO-NH-NH2) acts as a potent hydrogen bond donor/acceptor and a prime nucleophilic center for further functionalization[2].

To establish a baseline for quality control and analytical verification, the quantitative physicochemical and spectral properties of the compound are summarized in Table 1.

Table 1: Physicochemical and Spectral Fingerprint of 1-Benzofuran-2-carbohydrazide

PropertyValue / SignatureAnalytical Method / Source
Molecular Formula C9H8N2O2Computational / PubChem[3]
Monoisotopic Mass 176.05858 DaMass Spectrometry[3]
Melting Point 174 ºCCapillary Method[1]
Physical Appearance White spongy solid (recrystallized from EtOH)Visual Observation[1]
FTIR (KBr, νmax) 3324, 3178 (NH/NH2), 1660 (C=O amide), 1546 (C=C) cm⁻¹FTIR Spectroscopy[1]
1H NMR (DMSO-d6) δ 10.01 (s, 1H, NH-CO), 7.49 (s, 1H, Furan), 4.56 (bs, 2H, NH2)300 MHz NMR[1]
Mass (m/z) 177[M+H]⁺EIMS[1]

Synthesis Workflow & Mechanistic Causality

The synthesis of 1-Benzofuran-2-carbohydrazide is typically achieved through a highly efficient, two-step convergent pathway. As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, as this dictates the purity and yield of the final scaffold.

SynthesisWorkflow A Salicylaldehyde + Ethyl bromoacetate B Base-Catalyzed Cyclization (K2CO3, Acetone, Reflux) A->B C Ethyl benzofuran-2-carboxylate (Stable Intermediate) B->C D Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) C->D E 1-Benzofuran-2-carbohydrazide (Target Scaffold) D->E

Workflow for the synthesis of 1-Benzofuran-2-carbohydrazide.

Mechanistic Causality:
  • Base-Catalyzed Cyclization: The choice of anhydrous potassium carbonate (K2CO3) in acetone is deliberate. It provides a heterogeneous, mild basic environment that selectively deprotonates the highly acidic phenolic hydroxyl group of salicylaldehyde without causing premature hydrolysis of the ethyl bromoacetate[1]. The resulting phenoxide undergoes an SN2 nucleophilic attack on the α-carbon of the bromoacetate, followed by an intramolecular aldol-type condensation and dehydration to forge the aromatic benzofuran ring[1].

  • Hydrazinolysis: Hydrazine hydrate is utilized as a potent alpha-effect nucleophile. Refluxing in absolute ethanol ensures the ester intermediate is fully solubilized while providing the necessary thermal energy to overcome the activation barrier of the nucleophilic acyl substitution[1]. The reaction is thermodynamically driven forward by the precipitation of the highly hydrogen-bonded carbohydrazide product upon cooling.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate
  • Preparation: In a round-bottom flask, dissolve 0.1 mol of salicylaldehyde in 10 cm³ of dry acetone.

  • Activation: Add 0.25 mol of anhydrous K2CO3 and stir the mixture for 5 minutes in an ice bath to initiate phenoxide formation[1].

  • Alkylation & Cyclization: Slowly add 0.1 mol of ethyl bromoacetate dropwise. Introduce a catalytic amount of potassium iodide (KI) to accelerate the SN2 reaction via the Finkelstein effect. Stir for 20 minutes, then reflux until completion[1].

  • Isolation: Pour the resulting solution over crushed ice. Filter the precipitated solid and recrystallize from ethanol.

  • Validation Checkpoint: Perform TLC (n-hexane:ethyl acetate). The disappearance of the salicylaldehyde spot confirms completion. The intermediate should present a sharp ester C=O stretch at ~1730 cm⁻¹ in FTIR.

Step 2: Hydrazinolysis to 1-Benzofuran-2-carbohydrazide
  • Reaction Setup: Dissolve 0.1 mol of the purified ethyl benzofuran-2-carboxylate in absolute ethanol.

  • Nucleophilic Attack: Add 0.12 mol of hydrazine hydrate with constant stirring. Introduce two drops of glacial acetic acid to act as a mild proton donor, activating the ester carbonyl for nucleophilic attack[1].

  • Reflux: Reflux the mixture for 3 hours.

  • Crystallization: Allow the reaction to cool to room temperature. The target compound will precipitate as a white spongy solid. Filter, wash with cold ethanol, and dry[1].

  • Validation Checkpoint: The success of this step is self-validated by a melting point check (target: 174 ºC) and an FTIR shift: the ester peak at ~1730 cm⁻¹ must vanish, replaced by a distinct amide C=O peak at 1660 cm⁻¹ and N-H stretching bands at 3324 and 3178 cm⁻¹[1].

Stability Profile & Degradation Pathways

1-Benzofuran-2-carbohydrazide exhibits excellent stability under standard laboratory conditions. It is non-hygroscopic and stable at room temperature, making it an ideal building block for long-term drug discovery campaigns[1].

Degradation Risks:

  • Oxidation: The terminal primary amine (-NH2) of the hydrazide is susceptible to oxidation if exposed to strong oxidizing agents or prolonged UV light, potentially leading to diimide or azo-dimer formation.

  • Hydrolysis: While the amide bond (-CO-NH-) is robust, extreme pH conditions (strong aqueous acids or bases) combined with heat can force the hydrolysis of the carbohydrazide back to benzofuran-2-carboxylic acid and hydrazine.

  • Storage Protocol: To maintain chemical integrity, the compound must be stored in tightly sealed amber vials, kept in a cool, dry environment (desiccator), and shielded from direct light.

Derivatization: Expanding the Pharmacological Space

The true value of 1-Benzofuran-2-carbohydrazide lies in its capacity for divergent derivatization. The nucleophilic hydrazide tail can be easily modified to access a vast array of bioactive chemical spaces.

Derivatization Core 1-Benzofuran-2- carbohydrazide Aldehydes Aromatic Aldehydes (Acid Catalyst) Core->Aldehydes CS2 Carbon Disulfide (Alcoholic KOH) Core->CS2 Isatin Isatin Derivatives (Glacial Acetic Acid) Core->Isatin Schiff Schiff Bases (Antitubercular) Aldehydes->Schiff Oxadiazole 1,3,4-Oxadiazoles (Antioxidant) CS2->Oxadiazole Indole Indole Conjugates (Anticancer) Isatin->Indole Metal Metal Complexes (Cu, Ni, Zn) Schiff->Metal Coordination

Derivatization pathways of 1-Benzofuran-2-carbohydrazide into bioactives.

  • Schiff Bases (Hydrazones): Condensation with substituted aromatic aldehydes yields N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides. These Schiff bases exhibit remarkable antitubercular activity against Mycobacterium tuberculosis[1]. Furthermore, the azomethine nitrogen and carbonyl oxygen act as powerful bidentate ligands, allowing for the stable coordination of transition metals (e.g., Cu, Ni, Zn). These metal complexes often display enhanced fluorescence and superior antimicrobial penetration compared to the free ligands[1],[4].

  • Oxadiazoles: Reacting the carbohydrazide with carbon disulfide (CS2) in the presence of alcoholic KOH drives a cyclization event, yielding 5-(1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols, which are recognized for their potent radical scavenging and antioxidant properties[5].

  • Indole Conjugates: Refluxing the compound with isatin (1H-indole-2,3-dione) derivatives in the presence of glacial acetic acid produces complex hybridized scaffolds with significant potential in antiviral and anticancer screening[6].

References

  • PubChemLite - 1-benzofuran-2-carbohydrazide (C9H8N2O2) Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide Source: Der Pharma Chemica URL:[Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives Source: Oriental Journal of Chemistry URL:[Link]

  • Determining the Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazole-2-thiol as Potent Antioxidants Source: Asian Journal of Chemistry URL:[Link]

  • Synthesis, Characterization and Fluorescence Study of N'-[(E)-(2-Hydroxyquinolin-3-yl)methylidene]-1-Benzofuran-2-Carbohydrazide and its Metal Complexes Source: Heteroletters URL:[Link]

Sources

Exploratory

Engineering Next-Generation Anticancer Pharmacophores: The Role of 1-Benzofuran-2-Carbohydrazide Scaffolds

Executive Summary The relentless demand for highly selective, multi-targeted anticancer agents has driven medicinal chemistry toward the exploration of privileged heterocyclic scaffolds. Among these, the benzofuran moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless demand for highly selective, multi-targeted anticancer agents has driven medicinal chemistry toward the exploration of privileged heterocyclic scaffolds. Among these, the benzofuran moiety stands out due to its structural resemblance to naturally occurring biological indoles and its ability to act as a versatile pharmacophore[1]. Specifically, the 1-benzofuran-2-carbohydrazide derivative has emerged as a central building block in modern drug design. This technical guide explores the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to design, synthesize, and evaluate benzofuran-2-carbohydrazide hybrids as potent anticancer therapeutics.

Structural Rationale & Pharmacophore Modeling (SAR)

As application scientists, we do not select scaffolds arbitrarily; every functional group must serve a targeted biophysical purpose. The 1-benzofuran-2-carbohydrazide scaffold is engineered for optimal target engagement through three distinct structural domains:

  • The Benzofuran Core (Lipophilic Anchor): The oxygen-containing bicyclic ring is highly lipophilic, allowing it to penetrate cellular membranes efficiently. More importantly, it mimics purine and pyrimidine rings, enabling it to fit snugly into the hydrophobic ATP-binding pockets of overexpressed kinases such as VEGFR-2[2].

  • The Carbohydrazide Linker (H-Bonding & Hybridization): The −CO−NH−NH2​ moiety is the linchpin of this pharmacophore. It acts simultaneously as a hydrogen bond donor and acceptor, locking the molecule into a rigid cis-conformation that is biophysically favored for kinase binding[3]. Furthermore, the highly nucleophilic terminal primary amine serves as an ideal synthetic handle for condensation with various aldehydes or ketones (e.g., isatin, chalcones), facilitating the creation of dual-action hybrid molecules[4].

  • C-3 Substitutions and Halogenation: Substituting the C-3 position with methyl or morpholinomethyl groups increases steric bulk, which enhances selectivity for specific kinase pockets[2]. Additionally, introducing halogens (bromine, chlorine, or fluorine) at the C-5 or C-7 positions creates a highly directional electrostatic interaction known as a "halogen bond" with nucleophilic residues in the target protein, drastically lowering the IC50​ [5].

Mechanistic Pathways and Target Kinases

Benzofuran-2-carbohydrazide derivatives exert their antiproliferative effects through a polypharmacological approach, simultaneously disrupting multiple oncogenic signaling cascades[6].

  • VEGFR-2 Inhibition: By competitively binding to the ATP pocket of Vascular Endothelial Growth Factor Receptor 2, these derivatives block downstream angiogenesis, starving the tumor of its blood supply[7].

  • Carbonic Anhydrase IX (hCA IX) Targeting: Hypoxic tumor microenvironments upregulate hCA IX to maintain intracellular pH. Benzofuran-based carboxylic acids act as submicromolar inhibitors by chelating the zinc ion in the hCA IX active site, sensitizing the tumor to apoptosis[8].

  • Apoptosis via GSK-3β and p53: Hybrid molecules, such as benzofuran-isatin conjugates, induce profound G2/M cell cycle arrest by upregulating the p53 tumor suppressor and inhibiting Glycogen Synthase Kinase-3β (GSK-3β), which subsequently downregulates basal NF-κB survival signaling[1].

MechanisticPathway Pharmacophore Benzofuran-2-Carbohydrazide Derivatives VEGFR2 VEGFR-2 Kinase Inhibition Pharmacophore->VEGFR2 ATP Pocket Binding hCAIX hCA IX Inhibition (Hypoxic Targeting) Pharmacophore->hCAIX Zinc Ion Chelation GSK3 GSK-3β Suppression Pharmacophore->GSK3 Kinase Inhibition p53 p53 Upregulation Pharmacophore->p53 Activation Angiogenesis Angiogenesis Blockade VEGFR2->Angiogenesis Suppresses Apoptosis Apoptosis Induction (G2/M Cell Cycle Arrest) hCAIX->Apoptosis Sensitizes Tumor NFKB NF-κB Pathway Downregulation GSK3->NFKB Inhibits p53->Apoptosis Promotes NFKB->Apoptosis Triggers

Fig 1. Mechanistic signaling pathways of benzofuran-2-carbohydrazide derivatives in cancer cells.

Quantitative Efficacy Profiling

To benchmark the therapeutic potential of these scaffolds, we summarize the in vitro efficacy of several optimized derivatives against standard human cancer cell lines and isolated enzyme targets[1],[2],[8].

Compound Class / DerivativePrimary Target / MechanismTested Cell LineEfficacy ( IC50​ / KI​ )
3-Methylbenzofuran (16b) VEGFR-2 InhibitionA549 (Lung) IC50​=1.48μM
3-Methylbenzofuran (16b) VEGFR-2 KinaseCell-Free Assay IC50​=45.4nM
Benzofuran-Carboxylic Acid (9e) hCA IX InhibitionMDA-MB-231 (Breast) IC50​=2.52μM
Benzofuran-Carboxylic Acid (9e) hCA IX EnzymeCell-Free Assay KI​=0.79μM
Benzofuran-Isatin Conjugate (5a) p53 UpregulationSW620 (Colorectal) IC50​=8.7μM
Bromo-oxadiazolylbenzofuran (14c) GSK-3β SuppressionHCT116 (Colon) IC50​=3.27μM

Self-Validating Experimental Workflows

Robust drug development requires protocols that inherently validate their own success or failure. Below are the optimized methodologies for synthesizing and evaluating these pharmacophores.

Synthesis of Benzofuran-Isatin Conjugates (Schiff Base Formation)

Causality of Reagents: We utilize absolute ethanol as the solvent because its polar protic nature solubilizes both the hydrophobic benzofuran core and the polar isatin derivative, while its 78°C boiling point allows for a gentle reflux that drives the endothermic condensation without degrading the carbohydrazide linker[4]. Glacial acetic acid is added as a Brønsted acid catalyst; it protonates the electrophilic carbonyl oxygen of the isatin, lowering the activation energy for the nucleophilic attack by the hydrazide's terminal amine.

Step-by-Step Protocol:

  • Dissolve 0.5mmol of 3-methylbenzofuran-2-carbohydrazide in 5mL of absolute ethanol in a round-bottom flask.

  • Add a catalytic amount (3-4 drops) of glacial acetic acid.

  • Introduce 0.5mmol of the target isatin derivative to the mixture.

  • Reflux the reaction mixture at 80°C for 5 hours.

  • Validation Step 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spots and the emergence of a new, lower Rf​ spot (due to increased molecular weight and altered polarity) validates reaction progress.

  • Cool the mixture to room temperature, filter the resulting precipitate, and wash with cold distilled water ( 3×5mL ).

  • Recrystallize from acetic acid to yield the pure conjugate.

  • Validation Step 2 (Chemical): Perform 1H -NMR. The successful formation of the Schiff base is confirmed by the disappearance of the primary amine protons ( −NH2​ ) and the appearance of a characteristic downfield singlet (typically around 10−11ppm ) corresponding to the hydrazone −NH− proton.

In Vitro Cytotoxicity: The SRB Assay

Causality of Assay Choice: While the MTT assay is common, it relies on the enzymatic reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. If a benzofuran derivative directly alters mitochondrial metabolism without immediately causing cell death, MTT will yield a false-positive for cytotoxicity. The Sulforhodamine B (SRB) assay bypasses this by binding stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct, metabolism-independent quantification of total cellular protein mass[9].

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in 5% CO2​ .

  • Treat cells with serial dilutions of the benzofuran derivative ( 0.1 to 100μM ).

  • Validation Step (Control): Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine). The IC50​ of the positive control must fall within established literature ranges to validate the assay's sensitivity.

  • After 48 hours, fix cells by gently adding 50μL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash plates five times with slow-running tap water and air dry.

  • Add 100μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Wash unbound dye with 1% acetic acid and solubilize the bound dye with 10mM unbuffered Tris base. Read absorbance at 540nm .

Mechanistic Validation: Flow Cytometry (Cell Cycle Arrest)

Causality of Reagents: Propidium Iodide (PI) intercalates into DNA, emitting fluorescence proportional to DNA content. However, because PI binds non-specifically to all double-stranded nucleic acids, RNase A must be added to degrade RNA. Without RNase A, PI will intercalate into double-stranded RNA regions, leading to falsely elevated fluorescence signals that blur the cell cycle phase boundaries[10].

Step-by-Step Protocol:

  • Incubate cells with the benzofuran derivative at its calculated IC50​ concentration for 24 hours.

  • Harvest cells via trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.

  • Wash cells twice with PBS to remove ethanol.

  • Resuspend the cell pellet in 500μL of PI staining solution ( 50μg/mL PI, 100μg/mL RNase A in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Validation Step (Analysis): Analyze via flow cytometry. The vehicle-treated control must show a standard diploid cell cycle distribution (prominent G0/G1 peak, minor S-phase plateau, and a distinct G2/M peak at exactly twice the fluorescence intensity of G0/G1). A shift in the treated population towards the G2/M peak or the appearance of a sub-G1 peak validates the compound's apoptotic mechanism[9].

SynthesisWorkflow Start 1. Reactants 3-Methylbenzofuran-2-carbohydrazide + Isatin Derivative Condensation 2. Condensation Reaction Reflux in Ethanol + Glacial Acetic Acid (5h) Start->Condensation Purification 3. Purification Filtration & Recrystallization Condensation->Purification Characterization 4. Chemical Validation NMR, IR, Mass Spectrometry Purification->Characterization InVitro 5. In Vitro Screening MTT / SRB Cytotoxicity Assays Characterization->InVitro FlowCytometry 6. Mechanistic Validation Flow Cytometry (Cell Cycle & Apoptosis) InVitro->FlowCytometry

Fig 2. Self-validating workflow for the synthesis and biological evaluation of hybrid derivatives.

References

  • Farhat, J., et al. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers (MDPI), 2022. URL:[Link]

  • Eldehna, W. M., et al. "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Abbas, A. A., & Dawood, K. M. "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances, 2023. URL:[Link]

  • Al-Sanea, M. M., et al. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link]

Sources

Foundational

Thermodynamic Properties of 1-Benzofuran-2-carboxylic acid hydrazide: An Integrated Computational and Experimental Approach

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract: The thermodynamic characterization of active pharmaceutical ingredients (APIs) is fundamental to drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thermodynamic characterization of active pharmaceutical ingredients (APIs) is fundamental to drug development, influencing critical parameters such as stability, solubility, and bioavailability. 1-Benzofuran-2-carboxylic acid hydrazide represents a key scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including anticancer applications[1][2]. Despite its significance, a comprehensive guide on its thermodynamic properties is notably absent in the literature. This technical guide outlines a robust, integrated strategy for the complete thermodynamic characterization of 1-Benzofuran-2-carboxylic acid hydrazide. By combining validated synthesis protocols, ab initio computational predictions, and rigorous experimental methodologies like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and combustion calorimetry, this document serves as a roadmap for researchers. We provide not only the procedural steps but also the causal reasoning behind experimental choices, ensuring a self-validating and scientifically sound approach to generating reliable thermodynamic data essential for advancing drug design and formulation.

Introduction: The Nexus of Structure, Energy, and Therapeutic Potential

The 1-Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of benzene and furan rings, is a cornerstone in the synthesis of biologically active molecules[1][2]. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][3]. The addition of a carboxylic acid hydrazide moiety at the 2-position introduces a versatile functional group capable of forming numerous hydrogen bonds and acting as a key pharmacophore in coordinating with biological targets[4][5][6]. The condensation of 3-methyl-2-benzofuran carbohydrazide with various aldehydes has yielded derivatives with potential anticancer activity, highlighting the therapeutic importance of this molecular backbone[1].

Why Thermodynamic Properties are Non-Negotiable in Drug Development

The journey of a drug candidate from discovery to clinical application is paved with physicochemical challenges. Thermodynamic properties provide the fundamental language to understand and predict a molecule's behavior:

  • Stability and Shelf-Life: The enthalpy (ΔH) and Gibbs free energy (ΔG) of formation are direct indicators of a molecule's intrinsic stability. Decomposition pathways and kinetics, often studied via thermal analysis, are crucial for determining storage conditions and shelf-life.

  • Solubility and Bioavailability: The process of dissolving a solid drug involves overcoming the crystal lattice energy (related to the enthalpy of fusion) and solvating the molecule. Thermodynamic data provides the basis for predicting and improving solubility.

  • Polymorphism: Many APIs can exist in multiple crystalline forms (polymorphs) with different stabilities, solubilities, and melting points. Techniques like DSC are indispensable for identifying and characterizing these forms, a critical step for regulatory approval.

This guide provides a comprehensive framework for determining these vital properties for 1-Benzofuran-2-carboxylic acid hydrazide, enabling informed decision-making in the drug development pipeline.

Prerequisite: Synthesis and Characterization

Before any thermodynamic investigation, the synthesis of high-purity 1-Benzofuran-2-carboxylic acid hydrazide is paramount. Impurities can significantly alter thermal events like melting and decomposition, leading to erroneous data.

Recommended Synthesis Protocol

The synthesis is typically achieved via a two-step process starting from a substituted salicylaldehyde, which is first converted to an ethyl benzofuran-2-carboxylate intermediate. This ester is then reacted with hydrazine hydrate to yield the desired product. A common and effective method involves the reaction of ethyl-2-benzofuran carboxylate with hydrazine hydrate at low temperatures, followed by stirring at room temperature[7].

Step-by-Step Protocol:

  • Preparation of Ethyl-1-benzofuran-2-carboxylate: This precursor can be synthesized from 2-hydroxy benzaldehyde and ethyl bromoacetate[7] or via other established methods, such as the Perkin rearrangement of 3-halocoumarins[8]. The synthesis of the parent 1-benzofuran-2-carboxylic acid has been well-documented and can be achieved by hydrolyzing the corresponding ethyl ester with sodium hydroxide[9][10].

  • Formation of the Hydrazide:

    • To a flask containing ethyl-1-benzofuran-2-carboxylate (1 equivalent), add an excess of hydrazine hydrate (e.g., 10-15 equivalents).

    • Stir the mixture at a reduced temperature (0-5 °C) for approximately 30 minutes.

    • Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 2-3 hours)[7].

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the product, which often precipitates as a white solid, is collected by filtration, washed with cold water or ethanol, and dried under vacuum[7].

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol) is recommended to achieve high purity suitable for analytical studies. The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Analysis & Purification Salicylaldehyde 2-Hydroxy benzaldehyde Ester Ethyl-1-benzofuran- 2-carboxylate Salicylaldehyde->Ester Bromoacetate Ethyl Bromoacetate Bromoacetate->Ester Product 1-Benzofuran-2-carboxylic acid hydrazide Ester->Product Hydrazine Hydrazine Hydrate Hydrazine->Product Purify Recrystallization Product->Purify Analysis NMR, MS, Purity Check Purify->Analysis

Caption: Workflow for the synthesis of 1-Benzofuran-2-carboxylic acid hydrazide.

Experimental Determination of Thermal Properties

Direct measurement remains the gold standard for thermodynamic data. The following sections detail the primary techniques for characterizing the thermal behavior of 1-Benzofuran-2-carboxylic acid hydrazide.

Thermal Stability, Melting, and Phase Transitions: DSC & TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in thermal analysis. DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures changes in mass[5][11][12][13]. Together, they provide a comprehensive picture of a compound's thermal stability, melting behavior, and decomposition profile.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Running experiments under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation. This ensures that the observed thermal events correspond to intrinsic properties (melting, decomposition) rather than reactions with air[12].

  • Heating Rate: A typical heating rate of 10 °C/min is a good starting point. Slower rates can provide better resolution of thermal events, while faster rates increase sensitivity. The choice depends on the specific information sought.

Experimental Protocol: DSC/TGA Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium and tin. Calibrate the TGA for mass and temperature.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 1-Benzofuran-2-carboxylic acid hydrazide into an aluminum DSC pan. For TGA, a ceramic or platinum pan is used.

  • Setting Parameters:

    • Temperature Program: Ramp the temperature from ambient (e.g., 25 °C) to a point beyond complete decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

    • Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Data Acquisition: Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Data Analysis:

    • From DSC:

      • Melting Point (T_fus): Determined as the onset or peak temperature of the endothermic melting event.

      • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. This value is a measure of the energy required to break the crystal lattice.

    • From TGA:

      • Decomposition Temperature (T_dec): Often reported as the onset temperature where significant mass loss begins (e.g., T_onset for 5% mass loss).

Predicted Thermal Data for Benzofuran Derivatives While data for the specific hydrazide is unavailable, related benzofuran compounds provide context. 1-Benzofuran-2-carboxylic acid has a melting point of 193-196 °C[14]. Hydrazide derivatives often exhibit different thermal profiles due to strong intermolecular hydrogen bonding.

ParameterTechniqueExpected InformationImportance in Drug Development
Melting Point (T_fus) DSCSharp endotherm indicating the solid-to-liquid phase transition temperature.Purity indicator; influences solubility and dissolution rate.
Enthalpy of Fusion (ΔH_fus) DSCEnergy absorbed during melting (area under the peak).Reflects crystal lattice strength; impacts solubility modeling.
Decomposition (T_dec) TGATemperature at which the molecule begins to degrade chemically.Defines the upper limit for thermal stability during processing and storage.
Glass Transition (T_g) DSCA step change in the baseline, indicating transition from a rigid to a more mobile amorphous state (if applicable).Crucial for the stability of amorphous formulations.

Diagram: DSC/TGA Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis cluster_results Results Sample Weigh 2-5 mg of Pure Sample Params Set Parameters: - Ramp: 10 °C/min - Atmosphere: N₂ Sample->Params Calibrate Calibrate Instrument (e.g., with Indium) Calibrate->Params Run Heat Sample & Record Data Params->Run DSC_Data DSC Thermogram (Heat Flow vs. Temp) Run->DSC_Data TGA_Data TGA Curve (Mass % vs. Temp) Run->TGA_Data Tfus Melting Point (T_fus) DSC_Data->Tfus Hfus Enthalpy of Fusion (ΔH_fus) DSC_Data->Hfus Tdec Decomposition (T_dec) TGA_Data->Tdec

Caption: Standard workflow for thermal analysis using DSC and TGA.

Enthalpy of Formation (ΔH_f°): Combustion Calorimetry

The standard molar enthalpy of formation is one of the most important thermodynamic quantities, representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, it is most accurately determined indirectly by measuring the enthalpy of combustion (ΔH_comb) using a static bomb calorimeter.

Causality Behind Experimental Choices:

  • Oxygen Environment: The combustion must be complete to ensure stoichiometric conversion to CO₂(g), H₂O(l), and N₂(g). This is achieved by using a high-pressure pure oxygen environment inside a sealed "bomb".

  • Calibration: The energy equivalent of the calorimeter (ε_calor) must be precisely determined. This is done by combusting a certified standard, typically benzoic acid, for which the energy of combustion is known with high accuracy. This step is critical for ensuring the trustworthiness of the results.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Pelletization: Press a known mass (approx. 0.5-1.0 g) of 1-Benzofuran-2-carboxylic acid hydrazide into a pellet.

  • Bomb Assembly:

    • Place the pellet in a crucible inside the bomb vessel.

    • Attach a platinum or nickel-chromium fuse wire, ensuring it is in contact with the pellet.

    • Add a small, known amount of distilled water (approx. 1 mL) to the bomb to ensure all water formed during combustion condenses to the liquid state.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

  • Calorimeter Setup: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated bucket. Insert the thermometer and stirrer.

  • Combustion and Temperature Measurement:

    • Allow the system to reach thermal equilibrium while stirring.

    • Record the initial temperature for a few minutes.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature rise until a stable final temperature is reached.

  • Calculation:

    • Calculate the corrected temperature rise (ΔT).

    • Determine the total energy released (q_total) using: q_total = ε_calor * ΔT.

    • Correct for the energy released by the fuse wire ignition.

    • Calculate the specific energy of combustion (ΔU_comb) for the sample.

    • Convert ΔU_comb to the standard molar enthalpy of combustion (ΔH_comb) using the ideal gas law to account for the change in the number of moles of gas in the combustion reaction.

  • Derivation of Enthalpy of Formation (ΔH_f°): Use Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O). For the combustion reaction: C₉H₈N₂O₂(s) + 10 O₂(g) → 9 CO₂(g) + 4 H₂O(l) + N₂(g) ΔH_comb° = [9 * ΔH_f°(CO₂, g) + 4 * ΔH_f°(H₂O, l)] - [ΔH_f°(C₉H₈N₂O₂, s)] This equation is rearranged to solve for the enthalpy of formation of the compound.

Derived Thermodynamic Properties and Their Implications

Gibbs Free Energy of Formation (ΔG_f°)

The Gibbs free energy of formation (ΔG_f°) is the ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure[15][16][17][18]. It is defined by the fundamental thermodynamic relationship:

ΔG_f° = ΔH_f° - TΔS_f°

Where:

  • ΔH_f° is the standard enthalpy of formation, determined experimentally via combustion calorimetry.

  • T is the standard temperature (298.15 K).

  • ΔS_f° is the standard entropy of formation.

While the entropy of a substance can be measured experimentally, it is often reliably estimated using computational methods (like DFT, as seen in studies of related compounds[9]) or statistical mechanics if vibrational frequency data is available. By combining the experimentally determined ΔH_f° with a calculated S°, a reliable value for ΔG_f° can be obtained. A more negative ΔG_f° indicates greater thermodynamic stability[17].

Diagram: Derivation of Key Thermodynamic Parameters

G Exp_Comb Combustion Calorimetry H_comb ΔH°comb(s) Exp_Comb->H_comb Exp_Sub Sublimation Calorimetry H_sub ΔH°sub Exp_Sub->H_sub Comp_Calc Computational Chemistry (DFT) S_val S°(s) Comp_Calc->S_val H_f_s ΔH°f(s) H_comb->H_f_s Hess's Law H_f_g ΔH°f(g) H_sub->H_f_g G_f_s ΔG°f(s) S_val->G_f_s H_f_s->H_f_g H_f_s->G_f_s ΔG = ΔH - TΔS

Caption: Interrelationship of experimental and computational data to derive key state functions.

Summary of Thermodynamic Implications

The data generated through the workflows described in this guide provide critical insights for drug development professionals.

Data PointImplication
Low T_dec (>200 °C) Indicates high thermal stability, allowing for flexibility in manufacturing processes like milling and heat sterilization.
High ΔH_fus Suggests a highly stable and ordered crystal lattice. This often correlates with lower solubility, which may require formulation strategies like salt formation or amorphous dispersions to improve bioavailability.
Negative ΔH_f° Confirms that the compound is stable relative to its constituent elements. A large negative value indicates high intrinsic stability.
Negative ΔG_f° Indicates that the formation of the compound is a spontaneous process, confirming its thermodynamic feasibility to exist under standard conditions.

Conclusion

This technical guide provides a comprehensive, actionable framework for the complete thermodynamic characterization of 1-Benzofuran-2-carboxylic acid hydrazide. By integrating precise synthesis, advanced thermal analysis, and fundamental calorimetric measurements, researchers can obtain the high-quality data necessary to de-risk and accelerate the drug development process. The protocols and causal explanations provided herein are designed to ensure scientific rigor and trustworthiness, empowering scientists to make data-driven decisions regarding the stability, formulation, and overall viability of this important class of therapeutic agents. The execution of these studies will fill a significant knowledge gap and provide an invaluable dataset for the medicinal chemistry and pharmaceutical science communities.

References

  • Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. [Link]

  • Freitas, VLS; Gomes, JRB; da Silva, MDMCR. CICECO Publication » Dibenzofuran and methyldibenzofuran derivatives: assessment of thermochemical data. [Link]

  • ResearchGate. Synthesis, Characterization and Thermal Decomposition Studies of Biologically Active Mixed Ligand Complexes Derived from Benzofuran-2-Carboxylic acid (2-Oxo-1,2-dihydro-indol-3-yidene) Hydrazide and Acetylacetone, 1,10-Phenanthroline and 2,2 '-Bipyridyl. [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • HETEROCYCLES. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]

  • ResearchGate. Plots of the thermodynamic parameters of 1-benzofuran in aqueous media.... [Link]

  • PMC. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • MOPAC. Gibb's Free Energy. [Link]

  • ResearchGate. (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. [Link]

  • Figshare. S1 Alkyl Acid Hydrazide-Containing Liquid Crystalline Triphenylenedicarboxyimides Hong-Yi Shang,a Jia-Hui Tang,a Yu-Ping Fan,a S. [Link]

  • ResearchGate. Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]

  • ResearchGate. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Research and Reviews. Journal of Pharmaceutical Analysis. [Link]

  • Semantic Scholar. Synthesis, Characterization and Thermal Analysis of a New Acetic Acid (2-Hydroxy-benzylidene)- hydrazide and. [Link]

  • RSC Education. The Gibbs free energy | Post-16 thermodynamics tutorials | Resource. [Link]

  • Unknown Source. Table 1. Thermodynamic data at 25oC for assorted inorganic substances. Substance Enthalpy of formation ∆H. [Link]

  • MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

  • PubChem - NIH. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331. [Link]

  • Chemistry LibreTexts. 7.11 Gibbs Free Energy and Equilibrium. [Link]

  • Semantic Scholar. Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • ChemSynthesis. 1-benzofuran-2-carboxylic acid - 496-41-3, C9H6O3, density, melting point, boiling point, structural formula, synthesis. [Link]

  • YouTube. Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K. [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • PMC. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • ResearchGate. SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE AND DFT CALCULATION OF 1-BENZOFURAN-2-CARBOXYLIC ACID | Request PDF. [Link]

  • DergiPark. The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • DTIC. THERMODYNAMIC PROPERTIES OF INDIVIDUAL SUBSTANCES. VOLUME I. [Link]

Sources

Exploratory

Benzofuran Hydrazide Scaffolds in Modern Drug Discovery: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary In contemporary medicinal chemistry, the concept of pharmacophore hybridization has become a cornerstone for overcoming drug resistance and enhancing target specificity. Among the myriad of privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the concept of pharmacophore hybridization has become a cornerstone for overcoming drug resistance and enhancing target specificity. Among the myriad of privileged scaffolds, the benzofuran ring —a bicyclic system comprising fused benzene and furan rings—stands out due to its rigid, lipophilic core and ubiquitous presence in bioactive natural products (e.g., within the Asteraceae family)[1].

When functionalized with a hydrazide moiety (-CO-NH-NH₂), the resulting benzofuran hydrazides exhibit a profound synergistic effect. The hydrazide group introduces critical hydrogen bond donor/acceptor capabilities and transition metal chelation properties, while the benzofuran core anchors the molecule within hydrophobic binding pockets of target proteins[2]. As a Senior Application Scientist, I have observed that this specific hybridization strategy consistently yields robust lead compounds across diverse therapeutic areas, most notably in oncology and infectious diseases. This technical guide delineates the chemical rationale, validated synthetic methodologies, and mechanistic pharmacology of benzofuran hydrazide derivatives.

Chemical Rationale & Scaffold Design

The architectural advantage of the benzofuran-2-carbohydrazide scaffold lies in its modularity.

  • The Benzofuran Core: Provides high lipophilicity (LogP), ensuring cellular permeability. Its electron-rich nature allows for π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in target receptor sites[3].

  • The Hydrazide Linker: Acts as a highly reactive nucleophilic center for further derivatization (e.g., forming Schiff bases/hydrazones). Biologically, the terminal nitrogen atoms are excellent ligands for coordinating with essential trace metals (like Cu²⁺ or Zn²⁺) in metalloenzymes, a mechanism particularly lethal to mycobacteria[2].

By manipulating the substituents at the C-5 or C-7 positions of the benzofuran ring, or by condensing the hydrazide with various electrophiles (like isatin or substituted benzaldehydes), researchers can finely tune the Structure-Activity Relationship (SAR) to selectively target specific cellular pathways[4].

Validated Synthetic Methodologies

The synthesis of benzofuran hydrazides must be highly controlled to prevent premature hydrolysis or unwanted side reactions. The standard workflow relies on a two-step sequence: base-catalyzed cyclization followed by nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Benzofuran-2-Carbohydrazide

Step 1: Synthesis of Ethyl Benzofuran-2-carboxylate Causality Check: Anhydrous conditions are critical here. The presence of water will hydrolyze the ethyl bromoacetate or the resulting ester, drastically reducing the yield.

  • Preparation: In a flame-dried round-bottom flask, dissolve 0.1 mol of substituted salicylaldehyde in 50 mL of dry acetone.

  • Catalysis: Add 0.25 mol of anhydrous potassium carbonate (K₂CO₃). The weak base deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide ion. Stir for 5 minutes in an ice bath[2].

  • Alkylation & Cyclization: Add 0.1 mol of ethyl bromoacetate dropwise. The phenoxide attacks the α-carbon of the bromoacetate (SN2). Subsequent intramolecular aldol-type condensation and dehydration close the furan ring.

  • Isolation: Reflux the mixture for 8-10 hours. Monitor completion via Thin Layer Chromatography (TLC). Filter the inorganic salts, evaporate the acetone under reduced pressure, and extract the residue with ethyl acetate/water to isolate the ester[5].

Step 2: Conversion to Benzofuran-2-carbohydrazide Causality Check: Hydrazine hydrate is a potent alpha-effect nucleophile. Using absolute ethanol ensures the ester remains in solution while the more polar hydrazide product precipitates out upon cooling, driving the equilibrium forward.

  • Reaction: Dissolve the ethyl benzofuran-2-carboxylate in absolute ethanol. Add an excess (1.5 equivalents) of hydrazine hydrate (N₂H₄·H₂O)[5].

  • Reflux: Heat the mixture to reflux for 4-6 hours. The hydrazine attacks the ester carbonyl, displacing ethanol.

  • Purification: Cool the reaction mixture to 0°C. The benzofuran-2-carbohydrazide will precipitate as a solid. Filter, wash with cold ethanol, and recrystallize to obtain the pure intermediate[2].

Experimental Protocol: Greener Synthesis of Benzofuran-Isatin Conjugates

Recent advancements prioritize green chemistry. Condensing benzofuran-2-carbohydrazide with isatin (indoline-2,3-dione) can be achieved entirely in water.

  • Suspension: Suspend equimolar amounts of benzofuran-2-carbohydrazide and substituted isatin in distilled water[6].

  • Reflux: Heat to reflux for 2-4 hours. Mechanism: The insolubility of the resulting hydrazone product in water drives the condensation reaction to completion without the need for acid catalysts or toxic organic solvents[6].

  • Recovery: Filter the hot solution, wash the precipitate with warm water, and dry to yield the highly pure conjugate.

Synthesis Start Salicylaldehyde + Ethyl bromoacetate Step1 Base-Catalyzed Cyclization (K2CO3) Start->Step1 Intermediate Ethyl Benzofuran- 2-carboxylate Step1->Intermediate Step2 Nucleophilic Acyl Substitution (N2H4·H2O) Intermediate->Step2 Product Benzofuran-2- carbohydrazide Step2->Product Deriv1 Schiff Base Formation (Aromatic Aldehydes) Product->Deriv1 Deriv2 Isatin Conjugation (Water/Reflux) Product->Deriv2 Final1 Antimicrobial Hydrazones Deriv1->Final1 Final2 Anticancer Conjugates Deriv2->Final2

Caption: Synthetic workflow for benzofuran-2-carbohydrazide and its therapeutic derivatives.

Therapeutic Applications & Mechanistic Insights

Oncology: Apoptosis Induction via Bcl-2 Inhibition

One of the most promising applications of benzofuran hydrazides is in oncology. When conjugated with isatin, these molecules demonstrate potent antiproliferative activity. In human colorectal cancer cell lines (SW-620 and HT-29), specific benzofuran-isatin conjugates have shown exceptional cytotoxicity with a favorable safety profile against normal fibroblasts[7].

Mechanism of Action: These conjugates act as targeted apoptotic inducers. They significantly downregulate the expression of the anti-apoptotic protein Bcl-2 . The suppression of Bcl-2 disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This triggers the caspase cascade, ultimately resulting in the cleavage of Poly (ADP-ribose) polymerase (PARP)—a hallmark of irreversible cellular apoptosis[8].

Apoptosis Drug Benzofuran-Isatin Conjugates Bcl2 Bcl-2 Protein (Anti-apoptotic) Drug->Bcl2 Inhibits Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Blocked by Drug CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3 Activation CytoC->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Cancer Cell Apoptosis PARP->Apoptosis

Caption: Mechanism of apoptosis induction by benzofuran-isatin conjugates via Bcl-2 inhibition.

Infectious Disease: Anti-Tubercular & Antimicrobial Activity

The rise of Multi-Drug Resistant Tuberculosis (MDR-TB) necessitates novel chemical entities. Hydrazone derivatives derived from benzofuran-2-carbohydrazide have shown remarkable efficacy against Mycobacterium tuberculosis (H37Rv strain). The mechanism relies heavily on the hydrazone's ability to act as a bidentate or tridentate ligand, forming transition metal complexes that disrupt the highly lipophilic mycobacterial cell wall and interfere with essential metalloenzymes[2]. Furthermore, simpler Schiff bases of benzofuran hydrazides exhibit broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli[4].

Quantitative Efficacy Summary

The following table synthesizes the quantitative biological data of key benzofuran hydrazide derivatives across various assays, highlighting their potency:

Compound ClassTarget Cell Line / PathogenKey Mechanism of ActionRepresentative ActivitySource
Benzofuran-Isatin Conjugate (5a) SW-620 (Colorectal Cancer)Bcl-2 Inhibition, PARP CleavageIC₅₀ = 8.7 µM[7]
Benzofuran-Isatin Conjugate (5d) SW-620 (Colorectal Cancer)Bcl-2 Inhibition, PARP CleavageIC₅₀ = 6.5 µM[7]
Benzofuran Hydrazone (3b) M. tuberculosis (H37Rv)Metal chelation / Cell wall disruptionMIC = 1.6 µg/mL[2]
Benzofuran-2-carbohydrazide Schiff Bases S. aureus / E. coliMembrane disruption / Protein inhibitionBroad Zone of Inhibition[4]

Future Perspectives in Lead Optimization

The benzofuran hydrazide scaffold is far from exhausted. Future drug discovery efforts should focus on:

  • Fluorination: Introducing fluorine atoms at the C-5 position of the benzofuran ring to increase metabolic stability against cytochrome P450 enzymes while enhancing lipophilicity.

  • PROTAC Integration: Utilizing the benzofuran hydrazide core as a high-affinity warhead in Proteolysis Targeting Chimeras (PROTACs) to selectively degrade anti-apoptotic proteins rather than merely inhibiting them.

  • Aqueous Solubility: While the lipophilicity of benzofuran is excellent for target binding, it can limit oral bioavailability. Formulating these APIs as hydrochloride salts (via basic amine appendages) or utilizing lipid nanoparticle (LNP) delivery systems will be critical for clinical translation.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives Asian Journal of Chemistry (via ResearchGate) URL:[Link][4]

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities Der Pharma Chemica URL:[Link][6]

  • Natural source, bioactivity and synthesis of benzofuran derivatives RSC Advances (via ScienceOpen) URL:[Link][1]

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer Journal of Enzyme Inhibition and Medicinal Chemistry (via NCBI / ResearchGate) URL:[Link][7][8]

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide Der Pharma Chemica URL:[Link][2]

  • Synthesis, Characterization, Antimicrobial Screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates Asian Journal of Organic & Medicinal Chemistry URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 1-Benzofuran-2-Carbohydrazide Derivatives

Executive Summary The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently occurring in natural products and commercial therapeutics (e.g., amiodarone)[1]. Among its derivatives, 1-benzofu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently occurring in natural products and commercial therapeutics (e.g., amiodarone)[1]. Among its derivatives, 1-benzofuran-2-carbohydrazides serve as critical intermediates for synthesizing complex heterocyclic systems, including oxadiazoles, triazoles, and pyrazoles, which exhibit potent antimicrobial, anti-tubercular, and antioxidant properties[1].

Historically, the synthesis of these derivatives relied on conventional refluxing methods, which suffer from prolonged reaction times (4–6 hours), thermal degradation of sensitive functional groups, and suboptimal yields[2]. This application note details the implementation of Microwave-assisted Organic Reaction Enhancement (MORE) to synthesize 1-benzofuran-2-carbohydrazide derivatives. By leveraging dielectric heating, this protocol reduces reaction times to mere minutes while significantly improving yield and purity[2][3].

Scientific Rationale: The Causality of Microwave Heating

In conventional conductive heating, energy is transferred from the reaction vessel to the solvent, creating a thermal gradient that limits reaction efficiency. Microwave-assisted synthesis bypasses this physical barrier through dielectric heating [3].

When exposed to microwave irradiation (typically at 2.45 GHz), polar molecules such as ethanol and hydrazine hydrate attempt to align their dipoles with the rapidly alternating electromagnetic field. This continuous molecular friction generates intense, uniform internal heat.

  • Solvent Selection: Ethanol is chosen not just for its solubilizing properties, but because it possesses a high loss tangent (ability to convert microwave energy into heat), making it an ideal medium for rapid energy transfer.

  • Catalytic Efficiency: The localized superheating effect accelerates the nucleophilic acyl substitution during hydrazinolysis, driving the equilibrium forward and minimizing the formation of unwanted by-products[3].

Reaction Mechanism & Synthetic Workflow

The synthesis is a highly modular, two-stage process:

  • Precursor Formation: Salicylaldehyde (or 2-hydroxyacetophenone) undergoes condensation with ethyl chloroacetate in the presence of a base (e.g., K2​CO3​ ) to form the intermediate ethyl benzofuran-2-carboxylate [1].

  • Microwave-Assisted Hydrazinolysis: The ester is treated with hydrazine hydrate under microwave irradiation to yield the core 1-benzofuran-2-carbohydrazide [1][2].

  • Derivatization: The carbohydrazide is subsequently reacted with various substituted benzaldehydes under microwave conditions to form Schiff bases ( N′ -benzylidene derivatives) or cyclized into pyrazoles[2][3].

SynthesisWorkflow A Salicylaldehyde + Ethyl Chloroacetate B Ethyl Benzofuran-2-carboxylate (Intermediate) A->B Base catalyst, Reflux C Hydrazine Hydrate + Microwave (150W, 60°C, 4-10 min) B->C Hydrazinolysis D 1-Benzofuran-2-carbohydrazide (Core Scaffold) C->D Rapid Dielectric Heating E Derivatization (e.g., Schiff Bases, Pyrazoles) D->E Substituted Aldehydes / MW

Fig 1: Microwave-assisted synthetic workflow for 1-benzofuran-2-carbohydrazide derivatives.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 1-Benzofuran-2-Carbohydrazide

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure reaction fidelity before proceeding to derivatization.

Reagents:

  • Ethyl benzofuran-2-carboxylate: 0.01 mol

  • Hydrazine hydrate (99%): 5 mL[2]

  • Absolute Ethanol: 15 mL

Equipment:

  • Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors.

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-transparent quartz or heavy-walled borosilicate vial, dissolve 0.01 mol of ethyl benzofuran-2-carboxylate in 15 mL of absolute ethanol.

  • Reagent Addition: Slowly add 5 mL of 99% hydrazine hydrate. Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters: Place the vial in the microwave reactor. Set the parameters to 150 W power, 60 °C, and a hold time of 4–10 minutes [3]. Ensure the cooling system is active to maintain the temperature precisely at 60 °C, preventing solvent over-pressurization.

  • Validation Checkpoint 1 (TLC): After the cycle, cool the vial to room temperature using compressed air. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the ester spot confirms reaction completion.

  • Isolation: Pour the reaction mixture into 50 mL of ice-cold distilled water. A solid precipitate will form immediately.

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol.

  • Validation Checkpoint 2 (FTIR): Confirm the product structure via FTIR. The ester carbonyl stretch (~1720 cm−1 ) must be absent, replaced by the amide C=O stretch at ~1667 cm−1 and primary/secondary amine N−H stretches at 3341 and 3160 cm−1 [2].

Protocol B: Derivatization to Schiff Bases ( N′ -acylhydrazones)
  • Reaction: Mix equimolar amounts (0.005 mol) of 1-benzofuran-2-carbohydrazide and a substituted benzaldehyde in 10 mL of ethanol. Add 2 drops of glacial acetic acid as a catalyst[3].

  • Irradiation: Subject the mixture to microwave irradiation at 150 W, 60 °C for 4–8 minutes[3].

  • Isolation: Cool the mixture. Filter the resulting crystalline Schiff base, wash with cold ethanol, and dry.

Quantitative Data & Optimization

The transition from conventional heating to MORE yields striking improvements in both efficiency and product quality. Table 1 summarizes the empirical differences observed during the synthesis of benzofuran-2-carbohydrazide derivatives.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional Heating[2]Microwave Irradiation[2][3]Causality / Mechanism
Heating Mechanism Conductive (Vessel to solvent)Dielectric (Direct molecular friction)MW directly excites polar bonds, eliminating thermal lag.
Reaction Time 4 - 6 hours4 - 10 minutesRapid energy transfer drastically lowers activation energy barriers.
Average Yield 60 - 75%85 - 98%Short reaction times prevent thermal degradation of the product.
Solvent Volume High (30-50 mL)Low (10-15 mL)High localized heating requires less solvent for molecular collisions.
Purity (Post-Isolation) Moderate (Requires column chromatography)High (Direct recrystallization)Suppression of side reactions due to uniform heating profiles.

Pharmacological Application: Mechanism of Action

Derivatives of 1-benzofuran-2-carbohydrazide have shown exceptional promise in drug discovery, particularly as anti-tubercular and anticancer agents. Molecular docking studies and in vitro assays reveal that these compounds act as potent kinase inhibitors.

Specifically, derivatives like 3-hydroxy-1-benzofuran-2-carbohydrazide exhibit strong binding affinities to the Aurora 2 kinase (3LAU) and Threonine protein kinase 6 (3FDN) biomarkers. The planar benzofuran core intercalates into the ATP-binding pocket of these kinases, while the carbohydrazide tail forms critical hydrogen bonds with the hinge region residues, effectively halting cell wall synthesis in Mycobacterium tuberculosis or inducing apoptosis in malignant cells.

Mechanism A Benzofuran-2-carbohydrazide Derivative B Target Binding (e.g., Aurora 2 Kinase / 3FDN) A->B High Affinity Docking C Enzyme Inhibition (ATP-binding pocket blockade) B->C Conformational Shift D Cell Cycle Arrest / Apoptosis C->D Anti-TB / Anticancer Effect

Fig 2: Putative kinase inhibition pathway of benzofuran-2-carbohydrazide derivatives.

References

  • Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. Scientific & Academic Publishing / ResearchGate. Available at:[Link]

  • Synthesis, SAR, Molecular Docking and Anti-TB study of 3-Hydroxy-1-Benzofuran-2-Carbohydrazide. Asian Journal of Research in Chemistry. Available at:[Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. Available at:[Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. ResearchGate. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 1-Benzofuran-2-carbohydrazide

Introduction: The Significance of Benzofuran-Derived Schiff Bases in Modern Drug Discovery In the landscape of medicinal chemistry, the benzofuran scaffold is recognized as a "privileged structure" due to its prevalence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzofuran-Derived Schiff Bases in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzofuran scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When this potent heterocyclic system is coupled with the versatile azomethine (–C=N–) linkage of a Schiff base, the resulting molecules often exhibit enhanced or novel therapeutic activities.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 1-benzofuran-2-carbohydrazide, a key building block for accessing this promising class of compounds.

Schiff bases, formed by the condensation of a primary amine with a carbonyl compound, are integral to the development of novel therapeutic agents.[4] The hydrazone subclass, derived from the reaction of hydrazides with aldehydes or ketones, is of particular interest due to the unique electronic and structural properties conferred by the N-N bond.[5] These compounds and their metal complexes are being actively investigated for a range of applications, from anticancer and antimicrobial agents to catalysts and analytical sensors.[6][7]

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not just a set of instructions, but a deeper understanding of the synthetic process, the rationale behind the chosen methodologies, and the necessary steps for characterization and purification.

Reaction Mechanism and Rationale

The synthesis of a Schiff base from 1-benzofuran-2-carbohydrazide and an aldehyde or ketone is a classic acid-catalyzed condensation reaction. The generally accepted mechanism proceeds in two main stages:

  • Formation of a Carbinolamine Intermediate: The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone.[7] This is typically facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[2][4]

  • Dehydration to Form the Imine: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or azomethine, functional group characteristic of Schiff bases.[2][4] This dehydration step is also acid-catalyzed.

The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base product.[4]

Experimental Workflow

The general procedure for the synthesis of Schiff bases from 1-benzofuran-2-carbohydrazide can be visualized as a two-stage process, starting from the corresponding ester.

experimental_workflow cluster_0 Synthesis of Starting Material cluster_1 Schiff Base Synthesis cluster_2 Purification & Characterization Ester Ethyl-1-benzofuran- 2-carboxylate Hydrazide 1-Benzofuran- 2-carbohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux SchiffBase Schiff Base Product Hydrazide->SchiffBase Ethanol, Cat. Acetic Acid, Reflux Aldehyde Aldehyde/Ketone Aldehyde->SchiffBase Purification Recrystallization SchiffBase->Purification Characterization Spectroscopic Analysis (IR, NMR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis and characterization of Schiff bases.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Benzofuran-2-carbohydrazide (Starting Material)

This protocol outlines the synthesis of the essential precursor, 1-benzofuran-2-carbohydrazide, from its corresponding ethyl ester.

Materials and Equipment:

  • Ethyl-1-benzofuran-2-carboxylate

  • Hydrazine hydrate (99-100%)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl-1-benzofuran-2-carboxylate (0.1 mol) in absolute ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.

  • Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, reduce the volume of the solvent to approximately half by distillation under reduced pressure.

  • Precipitation: Cool the concentrated solution in an ice bath. The white, crystalline product of 1-benzofuran-2-carbohydrazide will precipitate out.

  • Filtration and Washing: Collect the solid product by filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Part 2: General Protocol for the Synthesis of Schiff Bases

This protocol describes the condensation reaction between 1-benzofuran-2-carbohydrazide and a suitable aldehyde or ketone.

Materials and Equipment:

  • 1-Benzofuran-2-carbohydrazide

  • Aromatic aldehyde or ketone (e.g., benzaldehyde, salicylaldehyde, acetophenone)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: Dissolve 1-benzofuran-2-carbohydrazide (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask. Gentle warming may be required to achieve complete dissolution.[3]

  • Addition of Carbonyl Compound: To this clear solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde or ketone.[3]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[8]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.[9] Monitor the reaction's progress using TLC.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid Schiff base product will typically precipitate out.[3]

  • Filtration and Washing: Collect the precipitate by filtration using a Büchner funnel and wash with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, most commonly absolute ethanol, to obtain a pure crystalline solid.[10]

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the synthesized Schiff base should be confirmed by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Examples of Synthesized Schiff Bases

The following table summarizes the synthesis of various Schiff bases from 1-benzofuran-2-carbohydrazide and different aromatic aldehydes, showcasing the versatility of the described protocol.

Aldehyde ReactantProduct NameMolecular FormulaYield (%)Melting Point (°C)
BenzaldehydeN'-benzylidene-1-benzofuran-2-carbohydrazideC₁₆H₁₂N₂O₂85210-212
SalicylaldehydeN'-(2-hydroxybenzylidene)-1-benzofuran-2-carbohydrazideC₁₆H₁₂N₂O₃88245-247
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-1-benzofuran-2-carbohydrazideC₁₆H₁₁ClN₂O₂90258-260
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-1-benzofuran-2-carbohydrazideC₁₇H₁₄N₂O₃87228-230
3,4-DimethoxybenzaldehydeN'-(3,4-dimethoxybenzylidene)-1-benzofuran-2-carbohydrazideC₁₈H₁₆N₂O₄82200

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the region of 1580-1650 cm⁻¹.[4] The disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the hydrazide are also indicative of a successful reaction.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show a characteristic singlet for the azomethine proton (-N=CH-) in the range of δ 8.0-9.0 ppm. The aromatic protons of the benzofuran and the substituted aldehyde/ketone will also be present in the aromatic region. The disappearance of the aldehyde proton signal (around δ 9.0-10.0 ppm) is a key indicator of reaction completion.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, which should correspond to the expected molecular formula.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Increase reflux time and continue to monitor by TLC. For less reactive ketones, reactions may require longer periods.[4]
Reaction equilibrium favors starting materials.Use a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene.[11] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[11]
Starting Materials are Insoluble Inappropriate solvent.Test the solubility of your starting materials in alternative solvents such as methanol, toluene, or DMF.[4]
Product is Difficult to Purify Hydrolysis of the imine bond on silica gel during column chromatography.Avoid silica gel chromatography if possible. Recrystallization is the preferred method of purification for Schiff bases. If chromatography is necessary, use neutral alumina as the stationary phase.[4]
Oily Product Instead of Solid Impurities or low melting point of the product.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the product is indeed an oil at room temperature, purification can be attempted by column chromatography on neutral alumina.

Conclusion

The synthesis of Schiff bases from 1-benzofuran-2-carbohydrazide offers a reliable and versatile route to a class of compounds with significant potential in drug discovery and development. The protocols outlined in this guide, coupled with the mechanistic insights and troubleshooting advice, provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The inherent biological activity of the benzofuran nucleus, combined with the diverse functionalities that can be introduced via the Schiff base condensation, makes this a compelling strategy for the generation of novel molecular entities with a wide range of therapeutic applications.

References

  • Chandrashekar, A., et al. (n.d.). Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Asian Journal of Chemistry.
  • Halli, M. B., & Patil, V. B. (2012). Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide schiff base and malonyldihydrazide. Der Pharma Chemica, 4(6), 2360-2367.
  • Halli, M. B., & Sumathi, R. B. (2012). Synthesis, spectral characterization and biological activity of benzofuran Schiff bases with Co(II), Ni(II), Cu(II), Zn(II), Cd(II) and Hg(II) complexes.
  • IntechOpen. (2022, October 19). Overview of Schiff Bases. Retrieved from [Link]

  • IOSR Journals. (2014). Synthesis and Study of Schiff base Ligands. IOSR Journal of Applied Chemistry.
  • Madhu, R., Karvekar, M. D., Patel, S., & Sarkar, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154.
  • MDPI. (2023, June 3). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • MDPI. (2023, October 17). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]

  • Reddit. (2024, April 26). Synthesis of Schiff base. Retrieved from [Link]

  • ResearchGate. (2013, October 7). What are the simplest and best methods for purifying the Schiff base by crystallization? Retrieved from [Link]

  • ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? Retrieved from [Link]

  • ResearchGate. (2019, August 15). Schiffs base reaction, need help forr better understanding? Retrieved from [Link]

  • ResearchGate. (2023, August 19). What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? Retrieved from [Link]

  • RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • Worldwidejournals.com. (2014, February 15). Synthesis and Spectroscopic Studies of Some Metal Complexes Derived from Benzofuran Schiff Base. Retrieved from [Link]

  • Zenodo. (2018, March 20). JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Retrieved from [Link]

  • Asian Publication Corporation. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Bendola Publishing. (2017, December 14). Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biological Activities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • SciSpace. (2022, February 23). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Retrieved from [Link]

  • Semantic Scholar. (2013, November 14). Research Article Synthesis and Antimicrobial Activity of Carbohydrate Based Schiff Bases: Importance of Sugar Moiety. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Schiff bases – Knowledge and References. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Condensation of 1-Benzofuran-2-carbohydrazide with Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction The condensation reaction between 1-benzofuran-2-carbohydrazide and various aromatic aldehydes is a cornerstone in the synthesis of a diverse a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between 1-benzofuran-2-carbohydrazide and various aromatic aldehydes is a cornerstone in the synthesis of a diverse array of N'-aryliden-1-benzofuran-2-carbohydrazides, a class of Schiff bases.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their well-documented and broad-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The core of this synthetic route lies in the formation of an azomethine (–C=N–) functional group, which results from the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde, followed by a dehydration step.[5][6]

This document provides a comprehensive guide to the reaction conditions for this important transformation. It delves into the mechanistic underpinnings, outlines detailed experimental protocols, and presents a comparative analysis of various catalytic and solvent systems to aid researchers in optimizing their synthetic strategies.

Mechanistic Insights: The "Why" Behind the Reaction Conditions

The condensation of a carbohydrazide with an aldehyde to form a hydrazone (a subclass of Schiff bases) is a reversible, acid-catalyzed reaction.[5][7] Understanding the mechanism is paramount to appreciating the rationale behind the selection of specific reagents and conditions.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the 1-benzofuran-2-carbohydrazide on the electrophilic carbonyl carbon of the aromatic aldehyde. The presence of an acid catalyst, typically a few drops of glacial acetic acid or hydrochloric acid, protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[8][9] This is a critical step, as the hydrazide is a relatively weak nucleophile.

The initial addition product, a carbinolamine intermediate, is unstable and readily undergoes dehydration to form the stable C=N double bond of the hydrazone. The acid catalyst also plays a role in this elimination step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). The overall reaction is driven to completion by the removal of water, often achieved by azeotropic distillation during reflux or by the precipitation of the product from the reaction mixture.

Experimental Workflow: A Visual Guide

The general workflow for the synthesis and characterization of N'-aryliden-1-benzofuran-2-carbohydrazides is a systematic process designed to ensure the efficient formation and purification of the target compounds.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reactants 1-Benzofuran-2-carbohydrazide + Aromatic Aldehyde solvent Solvent Addition (e.g., Ethanol) reactants->solvent catalyst Catalyst Addition (e.g., Glacial Acetic Acid) solvent->catalyst reflux Reflux (2-6 hours) catalyst->reflux cooling Cooling to Room Temperature reflux->cooling filtration Filtration cooling->filtration washing Washing with Cold Ethanol filtration->washing drying Drying washing->drying product Purified Product drying->product analysis Spectroscopic Analysis (FTIR, NMR, Mass Spec) product->analysis purity Purity & Melting Point Determination analysis->purity

Caption: A generalized workflow for the synthesis of benzofuran hydrazones.

Comparative Analysis of Reaction Conditions

The efficiency and outcome of the condensation reaction are significantly influenced by the choice of solvent, catalyst, and reaction temperature. The following table summarizes common conditions reported in the literature, providing a valuable resource for methodological comparison.

ParameterCondition 1Condition 2Condition 3Notes
Solvent Absolute Ethanol[8][10]Methanol[2][11]Dichloromethane[12]Ethanol is the most commonly used solvent due to its good solvating power for the reactants and the ease of product precipitation upon cooling. Methanol can also be effective. Dichloromethane offers a non-protic alternative.
Catalyst Glacial Acetic Acid[8][10]Concentrated HCl[9][13]Citric Acid[14]A few drops of a protic acid are generally sufficient. Glacial acetic acid is widely employed. Concentrated HCl is also effective. Citric acid presents a greener, more environmentally friendly alternative.[14]
Temperature Reflux[3][10]55 °C[11]Room Temperature[12]Heating under reflux is the most common condition to drive the reaction to completion. In some cases, lower temperatures or even room temperature can be sufficient, particularly with highly reactive aldehydes.
Reaction Time 2-6 hours[10]40 minutes[11]4 hours[2]Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Work-up Cooling and Filtration[10]Evaporation and Recrystallization[2]Concentration and Column Chromatography[12]The choice of work-up procedure depends on the physical properties of the product. Often, the product precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of N'-aryliden-1-benzofuran-2-carbohydrazides, representing common and effective methodologies.

Protocol 1: Conventional Synthesis using Glacial Acetic Acid in Ethanol

This protocol is a widely adopted and reliable method for the synthesis of a broad range of benzofuran hydrazones.

Materials and Equipment:

  • 1-Benzofuran-2-carbohydrazide

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, dissolve 1-Benzofuran-2-carbohydrazide (1 equivalent) in a minimal amount of absolute ethanol.

  • Aldehyde Addition: To this solution, add the corresponding aromatic aldehyde (1 equivalent).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[10]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. Typically, the reaction is complete within 2-6 hours.[10]

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate will usually form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven.

  • Characterization: Determine the melting point of the product and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.[3]

Protocol 2: Green Synthesis using Citric Acid as a Catalyst

This protocol offers a more environmentally benign approach by utilizing a natural and biodegradable catalyst.[14]

Materials and Equipment:

  • 1-Benzofuran-2-carbohydrazide

  • Substituted aromatic aldehyde

  • Ethanol

  • Citric Acid

  • Standard laboratory glassware and equipment as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1-Benzofuran-2-carbohydrazide (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of citric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same procedure for product isolation, purification, drying, and characterization as outlined in Protocol 1. The use of citric acid has been shown to provide good to excellent yields, often comparable to or better than traditional acid catalysts.[14]

Trustworthiness and Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies.[1][2][10][15] To ensure the integrity of the results, it is crucial to perform thorough characterization of the synthesized compounds.

  • Spectroscopic Confirmation: The formation of the desired N'-aryliden-1-benzofuran-2-carbohydrazide should be unequivocally confirmed by spectroscopic techniques.

    • FTIR: Look for the appearance of a characteristic C=N (azomethine) stretching vibration and the disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching vibrations of the hydrazide's primary amine.

    • ¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-). The integration of all signals should be consistent with the expected structure.

    • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.

  • Purity Assessment: The purity of the final product should be assessed by determining its melting point and by using chromatographic techniques such as TLC or High-Performance Liquid Chromatography (HPLC). A sharp melting point is indicative of a pure compound.

By adhering to these validation steps, researchers can be confident in the identity and purity of their synthesized benzofuran hydrazones.

Conclusion

The condensation of 1-benzofuran-2-carbohydrazide with aromatic aldehydes is a versatile and efficient method for the synthesis of biologically relevant Schiff bases. The choice of reaction conditions, particularly the solvent and catalyst, can be tailored to optimize yields and facilitate purification. The protocols and comparative data presented in these application notes provide a solid foundation for researchers to successfully synthesize and explore the potential of this important class of compounds in the field of drug discovery and development.

References

  • Madhu, R., Karvekar, M., Patel, I. P., & Sarkar, S. (2010). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21, 5151-5154. [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

  • Madhu, R., Karvekar, M. D., Patel, S., & Sarkar, S. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

  • SciSpace. (n.d.). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. [Link]

  • Zenodo. (2018). JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. [Link]

  • Al-Amiery, A. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7114. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. [Link]

  • PMC. (2024). Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. [Link]

  • Nguyen, T. H. L., et al. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU. [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. [Link]

  • ResearchGate. (2019). Synthesis of Benzofuran and Schiff's Base Derivatives and Its Biological Study. [Link]

  • Meden, A., et al. (n.d.). Condensation Reaction between Carbohydrazide and Salicylaldehyde: in-line Vibrational Spectroscopy Monitoring and Characterizati. SciSpace. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and spectral studies of metal (II) complexes derived from benzofuran-2-carbohydrazide and 2-acetylthiophene Schiff's base. [Link]

  • ResearchGate. (2023). (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. [Link]

  • Hussain, M., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. Asian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction of aldehyde I with acid hydrazides. [Link]

  • SciSpace. (2017). Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • Der Pharma Chemica. (2026). Synthesis and Characterization of New Schiff Bases and Biological Studies. [Link]

  • Al-Hourani, B. J., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1675. [Link]

  • Al-Majidi, S. M. H., et al. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1875. [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2026). synthesis, characterization and biological studies of some metal complexes derived from benzofuran schiff's base. [Link]

  • SFERA. (n.d.). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. [Link]

  • ResearchGate. (n.d.). The condensation reaction between carbohydrazide and salicylaldehyde. [Link]

  • ResearchGate. (2025). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. [Link]

  • DOI. (n.d.). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. [Link]

  • Thakare, M. P., et al. (2016). CONDENSATION OF AROMATIC ALDEHYDES, SUBSTITUTED AMINES AND THIOGLYCOLIC ACID UNDER CATALYST FREE CO. Heterocyclic Letters, 6(4), 663-667. [Link]

  • Google Patents. (n.d.). US3461100A - Condensation products of aldehydes or ketones with diamines and monoamines.
  • Wikipedia. (n.d.). Benzoin condensation. [Link]

Sources

Application

Application Note: Solvent Selection and Optimization for the Hydrazinolysis of Benzofuran Esters

Introduction & Mechanistic Overview Benzofuran-2-carbohydrazides are critical building blocks in medicinal chemistry, serving as versatile intermediates for the synthesis of biologically active heterocycles such as oxadi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Benzofuran-2-carbohydrazides are critical building blocks in medicinal chemistry, serving as versatile intermediates for the synthesis of biologically active heterocycles such as oxadiazoles, triazoles, and Schiff bases[1]. These downstream derivatives exhibit potent pharmacological profiles, including antimicrobial, antioxidant, and anticancer activities[2][3].

The synthesis of benzofuran-2-carbohydrazides is typically achieved via the hydrazinolysis of benzofuran-2-carboxylate esters (methyl or ethyl) using hydrazine hydrate. Mechanistically, this is a nucleophilic acyl substitution. Hydrazine, a potent alpha-effect nucleophile, attacks the ester carbonyl to form a tetrahedral intermediate. The collapse of this intermediate expels the alkoxide leaving group, yielding the target hydrazide.

As a Senior Application Scientist, I emphasize that solvent selection is not merely a medium for dissolution; it is a thermodynamic driver . The solvent dictates the stabilization of the transition state, the suppression of side reactions (such as the formation of N,N′ -diacylhydrazines), and the efficiency of product isolation[4][5].

The Causality of Solvent Selection

Protic Solvents (The Gold Standard)

Aliphatic alcohols—specifically ethanol and methanol —are the universally preferred solvents for this transformation[3][6].

  • Transition State Stabilization: The rate-determining step involves the formation of a polar, zwitterionic tetrahedral intermediate. Protic solvents stabilize the developing negative charge on the carbonyl oxygen via hydrogen bonding, significantly lowering the activation energy[4].

  • Solubility-Driven Equilibrium: Benzofuran esters are highly soluble in refluxing ethanol, whereas the resulting benzofuran-2-carbohydrazides possess extensive intermolecular hydrogen-bonding networks (due to the -CONHNH₂ group). Consequently, the hydrazide product exhibits drastically lower solubility in cold ethanol. This differential solubility allows the product to spontaneously crystallize upon cooling, driving the reaction equilibrium forward according to Le Chatelier's principle and eliminating the need for complex chromatographic purification[1][5].

Solvent-Free (Neat) Conditions

Recent advancements in green chemistry have popularized solvent-free hydrazinolysis[7].

  • Kinetic Acceleration: By eliminating the solvent, the effective concentration of the reactants is maximized, drastically increasing the collision frequency. Reactions that take 5 hours in refluxing ethanol can reach completion in 30–60 minutes under neat conditions[7].

  • Volumetric Efficiency: The absence of solvent maximizes reactor volume utilization. However, this method requires robust mechanical stirring, as the reaction mixture undergoes a phase change from a liquid melt to a solid mass as the hydrazide crystallizes[7].

Quantitative Data: Solvent Efficacy Profile

The following table summarizes the operational parameters and expected outcomes based on the chosen solvent system for the hydrazinolysis of ethyl benzofuran-2-carboxylate.

Solvent SystemOperating Temp (°C)Reaction Time (h)Equivalents of N₂H₄·H₂OTypical Yield (%)Product Isolation Strategy
Ethanol (Absolute) 78 (Reflux)3 - 55.0 - 10.085 - 95Spontaneous precipitation upon cooling to 0 °C.
Methanol 65 (Reflux)4 - 65.0 - 10.080 - 90Precipitation; may require partial solvent removal.
Isopropanol 82 (Reflux)5 - 85.0 - 10.075 - 85Precipitation upon cooling; slower kinetics.
Solvent-Free (Neat) 80 - 1000.5 - 21.5 - 2.090 - 98Direct crystallization from the melt; trituration.

Mechanistic Workflow

G A Benzofuran Ester + Hydrazine Hydrate B Protic Solvent (EtOH / MeOH) A->B Dissolution & Activation C Tetrahedral Intermediate B->C Nucleophilic Attack (Heat/Reflux) D Benzofuran-2-carbohydrazide (Precipitate) C->D Elimination & Cooling E Byproduct (Alcohol + H2O) C->E Cleavage

Mechanistic workflow of benzofuran ester hydrazinolysis.

Step-by-Step Experimental Protocols

Protocol A: Standard Ethanolic Hydrazinolysis

This protocol utilizes a self-validating solubility switch to ensure high purity without chromatography.

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl benzofuran-2-carboxylate (1.0 eq) in absolute ethanol (approx. 5–8 mL per mmol of ester).

  • Reagent Addition: Add hydrazine hydrate (99%, 5.0 to 10.0 eq) dropwise at room temperature. Causality: A large excess of hydrazine is critical to outcompete the newly formed hydrazide from attacking unreacted ester, thereby preventing the formation of symmetric N,N′ -diacylhydrazine byproducts[3][5].

  • Reaction: Heat the mixture to a gentle reflux (78 °C) for 3 to 5 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is self-validating when the non-polar ester spot (high Rf​ ) is completely consumed and replaced by a highly polar, baseline-hugging hydrazide spot (low Rf​ )[5].

  • Isolation: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour. Causality: The thermodynamic solubility limit of the hydrazide in cold ethanol is breached, forcing spontaneous crystallization[1].

  • Purification: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove residual hydrazine and ethanol-soluble impurities. Dry under vacuum at 45 °C.

Protocol B: High-Efficiency Solvent-Free Hydrazinolysis

Designed for scale-up and high atom economy.

  • Preparation: In a heavy-walled reaction vessel, combine ethyl benzofuran-2-carboxylate (1.0 eq) and hydrazine hydrate (99%, 1.5 to 2.0 eq). Causality: Because there is no solvent to dilute the nucleophile, a massive excess of hydrazine is no longer required to maintain a high reaction rate[7].

  • Reaction: Heat the neat biphasic mixture to 80–90 °C with vigorous mechanical stirring.

  • Self-Validation (In-Process): As the reaction proceeds (typically 30–90 minutes), the biphasic liquid will homogenize. Upon completion, the mixture will rapidly solidify into a crystalline mass as the melting point of the mixture rises due to product formation[7].

  • Isolation: Cool the solid mass to room temperature. Add ice-cold distilled water (or a 1:1 mixture of water/ethanol) and triturate vigorously to dissolve any unreacted hydrazine and the expelled alcohol byproduct.

  • Purification: Filter the solid suspension, wash with cold water until the filtrate is pH neutral, and dry thoroughly under vacuum.

Troubleshooting & Optimization

  • Issue: Oily or Gummy Product instead of Crystals.

    • Cause: Trapped alcohol byproduct or unreacted ester acting as a plasticizer.

    • Solution: Evaporate the solvent completely under reduced pressure. Triturate the resulting gum with a non-polar solvent (e.g., cold diethyl ether or hexane) to induce crystallization[5].

  • Issue: Incomplete Conversion (Starting Material Remains).

    • Cause: Insufficient nucleophilicity (often due to using degraded/hydrated hydrazine) or inadequate reflux temperature.

    • Solution: Ensure the use of fresh 99% hydrazine hydrate. If using methanol, switch to ethanol to achieve a higher reflux temperature (78 °C vs 65 °C)[5].

References

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
  • carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Asian Journal of Chemistry.
  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PMC / ACS Medicinal Chemistry Letters.
  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Indian Academy of Sciences.
  • Optimizing the reaction conditions for hydrazinolysis of phenazine esters. Benchchem.
  • CN103408454A - Preparation method of hydrazide compound. Google Patents.

Sources

Method

Application Note: Synthesis of Benzofuran-Linked 1,2,4-Triazoles from 1-Benzofuran-2-carbohydrazide

Strategic Rationale Benzofuran, 1,2,4-triazole, and oxadiazole moieties are privileged scaffolds in medicinal chemistry, frequently occurring in natural products and late-stage clinical candidates (e.g., amiodarone, atal...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale

Benzofuran, 1,2,4-triazole, and oxadiazole moieties are privileged scaffolds in medicinal chemistry, frequently occurring in natural products and late-stage clinical candidates (e.g., amiodarone, ataluren) due to their potent antibacterial, antifungal, and anticancer properties[1]. Traditionally, synthesizing benzofuran-bearing triazoles relied on click chemistry, which necessitates the formation of an alkynyl group and the use of highly toxic sodium azide[1].

To bypass these hazardous reagents, a safer, reflux-based divergent methodology utilizing 1-benzofuran-2-carbohydrazide as the primary building block has been established[1]. This approach leverages robust condensation and alkaline cyclization pathways to yield highly functionalized 1,2,4-triazole-3-thiols, offering excellent scalability and modularity for drug discovery programs.

Mechanistic Pathways & Workflow

The synthesis diverges into two primary pathways depending on the desired substitution at the N4 position of the resulting 1,2,4-triazole ring:

  • Pathway A (N4-Amino Substitution): The carbohydrazide is reacted with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). The base deprotonates the hydrazide, driving nucleophilic attack on CS₂ to form a stable potassium dithiocarbazate salt. Subsequent treatment with hydrazine hydrate acts as both a nucleophile and a cyclizing agent, yielding 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol[1].

  • Pathway B (N4-Aryl Substitution): The carbohydrazide undergoes condensation with an aryl isothiocyanate to form a thiosemicarbazide intermediate. Ring closure is achieved via an intramolecular dehydration reaction driven by refluxing in an alkaline medium (NaOH or KOH), followed by strict pH-controlled acidification to precipitate the 4-aryl-substituted triazole[2],[3].

SynthesisWorkflow cluster_PathA Pathway A: N4-Amino Substitution cluster_PathB Pathway B: N4-Aryl Substitution SM 1-Benzofuran-2-carbohydrazide IntA Potassium Dithiocarbazate Salt (CS₂, KOH, EtOH) SM->IntA CS₂, KOH 0-5 °C IntB Thiosemicarbazide Intermediate (Ar-NCS, EtOH) SM->IntB Aryl Isothiocyanate Reflux ProdA 4-Amino-5-(benzofuran-2-yl) -4H-1,2,4-triazole-3-thiol IntA->ProdA N₂H₄·H₂O Reflux ProdB 4-Aryl-5-(benzofuran-2-yl) -4H-1,2,4-triazole-3-thiol IntB->ProdB 1. NaOH, Reflux 2. HCl (pH 4-5)

Fig 1: Divergent synthetic pathways for 1,2,4-triazoles from 1-benzofuran-2-carbohydrazide.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Step 1: Dithiocarbazate Formation

  • Dissolve 1-benzofuran-2-carbohydrazide (10 mmol) in 50 mL of absolute ethanol.

  • Add KOH (15 mmol) dissolved in a minimal amount of water. Stir the mixture and cool to 0–5 °C in an ice bath.

  • Add carbon disulfide (CS₂, 15 mmol) dropwise over 15 minutes. Causality: Dropwise addition at low temperatures controls the exothermic formation of the dithiocarbazate salt and prevents the volatilization of CS₂.

  • Stir the reaction mixture at room temperature for 12 hours until a solid potassium dithiocarbazate precipitate fully forms. Dilute with diethyl ether, filter the salt, and dry under a vacuum.

Step 2: Cyclization

  • Suspend the potassium salt (10 mmol) in 40 mL of water and add hydrazine hydrate (80%, 20 mmol).

  • Reflux the mixture for 6–8 hours. The color of the solution will transition to a deep green/yellow, indicating the formation of the triazole core[1].

  • Cool the mixture to 0 °C and acidify dropwise with 2N HCl until the pH reaches 4–5.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol/water mixture.

Protocol B: Synthesis of 4-Aryl-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Step 1: Thiosemicarbazide Intermediate

  • Dissolve 1-benzofuran-2-carbohydrazide (10 mmol) in 30 mL of dry ethanol.

  • Add the appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate, 10 mmol) and reflux for 2–3 hours.

  • Cool to room temperature. Filter the precipitated 1-(benzofuran-2-carbonyl)-4-arylthiosemicarbazide and wash with cold ethanol[2].

Step 2: Alkaline Cyclization

  • Suspend the thiosemicarbazide intermediate (5 mmol) in 25 mL of 2N NaOH (aqueous). Causality: The strong alkaline medium deprotonates the intermediate, dramatically increasing the nucleophilicity of the nitrogen to attack the carbonyl carbon, forcing dehydration and ring closure[2].

  • Reflux for 3–4 hours.

  • Cool the solution to room temperature, extract impurities with diethyl ether, and cool the aqueous layer to 0 °C.

  • Carefully acidify with dilute HCl to pH 4. Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol[3].

Quantitative Data & Expected Results

The following table summarizes the expected synthetic parameters and yields based on established literature protocols for these pathways[1],[2].

Target CompoundN4-SubstituentReagentsCyclization TimeExpected YieldMelting Point (°C)
Triazole 1a -NH₂CS₂, KOH, N₂H₄·H₂O6 - 8 h75 - 82%210 - 212
Triazole 1b -PhenylPh-NCS, NaOH, HCl3 - 4 h78 - 85%245 - 247
Triazole 1c -4-Chlorophenyl4-Cl-Ph-NCS, NaOH, HCl3 - 4 h80 - 88%258 - 260
Triazole 1d -4-Methoxyphenyl4-MeO-Ph-NCS, NaOH, HCl4 - 5 h72 - 79%230 - 232

Troubleshooting & Mechanistic Insights (E-E-A-T)

  • Thiol-Thione Tautomerism (Analytical Verification): The synthesized 1,2,4-triazole-3-thiols exist in a dynamic tautomeric equilibrium with their thione isomers. NMR analysis is a self-validating check for successful cyclization: in DMSO-d₆, the thione form often predominates (e.g., a 1:3 molar ratio)[1]. Researchers should look for the characteristic C=S carbon peak at ~165 ppm in ¹³C-NMR, alongside the C-S peak at ~150 ppm, rather than assuming a pure thiol state.

  • Strict pH Control During Precipitation: Following alkaline cyclization, the triazole product remains completely dissolved in the aqueous phase as a sodium/potassium thiolate salt. Acidification is required to precipitate the neutral heterocycle. However, the pH must be carefully monitored to stop at pH 4–5 [3]. Over-acidification (pH < 2) will protonate the basic nitrogens of the triazole ring, forming a soluble hydrochloride salt and drastically reducing the isolated yield.

  • Aldehyde Side-Reactions: If attempting to synthesize 1,3,4-oxadiazoles via oxidative cyclization of hydrazones (Schiff bases) derived from 1-benzofuran-2-carbohydrazide, be aware that certain electrophilic aldehydes (like 4-fluorobenzaldehyde) may preferentially form N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide instead of the desired cyclic product[1]. The CS₂ and isothiocyanate pathways detailed above are far more reliable for generating the 5-membered heterocyclic core.

References

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis Journal of Science and Technology, 2023. URL:[Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Molecules / PubMed Central (PMC), 2020. URL:[Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives SciSpace / Literature Review, 2021. URL:[Link]

Sources

Application

Application Note: Catalytic Strategies for the Synthesis and Functionalization of 1-Benzofuran-2-carbohydrazide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Pharmacological Context The 1-benzofuran scaffold is a privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Pharmacological Context

The 1-benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting profound anti-tubercular, anti-microbial, and anti-cancer properties[1]. Within this chemical space, 1-benzofuran-2-carbohydrazide serves as a critical, highly reactive intermediate. Its terminal primary amine and adjacent secondary amine provide a versatile nucleophilic hub for downstream functionalization, enabling the synthesis of Schiff bases (hydrazones), 1,3,4-oxadiazoles, and transition metal complexes[2].

However, the efficiency of these transformations relies heavily on precise catalytic control. Uncatalyzed reactions often suffer from prolonged reaction times, side-product formation, and poor yields. This application note details the mechanistic causality and provides self-validating protocols for the catalytic synthesis and functionalization of 1-benzofuran-2-carbohydrazide.

Reaction Pathways & Workflow

The synthesis of functionalized benzofuran derivatives follows a strategic, multi-step pathway utilizing both base and acid catalysis to drive specific bond-forming events.

G Sal Salicylaldehyde + Ethyl bromoacetate Ester Ethyl benzofuran-2-carboxylate Sal->Ester K2CO3, Reflux (Base Catalysis) Hydrazide 1-Benzofuran-2-carbohydrazide (Core Scaffold) Ester->Hydrazide Hydrazine Hydrate (Acyl Substitution) Schiff Hydrazones (Schiff Bases) Target: Antimicrobial Hydrazide->Schiff Aldehydes, Glacial AcOH (Acid Catalysis) Oxadiazole 1,3,4-Oxadiazole-2-thiols Target: Antioxidant Hydrazide->Oxadiazole CS2, KOH (Base Catalysis) MetalComplex Transition Metal Complexes Target: Anti-tubercular Schiff->MetalComplex MCl2, EtOH (Lewis Acid Coordination)

Reaction workflow for the catalytic synthesis and functionalization of 1-benzofuran-2-carbohydrazide.

Mechanistic Rationale: The Role of Catalysis

To optimize these workflows, one must understand the causality behind the chosen catalytic systems:

  • Base-Catalyzed Etherification & Cyclization: In the initial synthesis of the ester, anhydrous potassium carbonate ( K2​CO3​ ) acts as a heterogeneous base. It deprotonates the phenolic hydroxyl group of salicylaldehyde, drastically increasing its nucleophilicity. This facilitates a rapid SN​2 attack on the α -carbon of ethyl bromoacetate, followed by an intramolecular aldol-type cyclization to form the benzofuran ring[2],[3].

  • Acid-Catalyzed Imine Condensation: When reacting the carbohydrazide with target aldehydes to form Schiff bases, a catalytic amount of glacial acetic acid is employed. The weak acid selectively protonates the target aldehyde's carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by the terminal amine of the hydrazide[4],[5].

  • Base-Catalyzed Heterocyclic Annulation: To synthesize 1,3,4-oxadiazole-2-thiols, potassium hydroxide (KOH) is used. The base deprotonates the hydrazide nitrogen, allowing it to attack carbon disulfide ( CS2​ ) to form a dithiocarbazate intermediate. KOH further drives the intramolecular cyclization by neutralizing the generated hydrogen sulfide ( H2​S )[6].

Quantitative Evaluation of Catalytic Methods

The following table summarizes the optimized reaction parameters and quantitative outcomes for the core transformations described in this guide.

Reaction StepTarget TransformationCatalyst / ReagentTemp / TimeAvg. Yield (%)Mechanistic Function
Step 1 Salicylaldehyde Ester K2​CO3​ (2.0 eq)Reflux / 4 h82 - 85%Deprotonates phenol, enhancing nucleophilicity for SN​2 attack.
Step 2 Ester CarbohydrazideHydrazine HydrateReflux / 3 h78 - 80%Uncatalyzed; relies on the α -effect of hydrazine for acyl substitution.
Step 3 Carbohydrazide HydrazoneGlacial Acetic AcidReflux / 2 - 6 h80 - 85%Protonates aldehyde carbonyl, increasing electrophilicity.
Step 4 Carbohydrazide OxadiazoleKOH (1.5 eq)Reflux / 6 h75 - 80%Promotes dithiocarbazate formation and subsequent cyclization.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Observational cues and analytical checkpoints are embedded to ensure experimental integrity at every stage.

Protocol A: Base-Catalyzed Synthesis of Ethyl Benzofuran-2-carboxylate

Reference Grounding: Adapted from established K2​CO3​ -mediated cyclization methodologies[2],[3].

  • Mechanistic Rationale: Acetonitrile is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, leaving it highly reactive for the SN​2 displacement of the bromide.

  • Procedure:

    • Charge a 100 mL round-bottom flask with salicylaldehyde (20 mmol) and acetonitrile (20 mL).

    • Add anhydrous K2​CO3​ (40 mmol) and stir at room temperature for 15 minutes to ensure complete phenoxide formation (solution will deepen in color).

    • Add ethyl bromoacetate (20 mmol) dropwise over 10 minutes.

    • Heat the mixture to reflux for 4 hours.

    • Workup: Cool to room temperature and pour into 100 g of crushed ice. Extract with ethyl acetate ( 2×25 mL). Wash the organic layer with brine, dry over anhydrous MgSO4​ , and evaporate under vacuum.

  • Validation Check: TLC monitoring (Hexane:EtOAc 8:2) should show the disappearance of the salicylaldehyde spot ( Rf​≈0.8 ) and the emergence of a new, UV-active ester spot ( Rf​≈0.6 ). The final product should present as a viscous oil or low-melting solid.

Protocol B: Hydrazinolysis to 1-Benzofuran-2-carbohydrazide

Reference Grounding: Standard nucleophilic acyl substitution[5],[2].

  • Mechanistic Rationale: Hydrazine hydrate is used in excess to prevent the formation of diacylhydrazines (where one hydrazine reacts with two ester molecules). Ethanol is used as it safely co-distills with the reaction byproducts.

  • Procedure:

    • Dissolve ethyl benzofuran-2-carboxylate (20 mmol) in absolute ethanol (15 mL).

    • Slowly add hydrazine hydrate (80% aqueous, 30 mmol) dropwise.

    • Reflux the mixture for 3 to 4 hours.

    • Workup: Concentrate the solvent under reduced pressure to half its volume, then cool to 0-5°C in an ice bath. Filter the precipitated solid. Wash thoroughly with ice-cold water.

  • Validation Check: Washing with cold water is critical—it removes highly water-soluble unreacted hydrazine without dissolving the product. The product should be a white to faint-yellow crystalline solid (Melting Point: ~174°C). TLC (EtOAc:MeOH 9:1) will reveal a highly polar spot ( Rf​≈0.1 ) that stains positive with ninhydrin.

Protocol C: Acid-Catalyzed Synthesis of Benzofuran-2-carbohydrazone (Schiff Base)

Reference Grounding: Glacial acetic acid catalyzed condensation[4],[5].

  • Mechanistic Rationale: Without acid catalysis, the reaction stalls at the hemiaminal stage. Glacial acetic acid drives the dehydration of the hemiaminal into the final imine.

  • Procedure:

    • In a 50 mL flask, dissolve 1-benzofuran-2-carbohydrazide (10 mmol) and the target substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL).

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 2 to 6 hours (time varies based on the electronic nature of the aldehyde substituents).

    • Workup: Allow the reaction to cool to room temperature. The Schiff base will typically precipitate spontaneously. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol.

  • Validation Check: The reaction is complete when a heavy precipitate forms in the refluxing solvent or upon slight cooling. FTIR spectroscopy will validate the product by the disappearance of the primary amine doublet (~3300 cm−1 ) and the appearance of a sharp imine ( C=N ) stretch at ~1600-1620 cm−1 .

Protocol D: Base-Catalyzed Cyclization to 1,3,4-Oxadiazole-2-thiols

Reference Grounding: KOH-mediated annulation[6].

  • Mechanistic Rationale: The reaction requires a strong base (KOH) to form the dithiocarbazate salt. Acidification in the final step is required to protonate the thiol and precipitate the neutral oxadiazole.

  • Procedure:

    • Dissolve 1-benzofuran-2-carbohydrazide (10 mmol) in an ethanolic solution of KOH (15 mmol KOH in 20 mL EtOH).

    • In a well-ventilated fume hood, add carbon disulfide ( CS2​ , 20 mmol) dropwise.

    • Reflux the mixture for 6 hours until the evolution of H2​S gas ceases.

    • Workup: Concentrate the mixture under vacuum. Dissolve the residue in distilled water and acidify with dilute HCl (1M) until the pH reaches ~4.

  • Validation Check: The addition of HCl will cause the immediate precipitation of the 1,3,4-oxadiazole-2-thiol. Filter and wash with water. The presence of the thiol group can be validated via FTIR (weak S-H stretch at ~2500-2600 cm−1 ).

References

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor Source: PMC (National Institutes of Health) URL:[Link][2]

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide Source: Der Pharma Chemica URL:[Link][5]

  • Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide Source: Zenodo / Journal of Physical and Chemical Sciences URL:[Link][4]

  • Synthesis of 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants Source: Asian Journal of Chemistry URL:[Link][6]

  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 Source: Rasayan Journal of Chemistry URL:[Link][3]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate / Mini-Reviews in Medicinal Chemistry URL:[Link][1]

Sources

Method

Application Note: Thin Layer Chromatography (TLC) Systems for the Real-Time Monitoring of Benzofuran Hydrazide Synthesis

Introduction & Chemical Context Benzofuran-2-carbohydrazides are privileged scaffolds in modern drug discovery, frequently serving as critical intermediates for the synthesis of anti-tubercular, anti-proliferative, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Benzofuran-2-carbohydrazides are privileged scaffolds in modern drug discovery, frequently serving as critical intermediates for the synthesis of anti-tubercular, anti-proliferative, and anti-inflammatory agents[1][2]. The standard synthetic protocol involves a well-established two-step sequence: the base-catalyzed cyclocondensation of salicylaldehyde with ethyl bromoacetate to yield ethyl benzofuran-2-carboxylate, followed by hydrazinolysis utilizing hydrazine hydrate to produce the target benzofuran-2-carbohydrazide[3][4].

Because this chemical transformation replaces a lipophilic ester with a highly polar, hydrogen-bonding hydrazide moiety, Thin Layer Chromatography (TLC) serves as the most effective real-time analytical tool for monitoring reaction kinetics and ensuring complete conversion[5]. This application note outlines the physicochemical rationale, optimized solvent systems, and self-validating protocols required to accurately track this synthesis.

Chromatographic Rationale: Causality in System Design

The reliability of any TLC method hinges on exploiting the structural and electronic differences between the starting material and the product. As an application scientist, you must adjust the chromatographic environment to account for these shifting molecular properties.

  • Phase 1: Esterification (Formation of Ethyl Benzofuran-2-carboxylate)

    • Chemical Shift: The reaction converts salicylaldehyde (which contains polar hydroxyl and aldehyde groups) into a bicyclic aromatic ester, significantly reducing the molecule's overall polarity and capacity for hydrogen bonding[4].

    • Chromatographic Impact: On normal-phase silica gel (Silica 60), the resulting ester interacts weakly with the polar stationary phase. A low-polarity mobile phase, such as Hexane:Ethyl Acetate (8:2 v/v), provides optimal resolution. This system pushes the non-polar ester to a high retention factor ( Rf​ ) while resolving it cleanly from any unreacted, more polar starting material.

  • Phase 2: Hydrazinolysis (Formation of Benzofuran-2-carbohydrazide)

    • Chemical Shift: The non-polar ethyl group is displaced by hydrazine, yielding a carbohydrazide (-CONHNH 2​ )[5].

    • Chromatographic Impact: The newly formed primary and secondary amines introduce strong hydrogen-bond donating and accepting capabilities. If the Step 1 mobile phase is used, the hydrazide will bind tightly to the free silanol groups of the silica plate, remaining stuck at the baseline. To achieve proper migration and prevent severe tailing, the mobile phase must be switched to a highly polar system, such as Dichloromethane:Methanol (9:1 v/v).

Data Presentation: Chromatographic Profiles

The following table summarizes the optimized TLC parameters and visualization profiles for tracking the complete synthetic workflow.

CompoundMolecular CharacteristicOptimized Mobile PhaseApprox. Rf​ UV (254 nm)Ninhydrin Stain
Salicylaldehyde Phenolic OH, AldehydeHexane:EtOAc (8:2)0.45Active (Dark Spot)Negative
Ethyl Benzofuran-2-carboxylate Non-polar bicyclic esterHexane:EtOAc (8:2)0.75Active (Dark Spot)Negative
Benzofuran-2-carbohydrazide Highly polar, H-bondingDCM:MeOH (9:1)0.40Active (Dark Spot)Positive (Purple)

Experimental Protocol: Real-Time Monitoring of Hydrazinolysis

To ensure absolute confidence in reaction completion and to avoid false positives, the following self-validating protocol must be employed during the hydrazinolysis step.

Step 1: Plate Preparation Cut aluminum-backed Silica Gel 60 F254 plates to standard dimensions (e.g., 5 x 2 cm). Draw a baseline 0.5 cm from the bottom edge using a soft graphite pencil. Do not use ink, as it will co-elute with the mobile phase.

Step 2: Sample Preparation & Quenching

  • Reference Standard: Dissolve 1 mg of isolated ethyl benzofuran-2-carboxylate (starting material) in 1 mL of ethanol.

  • Reaction Aliquot: Withdraw 10 µL of the refluxing reaction mixture. Immediately dilute this aliquot in 100 µL of cold ethanol.

  • Causality: Dilution quenches the reaction and reduces the concentration of the analyte. Overloaded spots cause severe tailing and artificial Rf​ shifts, ruining the resolution.

Step 3: Spotting & Self-Validation Apply 1 µL of the Reference Standard (Left), 1 µL of the Reaction Aliquot (Right), and a 1 µL Co-spot (Center—both standard and aliquot superimposed) onto the baseline.

  • Causality: Co-spotting is a mandatory self-validating step. The high concentration of hydrazine hydrate in the reaction mixture can alter the local polarity of the silica plate (matrix effect), causing the starting material in the reaction mixture to migrate differently than the pure standard. The co-spot definitively proves whether a spot is unreacted starting material or a new product.

Step 4: Elution Place the spotted plate in a TLC chamber pre-saturated with 10 mL of Dichloromethane:Methanol (9:1 v/v). Allow the solvent front to migrate approximately 4 cm from the baseline. Remove the plate and gently dry it using a heat gun to evaporate the methanol.

Step 5: Dual-Mode Visualization

  • Primary Screen (Non-destructive): Examine the plate under a UV lamp at 254 nm. The aromatic benzofuran core of both the ester and the hydrazide will quench the green fluorescence of the F254 indicator, appearing as dark spots. Mark the spots with a pencil.

  • Secondary Screen (Destructive/Specific): Dip the plate in a 0.2% Ninhydrin solution in ethanol and heat at 110°C for 2-3 minutes.

  • Causality: The free primary amine (-NH 2​ ) of the newly formed hydrazide will react with ninhydrin to form a distinct purple/brown spot (a Ruhemann's purple analog). The unreacted ester lacks an amine and will remain invisible under visible light. This dual-visualization definitively confirms product formation without relying solely on Rf​ values.

Synthetic Workflow & Monitoring Checkpoints

G Sal Salicylaldehyde + Ethyl Bromoacetate Step1 Cyclocondensation (K2CO3, MeCN, Reflux) Sal->Step1 Ester Ethyl Benzofuran-2-carboxylate Step1->Ester TLC1 TLC Checkpoint 1 Hexane:EtOAc (8:2) UV 254 nm Ester->TLC1 Monitor Conversion Step2 Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Ester->Step2 Hydrazide Benzofuran-2-carbohydrazide Step2->Hydrazide TLC2 TLC Checkpoint 2 DCM:MeOH (9:1) UV 254 nm + Ninhydrin Hydrazide->TLC2 Monitor Conversion

Workflow of benzofuran hydrazide synthesis with integrated TLC monitoring checkpoints.

References

  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities Der Pharma Chemica[Link]

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide Der Pharma Chemica[Link]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer ACS Medicinal Chemistry Letters[Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitors PMC / National Institutes of Health[Link]

  • Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer PMC / National Institutes of Health[Link]

Sources

Application

Green Chemistry Approaches to the Synthesis of 1-Benzofuran-2-carbohydrazide: Application Notes and Protocols

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to environmentally benign and efficient methods for synthesizing 1-Benzofuran-2-carbohydrazide. This...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to environmentally benign and efficient methods for synthesizing 1-Benzofuran-2-carbohydrazide. This valuable heterocyclic scaffold is a key building block in medicinal chemistry, and its synthesis through green methodologies is crucial for sustainable drug discovery and development.[1][2][3] Traditional synthetic routes often rely on hazardous reagents and energy-intensive conditions, generating significant chemical waste.[4] This document details green alternatives, including microwave-assisted organic synthesis (MAOS), ultrasound-assisted synthesis, and the use of aqueous media, to minimize environmental impact while maximizing efficiency.[1][5]

The Importance of Greener Synthetic Pathways

The principles of green chemistry are at the forefront of modern chemical synthesis, emphasizing atom economy, waste reduction, and the use of less hazardous substances. For the synthesis of pharmacologically relevant molecules like 1-Benzofuran-2-carbohydrazide, adopting these principles is not only an environmental imperative but also a route to developing more cost-effective and safer manufacturing processes. Benzofuran derivatives, in particular, are of significant interest due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][6]

General Synthetic Workflow

The synthesis of 1-Benzofuran-2-carbohydrazide typically proceeds through a two-step process from a substituted salicylaldehyde. The following diagram illustrates a generalized green workflow, highlighting key stages where sustainable practices can be incorporated.

Green Synthesis Workflow cluster_0 Step 1: Benzofuran-2-carboxylate Synthesis cluster_1 Step 2: Hydrazide Formation Salicylaldehyde Salicylaldehyde Reaction_1 Cyclization Salicylaldehyde->Reaction_1 Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Reaction_1 Ethyl_benzofuran_2_carboxylate Ethyl_benzofuran_2_carboxylate Reaction_1->Ethyl_benzofuran_2_carboxylate Green Conditions: - K2CO3 - DMF/Water Reaction_2 Hydrazinolysis Ethyl_benzofuran_2_carboxylate->Reaction_2 Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Reaction_2 1_Benzofuran_2_carbohydrazide 1_Benzofuran_2_carbohydrazide Reaction_2->1_Benzofuran_2_carbohydrazide Green Methods: - Microwave - Ultrasound - Aqueous media caption Generalized Green Synthesis Workflow for 1-Benzofuran-2-carbohydrazide.

Caption: Generalized Green Synthesis Workflow for 1-Benzofuran-2-carbohydrazide.

Green Synthetic Protocols in Detail

This section provides detailed, step-by-step methodologies for the synthesis of 1-Benzofuran-2-carbohydrazide, emphasizing green chemistry principles.

Protocol 1: Microwave-Assisted Synthesis in Aqueous Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[7][8] This protocol outlines a microwave-assisted approach for the hydrazinolysis of ethyl benzofuran-2-carboxylate.

Step 1: Synthesis of Ethyl benzofuran-2-carboxylate

This initial step involves the reaction of a substituted salicylaldehyde with ethyl chloroacetate. While traditionally carried out in organic solvents, greener alternatives are being explored.

  • Materials:

    • Substituted Salicylaldehyde (10 mmol)

    • Ethyl chloroacetate (12 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (20 mmol)

    • Dimethylformamide (DMF) (20 mL)

  • Procedure:

    • To a solution of substituted salicylaldehyde in DMF, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl chloroacetate dropwise to the reaction mixture.

    • Heat the mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • The solid product, ethyl benzofuran-2-carboxylate, is filtered, washed with water, and dried.

Step 2: Microwave-Assisted Formation of 1-Benzofuran-2-carbohydrazide

This step details the conversion of the ester to the desired hydrazide using microwave irradiation.

  • Materials:

    • Ethyl benzofuran-2-carboxylate (5 mmol)

    • Hydrazine hydrate (99%) (10 mmol)

    • Ethanol or Water (15 mL)

  • Procedure:

    • In a microwave-safe vessel, suspend ethyl benzofuran-2-carboxylate in ethanol or water.

    • Add hydrazine hydrate to the suspension.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a power of 100-300W for 2-5 minutes.[7][9] The reaction temperature should be monitored and controlled.

    • After the reaction is complete, cool the vessel to room temperature.

    • The precipitated solid is filtered, washed with cold ethanol or water, and dried under vacuum to yield 1-Benzofuran-2-carbohydrazide.[5]

Microwave_Assisted_Synthesis Start Ethyl benzofuran-2-carboxylate + Hydrazine hydrate in Ethanol/Water Microwave Microwave Irradiation (100-300W, 2-5 min) Start->Microwave Place in reactor Cooling Cool to Room Temp. Microwave->Cooling Filtration Filtration & Washing Cooling->Filtration Product 1-Benzofuran-2-carbohydrazide Filtration->Product caption Workflow for Microwave-Assisted Synthesis of 1-Benzofuran-2-carbohydrazide.

Caption: Workflow for Microwave-Assisted Synthesis of 1-Benzofuran-2-carbohydrazide.

Protocol 2: Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source that can enhance reaction rates and yields through acoustic cavitation.[10][11] This method is known for its operational simplicity and energy efficiency.[12]

  • Materials:

    • Ethyl benzofuran-2-carboxylate (5 mmol)

    • Hydrazine hydrate (99%) (10 mmol)

    • Methanol (20 mL)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl benzofuran-2-carboxylate in methanol.

    • Add hydrazine hydrate to the solution.

    • Immerse the flask in an ultrasonic bath at room temperature.

    • Irradiate the mixture with ultrasound for 30-60 minutes, monitoring the reaction by TLC.

    • Upon completion, the solid product that precipitates is collected by filtration.

    • Wash the solid with cold methanol and dry under vacuum to obtain 1-Benzofuran-2-carbohydrazide.

Protocol 3: Catalyst-Free Synthesis in Aqueous Medium

One of the primary goals of green chemistry is to eliminate the need for catalysts, especially those based on toxic or precious metals, and to use water as a solvent.[5]

  • Materials:

    • Ethyl benzofuran-2-carboxylate (12 mmol)

    • Hydrazine hydrate (15 mL)

  • Procedure:

    • A mixture of ethyl benzofuran-2-carboxylate and hydrazine hydrate is stirred at a low temperature (0-5°C) for approximately 30 minutes.[5]

    • The reaction progress is monitored using thin-layer chromatography.

    • The reaction mixture is then stirred at room temperature until completion.

    • The resulting white, shining product of benzofuran-2-carbohydrazide is collected.[5]

Comparative Data and Green Metrics

Synthesis MethodReaction TimeSolventEnergy SourceTypical YieldGreen Chemistry Advantages
Conventional Heating 4-6 hours[7]EthanolThermalModerate-
Microwave-Assisted 2-5 minutes[7]Ethanol/WaterMicrowaveHigh[7]Reduced reaction time, energy efficiency, potential for solvent-free conditions.
Ultrasound-Assisted 30-60 minutesMethanolUltrasoundGood to High[10]Energy efficient, enhanced reaction rates at room temperature.
Aqueous Medium ~30 minutes[5]Water-89%[5]Use of a green solvent, simple procedure, catalyst-free.

Characterization of 1-Benzofuran-2-carbohydrazide

The synthesized product should be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300-3200 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-O-C stretching of the furan ring.[5][7]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum should show signals corresponding to the aromatic protons of the benzofuran ring, the NH and NH₂ protons (which are D₂O exchangeable), and any substituents on the benzofuran ring.[5][7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-Benzofuran-2-carbohydrazide (C₉H₈N₂O₂), which is approximately 176 g/mol .[7]

Conclusion

The adoption of green chemistry principles in the synthesis of 1-Benzofuran-2-carbohydrazide offers significant advantages over traditional methods. Microwave-assisted and ultrasound-assisted syntheses dramatically reduce reaction times and improve energy efficiency. The use of aqueous media provides a simple, clean, and catalyst-free alternative. By implementing these protocols, researchers can contribute to a more sustainable and environmentally responsible approach to drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Sustainable and Green Synthesis of Benzofuran Compounds.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
  • Moradi M., Ebrahimi M., Sanavi Khoshnood R. Non-Catalyst, Fast, Simple and Green Synthesis of New Benzofuran Derivatives through Electrochemical Methods. Journal of Biochemical Technology.
  • Suryawanshi Venkat S. (2020). Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives.
  • (N.d.). Sustainable synthesis of benzofurans derivatives.
  • Deshpande, R. Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives. Scientific & Academic Publishing.
  • (N.d.). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Der Pharma Chemica.
  • (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. MDPI.
  • (N.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • (N.d.).
  • (N.d.). carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo.
  • (N.d.).
  • (2026).
  • (2025).
  • (N.d.).
  • (2014). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis.
  • (2022). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. PubMed.
  • (2025). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis.
  • (2026). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones.
  • (2025). Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Benzofuran-2-carbohydrazide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-benzofuran-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-benzofuran-2-carbohydrazide from its corresponding ester (e.g., ethyl 1-benzofuran-2-carboxylate).

The conversion of an ester to a hydrazide via nucleophilic acyl substitution is a fundamental transformation, but the unique electronic environment of the benzofuran ring often leads to stalled reactions, poor yields, and unwanted byproducts. This guide bridges the gap between theoretical mechanisms and benchtop realities, providing self-validating protocols and causal troubleshooting steps.

Quantitative Yield Optimization

Before diving into the protocol, it is critical to understand how reaction parameters dictate your yield. The benzofuran oxygen donates electron density into the aromatic system, which subtly reduces the electrophilicity of the C2-carbonyl carbon. The table below summarizes how adjusting stoichiometry and catalysis overcomes this energy barrier.

Equivalents of N₂H₄·H₂OSolventCatalystReflux TimeObserved YieldPrimary Mechanistic Outcome
1.5 eq EtOHNone12 h60–65%Incomplete conversion; mono-acyl product competes as a nucleophile[1].
3.0 eq EtOHNone3 h85%High local nucleophile concentration drives rapid pseudo-first-order kinetics[2].
2.0 eq EtOHGlacial AcOH4–5 h80–84%Acid protonates the carbonyl, lowering the activation energy barrier[3][4].
3.0 eq MeOHNone6 h75–80%Lower reflux temp (65°C) slows kinetics compared to EtOH (78°C).

Self-Validating Experimental Protocol

Do not rely blindly on a clock to tell you when a reaction is done. Every step in this protocol includes a Validation Checkpoint to ensure the chemical system is behaving as expected.

Step 1: Reagent Preparation Weigh 20 mmol of ethyl 1-benzofuran-2-carboxylate. Measure 60 mmol (approx. 3.0 mL) of 98% hydrazine monohydrate[2]. Causality: A strict 3-fold excess of hydrazine ensures the reaction follows pseudo-first-order kinetics. This drives the equilibrium to completion and suppresses the formation of diacylhydrazine byproducts by outcompeting the newly formed hydrazide product.

Step 2: Reaction Assembly Dissolve the ester in 10 mL of absolute ethanol. Add the hydrazine hydrate dropwise at room temperature. Optional: Add 1–2 drops of glacial acetic acid[3][4]. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen and increasing the electrophilicity of the sterically hindered C2-position.

Step 3: Reflux and Self-Validation Heat the mixture to reflux (78°C) for 3 hours. Validation Checkpoint: Spot the reaction mixture on a silica TLC plate against the starting ester (Mobile phase: 1:1 Hexane:EtOAc). The reaction is validated as complete when the high-Rf UV-active ester spot completely disappears, replaced by a low-Rf spot that stains brown with iodine (indicating the free amine of the hydrazide).

Step 4: Workup and Isolation Cool the mixture to room temperature, then pour it slowly into 50 mL of vigorously stirred crushed ice. Causality: The sudden drop in temperature and the high polarity of water crash out the hydrophobic 1-benzofuran-2-carbohydrazide. Unreacted hydrazine and ethanol remain entirely miscible in the aqueous phase, acting as a self-purifying liquid-liquid separation.

Step 5: Purification Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from hot methanol[1]. Validation Checkpoint: The final product should form white, needle-like crystals. Validate the purity by checking the melting point, which should be sharp at 190–192 °C[2].

Troubleshooting & FAQs

Q: Why is my reaction stalling at 50% conversion despite prolonged reflux? A: This is a classic issue of electronic deactivation. The oxygen atom in the benzofuran ring donates electron density via resonance, which slightly stabilizes the C2-carbonyl carbon and makes it less susceptible to nucleophilic attack. Solution: Do not just increase the time. Instead, alter the thermodynamics. Add a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, or increase your hydrazine concentration to 3.0+ equivalents to force the reaction forward[2][4].

Q: I am observing a significant secondary byproduct on my TLC plate. What is it, and how do I prevent it? A: You are likely forming a diacylhydrazine (N,N'-bis(1-benzofuran-2-carbonyl)hydrazine). This occurs when the newly formed 1-benzofuran-2-carbohydrazide acts as a nucleophile and attacks another molecule of unreacted ester. Solution: This is a stoichiometric failure. Ensure a strict excess of hydrazine (at least 3 equivalents). If the problem persists, utilize "reverse addition": add the ester solution dropwise to the refluxing hydrazine solution. This ensures the ester is always in a massive local deficit, preventing the hydrazide from finding an ester partner.

Q: My product forms a sticky oil instead of a solid precipitate when poured into water. What should I do? A: "Oiling out" (liquid-liquid phase separation) happens when the product becomes supersaturated in a solvent mixture where its melting point is suppressed below ambient temperature. This is often exacerbated by residual unreacted ester or trapped ethanol. Solution: Ensure you are pouring the reaction mixture into crushed ice with vigorous stirring, not just cold water. The mechanical shearing and extreme cold force crystallization. If it still oils out, extract the aqueous layer with ethyl acetate, dry over anhydrous MgSO₄, evaporate the solvent, and recrystallize the crude residue directly from absolute methanol[1][5].

Diagnostic Workflow

Use the following logic tree to quickly diagnose and resolve yield issues at the bench.

Workflow N1 Ethyl 1-benzofuran-2-carboxylate + Hydrazine Hydrate N2 Reflux in EtOH (3-5h) Catalytic AcOH optional N1->N2 N3 TLC Check (Hexane:EtOAc) Ester consumed? N2->N3 N4 Add more N2H4·H2O Continue Reflux N3->N4 No N5 Cool to RT & Pour into Crushed Ice N3->N5 Yes N4->N3 N6 Precipitate Forms? N5->N6 N7 Extract with EtOAc, Dry, Evaporate N6->N7 No (Oiling out) N8 Filter & Wash with Cold Water N6->N8 Yes N9 Recrystallize from MeOH Pure 1-Benzofuran-2-carbohydrazide N7->N9 N8->N9

Diagnostic logic tree for troubleshooting low yields in benzofuran-2-carbohydrazide synthesis.

References

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. nih.gov.
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evalu
  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. rasayanjournal.co.in.
  • Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. zenodo.org.

Sources

Optimization

Technical Support Center: 1-Benzofuran-2-carbohydrazide Solubility &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unique physicochemical challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the unique physicochemical challenges associated with 1-Benzofuran-2-carbohydrazide (CAS 42974-19-6) .

The solubility issues of this compound stem from its structural dichotomy: it possesses a highly planar, hydrophobic benzofuran core coupled with a strongly polar, hydrogen-bonding carbohydrazide (-CONHNH₂) tail. This zwitterion-like polarity disparity requires precise solvent selection to prevent precipitation, degradation, or altered assay results.

Quantitative Data: Solvent Compatibility Profile

Understanding the thermodynamic interactions between your solvent and the hydrazide moiety is critical. The table below summarizes the solubility profile and the mechanistic causality behind each interaction.

Solvent SystemSolubility ProfileMechanistic CausalityRecommended Application
DMSO / DMF Excellent (>50 mg/mL)Strong dipole moment disrupts the intermolecular hydrogen bonds of the carbohydrazide moiety[1].Primary stock solutions, NMR spectroscopy, and biological assay dilution.
Ethanol / Methanol Moderate (Hot) / Poor (Cold)Alcohols provide moderate hydrogen-bond capacity, creating a steep temperature-solubility gradient[2].Recrystallization and thermal purification.
Dichloromethane (DCM) Poor (<5 mg/mL)Lacks the hydrogen-bonding capacity required to solvate the highly polar -NH-NH₂ tail.Liquid-liquid extraction (only when used as a co-solvent, e.g., with MeOH).
Hexane / Heptane InsolubleHighly non-polar aliphatic chains are repelled by the polar carbohydrazide group[3].Trituration; washing crude solids to remove non-polar impurities.
Acetone Reactive (Avoid)Ketones undergo rapid nucleophilic attack by the hydrazide, forming a Schiff base (hydrazone)[4].Do not use. Leads to compound degradation and altered assay results.

Troubleshooting FAQs

Q1: My 1-Benzofuran-2-carbohydrazide is completely insoluble in standard organic extraction solvents like DCM or Ethyl Acetate. How can I improve dissolution during workup? Causality & Solution: The molecule's dual nature causes it to resist purely non-polar and moderately polar aprotic solvents[3]. The strong intermolecular hydrogen bonding between the hydrazide tails forms a rigid crystal lattice that DCM cannot break. Actionable Step: For liquid-liquid extraction, utilize a more polar organic solvent mixture, such as Chloroform:Methanol (9:1 v/v). If you are simply trying to wash away impurities, use Hexane or cold Ethyl Acetate to triturate the solid, as the target compound will remain safely insoluble[3].

Q2: I attempted to dissolve the compound in acetone to load onto a silica column, but my NMR shows a completely different product. What happened? Causality & Solution: Hydrazides are highly nucleophilic. When exposed to ketones (like acetone) or aldehydes, they undergo rapid condensation reactions to form hydrazones (Schiff bases)[4]. Actionable Step: Never use ketones or aldehydes as solvents or eluents for hydrazides. Use mixtures of DCM and Methanol for chromatography.

Q3: During synthesis, how do I remove excess hydrazine hydrate without losing my product? Both seem to have similar polarities. Causality & Solution: Hydrazine hydrate is notoriously difficult to remove via standard evaporation due to its high boiling point and strong hydrogen bonding. Furthermore, it acts as a solvent itself, solubilizing the target hydrazide and leading to low isolated yields[5]. Actionable Step: Do not rely on simple vacuum evaporation. Instead, crash out the highly insoluble 1-Benzofuran-2-carbohydrazide by adding ice-cold water to the ethanolic reaction mixture. The excess hydrazine hydrate remains highly miscible in water, allowing you to isolate the pure product via vacuum filtration[5]. For small-scale residual drying, a gentle stream of nitrogen overnight is highly effective[6].

Q4: My DMSO stock solution of the hydrazide turns yellow/brown after a few days on the bench. Is it degrading? Causality & Solution: Yes. Hydrazine derivatives are highly susceptible to oxidation, particularly when exposed to atmospheric oxygen, light, and slightly alkaline conditions[7]. The color change indicates the formation of oxidized azo-byproducts. Actionable Step: Always prepare stock solutions freshly. If storage is mandatory, purge the solvent with argon or nitrogen, store in amber vials at -20°C, and avoid repeated freeze-thaw cycles[7].

Diagnostic Workflows & Visualizations

To streamline your experimental design, follow this diagnostic workflow for solvent selection.

SolventTroubleshooting Start 1-Benzofuran-2-carbohydrazide Solubility Issue Check Identify Solvent Class Start->Check Ketone Ketones (e.g., Acetone) Check->Ketone NonPolar Non-Polar (e.g., Hexane) Check->NonPolar PolarAprotic Polar Aprotic (e.g., DMSO/DMF) Check->PolarAprotic Error1 Hydrazone Formation (Avoid) Ketone->Error1 Error2 Insoluble (Use Co-solvent) NonPolar->Error2 Success Optimal Dissolution (Proceed) PolarAprotic->Success

Workflow for diagnosing and resolving 1-Benzofuran-2-carbohydrazide solvent incompatibility.

Experimental Protocols

Protocol A: Optimized Recrystallization

This self-validating protocol relies on the steep temperature-solubility gradient of alcohols to exclude both highly soluble and highly insoluble impurities[2].

  • Solvent Selection: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol (approx. 10-15 mL per gram of crude).

  • Dissolution: Heat gently under reflux stirring until the solid dissolves. Validation checkpoint: If undissolved particulate remains after 15 minutes of boiling, it is likely an inorganic impurity or highly polymerized byproduct.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Büchner funnel to remove insoluble contaminants[2].

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour. Causality: Slow cooling promotes the formation of a pure, highly ordered crystal lattice, excluding solvent inclusions.

  • Isolation: Filter the crystals under vacuum, wash with 2-3 mL of ice-cold ethanol to remove adhering soluble impurities, and dry in a vacuum desiccator overnight[2].

Recrystallization Crude Crude Hydrazide Dissolve Add Hot EtOH (Minimal Vol) Crude->Dissolve Filter Hot Filtration (Removes Insoluble) Dissolve->Filter Cool Slow Cool to RT Then Ice Bath Filter->Cool Pure Pure Crystals Cool->Pure

Step-by-step logic for the recrystallization of benzofuran carbohydrazides.

Protocol B: Solvent-Exchange for Biological Assays (DMSO to Aqueous Buffer)

Because benzofuran derivatives have poor aqueous solubility, direct injection of the powder into biological buffers will cause immediate precipitation.

  • Stock Preparation: Prepare a high-concentration stock in 100% anhydrous DMSO (e.g., 50 mM). Work under an inert atmosphere if possible[7].

  • Buffer Preparation: Pre-warm your target aqueous buffer to 37°C. Causality: Elevating the temperature increases the thermodynamic solubility limit of the aqueous phase[7].

  • Dilution: Add the DMSO stock dropwise to the vigorously stirring buffer to prevent localized supersaturation. Ensure the final DMSO concentration remains ≤1% to maintain cell viability in in vitro assays.

References

  • BenchChem. Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.2

  • BenchChem. Technical Support Center: Working with Hydrazine Derivatives in Aqueous Solutions. 7

  • SciSpace. Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff Bases. 1

  • Asian Journal of Chemistry. Synthesis and Biological Evaluation of 3-Methyl-1-benzofuran-2-carbohydrazide. 4

  • ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane?3

  • ResearchGate. 108 questions with answers in HYDRAZINE | Science topic. 5

  • Reddit. Advice on working up a reaction using hydrazine hydrate as a solvent?6

Sources

Troubleshooting

Technical Support Center: Optimization of Reflux Time for Benzofuran-2-Carbohydrazide Schiff Base Formation

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-2-carbohydrazide Schiff bases. Here, we address common challenges and provid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzofuran-2-carbohydrazide Schiff bases. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes, with a specific focus on the critical parameter of reflux time. Our approach is grounded in established chemical principles and supported by authoritative references to ensure the integrity and reproducibility of your work.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of benzofuran-2-carbohydrazide Schiff bases.

Question 1: My reaction has been refluxing for several hours, but Thin Layer Chromatography (TLC) analysis shows a significant amount of unreacted benzofuran-2-carbohydrazide. What should I do?

Answer: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

  • Verify Catalysis: Schiff base formation, particularly with hydrazides to form hydrazones, is often slow without a catalyst. The reaction medium should be mildly acidic to facilitate the protonation of the carbonyl oxygen of the aldehyde, making it more electrophilic.

    • Solution: Add a catalytic amount (typically 2-3 drops) of glacial acetic acid to your reaction mixture.[1] If you are already using an acidic catalyst, ensure it has not degraded.

  • Assess Aldehyde Reactivity: The electronic nature of the substituent on the aromatic aldehyde plays a crucial role. Electron-withdrawing groups can deactivate the carbonyl group, slowing down the reaction.

    • Solution: For less reactive aldehydes, you may need to extend the reflux time. Continue to monitor the reaction by TLC every 1-2 hours until the benzofuran-2-carbohydrazide spot has been consumed.[1]

  • Check Reagent Quality: The purity of your starting materials is paramount. Aldehydes can oxidize to carboxylic acids if not stored properly, which will not participate in the Schiff base reaction.

    • Solution: Use freshly purified or recently purchased aldehydes. Verify the purity of your benzofuran-2-carbohydrazide via melting point or spectroscopic methods if there is any doubt.

Question 2: I'm observing the formation of my desired Schiff base by TLC, but even after prolonged reflux, the reaction doesn't seem to go to completion. Why is this happening?

Answer: This situation often points to an equilibrium issue. The formation of a Schiff base is a reversible condensation reaction that produces water as a byproduct.[1]

  • Driving the Equilibrium: The presence of water in the reaction mixture can hydrolyze the formed Schiff base, shifting the equilibrium back towards the reactants.

    • Solution 1: Anhydrous Conditions: Ensure you are using anhydrous solvents. While absolute ethanol is a common choice, it can absorb atmospheric moisture. Using freshly dried solvents can be beneficial.

    • Solution 2: Water Removal: For particularly stubborn reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, thus driving the reaction to completion.

Question 3: After an extended reflux period, my TLC plate shows the formation of a new, unexpected spot, and the yield of my desired product is lower than expected. What could this be?

Answer: The appearance of new spots, especially after prolonged heating, suggests the possibility of side reactions or product degradation.

  • Potential Side Reactions: A possible side product is an azine, which can form from the decomposition of the hydrazone, particularly at elevated temperatures during an extended workup.[1]

    • Solution: Aim for the shortest effective reflux time. Once TLC indicates the consumption of the limiting reagent, proceed with the workup. Avoid unnecessarily long heating periods.

  • Thermal Stability: While many Schiff bases are thermally stable, some can degrade with prolonged exposure to high temperatures.

    • Solution: Once you have established the optimal reflux time for your specific substrate, adhere to it in subsequent experiments to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical reflux time for the formation of benzofuran-2-carbohydrazide Schiff bases?

A1: The typical reflux time can range from 2 to 6 hours.[1] However, this is highly dependent on the specific aldehyde used and the presence of a catalyst. It is always recommended to monitor the reaction progress using TLC rather than relying on a fixed reaction time.[1][2][3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1][2][3] You should spot the starting benzofuran-2-carbohydrazide, the aldehyde, and the reaction mixture on the same TLC plate. The reaction is considered complete when the spot corresponding to the limiting reactant (usually the carbohydrazide) is no longer visible. For a more quantitative analysis, UV-Vis spectroscopy can also be employed, as the formation of the conjugated Schiff base often results in a new absorption maximum.

Q3: Is it possible to over-reflux the reaction? What are the consequences?

A3: Yes, it is possible to reflux for too long. The primary consequences are an increased likelihood of side product formation, such as azines, and potential thermal degradation of the desired Schiff base.[1] This can lead to a lower isolated yield and a more challenging purification process.

Q4: Does the choice of solvent affect the optimal reflux time?

A4: Absolutely. Solvents with higher boiling points will result in a higher reaction temperature under reflux, which can accelerate the reaction rate. Ethanol is a commonly used solvent. However, for less reactive starting materials, a higher boiling solvent might be considered, though this also increases the risk of side reactions.

Experimental Protocols

Protocol 1: Synthesis of a Benzofuran-2-Carbohydrazide Schiff Base
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzofuran-2-carbohydrazide (1.0 equivalent) in a suitable volume of absolute ethanol.

  • Reagent Addition: To the stirring solution, add the desired aromatic aldehyde (1.05 equivalents).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux (typically around 78 °C for ethanol) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction every hour using TLC (see Protocol 2).

  • Workup: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted aldehyde and catalyst. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol, methanol) is recommended.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes on the baseline.

  • Spotting:

    • Lane 1 (Reference): Spot a dilute solution of the starting benzofuran-2-carbohydrazide.

    • Lane 2 (Co-spot): Spot the reference solution and then, on the same spot, carefully spot a sample of the reaction mixture.

    • Lane 3 (Reaction): Spot a sample of the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent level should be below the baseline. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp.

  • Analysis: The reaction is complete when the spot corresponding to the benzofuran-2-carbohydrazide in the reaction lane (Lane 3) has disappeared. The formation of a new spot, corresponding to the Schiff base product, should be evident.

Data Presentation

The following table provides an illustrative example of how reflux time can impact the yield and purity of a benzofuran-2-carbohydrazide Schiff base formation. The actual optimal time will vary depending on the specific substrates.

Reflux Time (hours)Yield (%)Purity (by TLC)Observations
145GoodSignificant amount of starting material remains.
275ExcellentMost of the starting material is consumed.
390ExcellentStarting material is no longer visible.
492ExcellentMinor increase in yield.
688GoodA faint spot of a potential side product is observed.
885FairThe intensity of the side product spot has increased.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Benzofuran-2-carbohydrazide in Ethanol B Add Aromatic Aldehyde A->B C Add Catalytic Acetic Acid B->C D Heat to Reflux C->D E Monitor by TLC (hourly) D->E Check for completion E->D Incomplete F Cool to Room Temperature E->F Complete G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize (if needed) H->I

Caption: Experimental workflow for the synthesis of benzofuran-2-carbohydrazide Schiff bases.

troubleshooting_logic Start Low/No Product Formation Q1 Is a catalyst present? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the aldehyde reactive? A1_Yes->Q2 Sol1 Add catalytic acetic acid A1_No->Sol1 End Reaction Optimized Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there water in the reaction? A2_Yes->Q3 Sol2 Extend reflux time A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Use anhydrous solvent / Dean-Stark A3_Yes->Sol3 A3_No->End Sol3->End

Caption: Troubleshooting logic for low yield in Schiff base synthesis.

References

  • Monitoring the progress of reaction using UV-Vis spectroscopy. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). IJRAR. Retrieved March 10, 2026, from [Link]

  • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). PMC. Retrieved March 10, 2026, from [Link]

  • Ionic liquid mediated synthesis of Schiff bases under reflux condition. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Purification techniques for crude 1-Benzofuran-2-carbohydrazide

Technical Support Center: 1-Benzofuran-2-carbohydrazide A Senior Application Scientist's Guide to Purification Welcome to the technical support center for 1-Benzofuran-2-carbohydrazide. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Benzofuran-2-carbohydrazide

A Senior Application Scientist's Guide to Purification

Welcome to the technical support center for 1-Benzofuran-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic intermediate. Achieving high purity is critical for the success of subsequent reactions, such as the synthesis of bioactive hydrazones, oxadiazoles, and triazoles, and for ensuring the reliability of biological screening data.[1][2][3] This document provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-Benzofuran-2-carbohydrazide?

The impurity profile of crude 1-Benzofuran-2-carbohydrazide is largely dependent on its synthesis, which typically involves the reaction of an ethyl benzofuran-2-carboxylate precursor with hydrazine hydrate.[2][4] Consequently, common impurities include:

  • Unreacted Starting Materials: Residual ethyl benzofuran-2-carboxylate and excess hydrazine hydrate.

  • Synthesis Byproducts: Salts (e.g., potassium carbonate) and solvents (e.g., DMF, ethanol) from the preceding ester formation step.[4]

  • Side-Reaction Products: Small quantities of unidentified, often more polar, byproducts.

  • Degradation Products: The hydrazide functional group can be susceptible to hydrolysis or oxidation under harsh conditions, although this is less common with standard workup procedures.

Q2: What is the expected appearance and melting point of pure 1-Benzofuran-2-carbohydrazide?

Pure 1-Benzofuran-2-carbohydrazide is typically a white, crystalline, or shining solid.[4] Significant deviation from a white or off-white appearance (e.g., yellow or brown discoloration) often indicates the presence of impurities. The reported melting point is generally in the range of 190-194 °C.[4] A broad melting range or a melting point significantly below this range is a strong indicator of impurity.

Q3: How should I assess the purity of my sample before and after purification?

The most common and effective methods for purity assessment are:

  • Thin-Layer Chromatography (TLC): This is an indispensable tool for monitoring reaction progress and assessing the purity of the crude and purified product.[5][6] A pure sample should ideally show a single, well-defined spot.

  • Melting Point Analysis: As mentioned above, a sharp melting point within the expected range is a reliable indicator of high purity.

  • Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.[4][6] In the ¹H NMR spectrum (in DMSO-d₆), one should look for the characteristic exchangeable protons of the -NH and -NH₂ groups, in addition to the aromatic protons of the benzofuran ring system.[4]

Troubleshooting and Purification Strategy Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Oily or Intractable Crude Product

Q: My crude product, obtained after reacting the ester with hydrazine and quenching with water, is a sticky oil or a gum that refuses to solidify. What's causing this and how can I fix it?

A: This is a common issue often caused by residual high-boiling solvents (like DMF from the previous step) or the presence of unreacted ethyl benzofuran-2-carboxylate, which can act as a eutectic contaminant, depressing the melting point and preventing crystallization.

Corrective Actions:

  • Trituration: The most effective first step is trituration. This involves stirring or grinding the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble.

    • Recommended Solvents: Start with a non-polar solvent like n-hexane. If that fails, try diethyl ether or a mixture of ethyl acetate and hexane.

    • Mechanism: The solvent washes away the oily impurities, often inducing the crystallization of the pure carbohydrazide.

  • Solvent Removal: Ensure that the solvent from the esterification step (e.g., DMF) was thoroughly removed under reduced pressure before the addition of hydrazine hydrate. Co-evaporation with a higher-boiling non-solvent like toluene can sometimes help remove stubborn residual solvents.

Issue 2: Selecting the Optimal Purification Method

Q: I have a solid but discolored crude product. Should I use recrystallization, acid-base extraction, or column chromatography?

A: The choice depends on the impurity profile and the desired final purity. Recrystallization is the most common and efficient method for this compound.[5][7] Acid-base extraction is a powerful technique if you have significant non-basic impurities, while chromatography is best reserved for difficult separations.

Use the following decision tree to guide your choice:

Purification_Decision_Tree start Crude 1-Benzofuran- 2-carbohydrazide Solid tlc_check Assess Purity by TLC (e.g., 3:1 Hexane:EtOAc) start->tlc_check one_major_spot One Major Spot (Minor baseline or solvent front spots) tlc_check->one_major_spot  High Purity Indicated multiple_spots Multiple Spots of Comparable Intensity tlc_check->multiple_spots Significant Impurities recrystallize Primary Method: Recrystallization from Ethanol one_major_spot->recrystallize acid_base Alternative Method: Acid-Base Extraction multiple_spots->acid_base If impurities are non-basic (e.g., unreacted ester) chromatography Final Resort: Silica Gel Chromatography multiple_spots->chromatography If impurities have similar properties to product recrystallize->tlc_check Re-assess Purity acid_base->recrystallize Follow with recrystallization for best results

Caption: Decision workflow for selecting a purification method.

Issue 3: Recrystallization Challenges

Q: My recrystallization from ethanol isn't working well. The product either doesn't dissolve completely when hot, or it 'crashes out' as a fine powder upon cooling. What should I do?

A: This points to a solvent-solute mismatch or improper technique. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.

Causality & Solutions:

  • Poor Solubility: If the compound won't dissolve, you may not be using enough solvent or the solvent is not appropriate. Add more solvent in small portions to the boiling mixture. If it still doesn't dissolve, a more polar solvent or a co-solvent system may be needed (see Table 1).

  • 'Crashing Out': Rapid precipitation yields small, often impure, crystals because impurities get trapped in the rapidly forming crystal lattice. To prevent this, allow the flask to cool slowly to room temperature without disturbance before moving it to an ice bath. Insulating the flask with glass wool can promote the formation of larger, purer crystals.

Q: My final product is still yellow after recrystallization. How can I get a pure white product?

A: Persistent color often arises from highly colored, minor impurities that co-crystallize with your product.

  • Solution: Use activated charcoal. Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities.

  • Crucial Step: You must perform a hot gravity filtration immediately after adding the charcoal to remove it. Never add charcoal to a boiling solution , as it can cause violent bumping.

SolventTypeSuitability for RecrystallizationComments
Ethanol Polar ProticExcellent Frequently cited and provides good crystal quality.[6][7]
Methanol Polar ProticGood Higher solubility than ethanol; may require cooling to lower temperatures for good recovery.[5]
Isopropanol Polar ProticFair Lower solubility than ethanol; may require larger volumes.
Water Polar ProticPoor Generally used for precipitation/washing, not recrystallization, due to low solubility.[2]
DMF Polar AproticPoor High boiling point and high solubility make it difficult to remove and recover the product. Often used as a solvent for reactions involving the product.[8][9]
Ethyl Acetate Polar AproticFair Can be used, but may require a co-solvent like hexane to reduce solubility for good recovery.

Table 1. Common solvents and their suitability for the recrystallization of 1-Benzofuran-2-carbohydrazide.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is the standard and most recommended method for purifying crude 1-Benzofuran-2-carbohydrazide.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with magnetic stirring.

  • Solvent Addition: Continue adding ethanol in small portions until the solid just dissolves completely in the boiling solvent. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Large, well-formed crystals should appear.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Advanced Purification by Acid-Base Extraction

This method is highly effective for removing non-basic or neutral impurities, such as unreacted ethyl benzofuran-2-carboxylate.

Acid_Base_Workflow cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Precipitation cluster_3 Step 4: Isolation start Crude Product in Ethyl Acetate (EtOAc) add_hcl Add 1M HCl (aq) and Shake in Separatory Funnel start->add_hcl layers Two Layers Form add_hcl->layers aq_layer Aqueous Layer (Protonated Product: C₉H₉N₂O₂⁺Cl⁻) layers->aq_layer Collect org_layer Organic Layer (EtOAc) (Neutral Impurities: e.g., unreacted ester) layers->org_layer Discard basify Cool Aqueous Layer in Ice Bath & Add 1M NaOH (aq) until pH > 9 aq_layer->basify precipitate Pure Product Precipitates as a White Solid basify->precipitate filter_wash Filter, Wash with Cold Water, and Dry precipitate->filter_wash final_product Pure 1-Benzofuran- 2-carbohydrazide filter_wash->final_product

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid. The basic hydrazide will be protonated and move into the aqueous layer, while neutral organic impurities remain in the ethyl acetate layer.[10]

  • Separation: Separate the aqueous layer. Discard the organic layer (which contains the impurities).

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add 1M sodium hydroxide solution with stirring until the solution is basic (pH > 9).

  • Precipitation: The pure 1-Benzofuran-2-carbohydrazide will precipitate out of the solution as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

  • Final Polish: For the highest purity, this acid-base procedure can be followed by a final recrystallization from ethanol as described in Protocol 1.

References

  • Rasayan, J. Chem. SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 -ONE AND ITS DERIVATIVES. Available at: [Link].

  • Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Available at: [Link].

  • MDPI. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Available at: [Link].

  • Asian Journal of Chemistry. Synthesis, Characterization of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Available at: [Link].

  • MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link].

  • ResearchGate. Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Available at: [Link].

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available at: [Link].

  • ResearchGate. Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Available at: [Link].

  • SFERA. Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. Available at: [Link].

  • PubChem. 1-benzofuran-2-carbohydrazide. Available at: [Link].

  • Journal of Science and Technology - NTTU. Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Available at: [Link].

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link].

Sources

Troubleshooting

Overcoming steric hindrance in reactions involving 1-Benzofuran-2-carbohydrazide

Technical Support Center: Overcoming Steric Hindrance in 1-Benzofuran-2-carbohydrazide Reactions Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 1-Benzofuran-2-carbohydrazide Reactions

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, medicinal chemists, and drug development professionals working with 1-Benzofuran-2-carbohydrazide (CAS 42974-19-6) [1]. The rigid, bicyclic benzofuran core imparts excellent pharmacological properties to target molecules, but its significant steric bulk at the 2-position frequently causes sluggish reaction kinetics, low yields, and incomplete conversions during hydrazone formation and cross-coupling.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and optimized protocols to help you bypass these steric barriers.

I. Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why do condensation reactions involving 1-Benzofuran-2-carbohydrazide and bulky electrophiles often stall? A: The reaction proceeds via the nucleophilic addition of the terminal hydrazide nitrogen to a carbonyl carbon, followed by a rate-limiting dehydration step[2]. The benzofuran ring is a rigid, planar, and bulky system. When reacting with sterically hindered substrates (e.g., ortho-substituted benzaldehydes or bulky ketones), steric repulsion severely elevates the activation energy required for both the initial nucleophilic attack and the subsequent dehydration. While initial attack might occur, the bulky intermediates often fail to dehydrate efficiently, stalling the reaction[2].

Q2: How does nucleophilic catalysis overcome this steric barrier? A: Introducing a nucleophilic catalyst, such as aniline, fundamentally alters the reaction pathway. Aniline is less sterically hindered than 1-benzofuran-2-carbohydrazide and rapidly attacks the bulky carbonyl to form a transient Schiff base (imine)[3]. The 1-benzofuran-2-carbohydrazide then reacts with this imine via a transimination pathway. Transimination bypasses the high-energy dehydration step of the direct reaction, significantly accelerating the formation of the target hydrazone[4].

Q3: What is the optimal pH for these coupling reactions, and why does it matter? A: The optimal pH for hydrazone formation is strictly between 5.0 and 7.0[2]. This is a delicate thermodynamic balance: at pH < 5.0, the terminal amine of the hydrazide becomes protonated, destroying its nucleophilicity. At pH > 7.0, there are insufficient protons to catalyze the elimination of the hydroxyl group (dehydration) from the hemiaminal intermediate[2][3].

II. Troubleshooting Guide: Specific Experimental Issues

Issue 1: Low Yield or Unreacted Starting Materials in Hydrazone Formation
  • Causality: High steric hindrance combined with low electrophilicity of the carbonyl carbon, often exacerbated by the use of protic solvents that stabilize the ground state of the nucleophile via hydrogen bonding.

  • Solution:

    • Solvent Switch: Transition from protic solvents (like ethanol) to polar aprotic solvents (e.g., 1,4-dioxane, DMSO). This raises the ground-state energy of the hydrazide, increasing its reactivity[3][5].

    • Catalysis & Temperature: Add 10–20 mM aniline to the reaction mixture and elevate the temperature to 60–80°C. The combination of thermal energy and transimination catalysis effectively overcomes the steric activation barrier[3][6].

Issue 2: Formation of Red/Orange Byproducts (Oxidative Dimerization)
  • Causality: Hydrazones and hydrazides are highly susceptible to oxidation. In the presence of atmospheric oxygen and trace transition metals (e.g., Cu(II)), the intermediate hydrazone can oxidize into a highly reactive diazene, which then intercepts other radicals or nucleophiles to form unwanted dimers[7].

  • Solution: Sterically hindered reactions require longer reaction times, increasing exposure to oxidative conditions. To prevent this, thoroughly degas all solvents (freeze-pump-thaw method) and conduct the reaction under a strict inert atmosphere (Nitrogen or Argon)[7].

Issue 3: Sluggish N-Alkylation of the Resulting Hydrazone
  • Causality: Once the bulky hydrazone is formed, the remaining secondary nitrogen is highly shielded by both the benzofuran core and the new alkylidene/arylidene group, preventing standard alkylation.

  • Solution: Utilize a base-mediated cascade approach. Employing a bulky, strong base like potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) efficiently deprotonates the shielded nitrogen without acting as a competing nucleophile. This allows for smooth tandem condensation and N-alkylation even with sterically hindered alkyl halides[6].

III. Quantitative Data: Impact of Reaction Conditions on Sterically Hindered Substrates

The following table summarizes the expected yield improvements when applying optimized conditions to the reaction between 1-Benzofuran-2-carbohydrazide and 2,6-dichlorobenzaldehyde (a highly hindered electrophile).

Reaction ConditionSolventCatalystTemp (°C)AtmosphereYield (%)
Standard RefluxEthanolNone78Air< 15%
Mild AcidicEthanolAcetic Acid (pH 5)78Air28%
Polar Aprotic + Heat1,4-DioxaneNone80Nitrogen45%
Optimized Transimination 1,4-Dioxane Aniline (20 mM) 80 Nitrogen > 85%

IV. Visualizations of Reaction Logic and Pathways

Workflow for overcoming steric hindrance in 1-Benzofuran-2-carbohydrazide condensations.

Mechanism of aniline-catalyzed transimination bypassing steric dehydration barriers.

V. Experimental Protocols

Protocol 1: Aniline-Catalyzed Condensation for Highly Hindered Substrates

This protocol utilizes transimination to bypass the steric bulk of the benzofuran core and the electrophile.

  • Preparation: In an oven-dried Schlenk flask purged with Nitrogen, dissolve the bulky aldehyde/ketone (1.0 mmol) in 5.0 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add aniline to achieve a final concentration of 20 mM in the reaction mixture[3]. Stir at room temperature for 15 minutes.

    • Self-Validation Step: Spot the mixture on a TLC plate. The appearance of a new, less polar spot indicates the successful formation of the transient Schiff base.

  • Hydrazide Addition: Add 1-Benzofuran-2-carbohydrazide (1.1 mmol).

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (approx. 1-2 drops) to bring the apparent pH of the solution to 5.5–6.0[2].

  • Reaction: Heat the mixture to 80°C under continuous Nitrogen flow for 12–24 hours. Monitor the disappearance of the Schiff base via TLC or LC-MS.

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If it remains in solution, remove the dioxane under reduced pressure, dissolve the crude in ethyl acetate, wash with 1M HCl (to remove aniline), and purify via silica gel chromatography.

Protocol 2: One-Pot Tandem Condensation and N-Alkylation

For synthesizing trisubstituted hydrazones where steric hindrance prevents stepwise alkylation.

  • Initial Condensation: In a glovebox or under strict inert atmosphere, combine the bulky aldehyde (0.5 mmol), 1-Benzofuran-2-carbohydrazide (0.4 mmol), and anhydrous tert-butanol (t-BuOH) (2.0 mL) in a sealed tube[6].

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (0.7 mmol). The bulky base deprotonates the intermediate without acting as a nucleophile[6].

  • Alkylation: Add the desired alkyl halide (0.5 mmol) dropwise.

  • Heating: Seal the tube tightly, remove from the glovebox, and immerse in a preheated metal sand bath at 60°C for 12 hours[6].

  • Validation & Workup: Cool the reaction. Extract a 50 µL aliquot and analyze via GC-MS to confirm the mass of the trisubstituted hydrazone. Quench with water, extract with dichloromethane, dry over Na₂SO₄, and concentrate for purification.

VI. References

  • Construction of Trisubstituted Hydrazones via Base-Mediated Cascade Condensation N-Alkylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Organic Chemistry Portal. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. PMC - NIH. Available at: [Link]

  • Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Benzofuran Hydrazide Cyclization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a critical step...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a critical step in heterocyclic synthesis: the cyclization of benzofuran hydrazides, typically to form 2,5-disubstituted 1,3,4-oxadiazoles. Low conversion rates are a frequent bottleneck in these syntheses. This document is structured as a series of questions and answers to directly address common experimental failures, explaining the underlying chemical principles and offering field-proven solutions.

Frequently Asked Questions & Troubleshooting Guides
Q1: My cyclization of benzofuran hydrazide is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A1: A failure to form the desired cyclized product is a multifaceted issue that often traces back to one of four key areas: the integrity of your starting materials, the reaction conditions, the choice of cyclizing agent, or the solvent system.

1. Reagent Quality and Stability:

  • Benzofuran Hydrazide Purity: The starting hydrazide must be pure. Impurities from previous steps, such as unreacted esters or residual hydrazine hydrate, can interfere with the reaction. Confirm purity via NMR and melting point analysis.

  • Hydrazide Degradation: Acylhydrazides can be susceptible to hydrolysis, especially if stored improperly. Ensure your starting material is dry and has been stored in a desiccator.

2. Reaction Conditions:

  • Temperature: The optimal temperature is highly dependent on the chosen method. Dehydrative cyclizations using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) often require significant heating (reflux) to overcome the activation energy for water elimination.[1] In contrast, some oxidative methods may proceed under milder conditions. If your reaction is sluggish, a controlled increase in temperature may improve the rate, but be wary of excessive heat which can lead to decomposition.[2]

  • Reaction Time: Incomplete conversion is a common result of insufficient reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.[3]

  • Atmosphere: Many cyclization reagents, particularly those used in dehydrative methods, are sensitive to moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) with thoroughly dried glassware and anhydrous solvents can prevent the quenching of reagents and improve yields.[4]

3. Choice of Cyclizing Agent (The "Why"): The mechanism of cyclization is paramount. You are either performing a dehydrative cyclization of a diacylhydrazine intermediate or an oxidative cyclization of a hydrazone precursor.

  • Dehydrative Agents: Reagents like POCl₃, thionyl chloride (SOCl₂), and PPA are powerful dehydrating agents that facilitate the intramolecular cyclization of 1,2-diacylhydrazines (which may form in situ).[1][5] If your yield is low, your chosen agent may not be potent enough for your specific substrate.

  • Oxidative Systems: If your pathway involves a hydrazone intermediate (formed from the benzofuran hydrazide and an aldehyde), an oxidant is required. Common systems include molecular iodine (I₂) with a base like potassium carbonate (K₂CO₃), or copper-based catalysts.[6][7][8] These systems work by promoting the formation of the N-N bond and subsequent ring closure. Failure here could point to an inefficient oxidant or an incompatible base.

4. Solvent Effects: The solvent plays a critical role. For many cyclization reactions, polar aprotic solvents like DMSO or DMF are effective as they can help to solubilize the reactants and stabilize charged intermediates.[2][9] The choice of solvent should be inert to the reactants and reaction conditions.

Below is a logical workflow for troubleshooting a failed reaction.

G start Low/No Product check_purity Verify Purity of Benzofuran Hydrazide (NMR, MP) start->check_purity check_purity->start If Impure, Purify & Repeat check_conditions Review Reaction Conditions check_purity->check_conditions If Pure sub_temp Adjust Temperature check_conditions->sub_temp sub_time Increase Reaction Time (Monitor by TLC) check_conditions->sub_time sub_atm Use Anhydrous Solvent & Inert Atmosphere check_conditions->sub_atm check_reagent Evaluate Cyclization Reagent sub_reagent Screen Alternative Reagents (e.g., POCl₃, I₂, PPA) check_reagent->sub_reagent re_run Re-run Under Optimized Conditions sub_temp->check_reagent sub_time->check_reagent sub_atm->check_reagent sub_reagent->re_run

Caption: Initial troubleshooting workflow for zero-yield cyclization.

Q2: I'm observing a significant amount of a side product, which I suspect is the 1,2-diacylhydrazide. How can I minimize its formation and favor cyclization?

A2: The formation of a stable 1,2-diacylhydrazide intermediate is a classic problem in 1,3,4-oxadiazole synthesis. This occurs when the initial acylation of your benzofuran hydrazide proceeds, but the subsequent intramolecular cyclodehydration is slow or fails. This favors an intermolecular reaction where another molecule of the acylating agent reacts with the remaining -NH₂ group.

Causality and Mitigation Strategies:

  • Insufficient Dehydration Power: The most direct cause is that the reaction conditions are not sufficiently forcing to eliminate water from the diacylhydrazide intermediate.

    • Solution: Switch to a more powerful dehydrating agent. If you are using a milder reagent, moving to stronger options like phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or triflic anhydride can be highly effective.[1][2] Thionyl chloride (SOCl₂) is another common and potent choice.[1]

  • Reaction Kinetics: The rate of the desired intramolecular cyclization may be slower than the undesired intermolecular acylation.

    • Solution: Consider a one-pot synthesis that avoids the formation and isolation of the diacylhydrazide altogether. A novel approach involves coupling the acyl hydrazide with α-bromo nitroalkanes, which proceeds under mild, non-dehydrative conditions to directly yield the oxadiazole, bypassing the problematic intermediate.[10]

  • Thermal vs. Catalytic Conditions: High heat can sometimes promote side reactions.

    • Solution: Explore catalytic methods that can operate at lower temperatures. For instance, tetrabutylammonium fluoride (TBAF) has been shown to be an effective catalyst for some cyclizations at room temperature.[2] Microwave irradiation can also be a powerful tool to dramatically shorten reaction times, which can minimize the window for side product formation.[2]

Q3: How do the substituents on my benzofuran ring affect the cyclization efficiency?

A3: The electronic nature and steric profile of substituents on the benzofuran core can significantly influence the reactivity of the hydrazide moiety and the stability of reaction intermediates.

  • Electronic Effects: The key step in many cyclization mechanisms involves nucleophilic attack by a nitrogen or oxygen atom. The nucleophilicity of these atoms is directly modulated by the electronic properties of the benzofuran ring system.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains increase the electron density on the benzofuran ring and, by extension, on the hydrazide moiety. This generally enhances the nucleophilicity of the nitrogen atoms, which can facilitate the cyclization step. In many benzofuran syntheses, substrates with EDGs have been observed to provide higher yields.[11]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the system. This reduces the nucleophilicity of the hydrazide nitrogens, potentially slowing down the cyclization and making it more difficult. Lower yields are often observed with strongly deactivating groups.[11]

  • Steric Hindrance: Bulky substituents near the 2-position of the benzofuran ring (where the hydrazide is typically attached) can physically obstruct the approach of reagents or hinder the conformational changes required for the ring to close.

    • Solution: If severe steric hindrance is suspected, you may need to employ more forcing reaction conditions, such as higher temperatures or longer reaction times, to overcome the steric barrier.[4] In extreme cases, a different synthetic strategy might be necessary.

Table 1: Predicted Effect of Benzofuran Substituents on Cyclization Rate

Substituent TypePosition on Benzofuran RingPredicted Effect on Cyclization RateRationale
Electron-Donating (e.g., -OCH₃, -CH₃)C4, C5, C6, C7Increase Increases nucleophilicity of the hydrazide moiety.
Electron-Withdrawing (e.g., -NO₂, -CN, -Cl)C4, C5, C6, C7Decrease Decreases nucleophilicity of the hydrazide moiety.
Bulky Groups (e.g., -tBu, -iPr)C3, or on a 2-substituentDecrease Steric hindrance impeding the transition state for cyclization.
Q4: What are the best practices for choosing a cyclization method for my specific benzofuran hydrazide?

A4: The choice between a dehydrative or oxidative cyclization method depends primarily on your synthetic route and the immediate precursor to the cyclization step.

  • Dehydrative Cyclization: This is the method of choice when you are starting from a 1,2-diacylhydrazine or forming one in situ by reacting your benzofuran hydrazide with a carboxylic acid (plus an activator), acid chloride, or ester. The goal is to eliminate a molecule of water.

  • Oxidative Cyclization: This route is used when you have first condensed your benzofuran hydrazide with an aldehyde to form an N-acylhydrazone . The subsequent cyclization involves a formal oxidation to form the oxadiazole ring.

The following diagram outlines a decision-making process for selecting a cyclization strategy.

G start What is my immediate precursor? hydrazone N-Acylhydrazone (from Aldehyde) start->hydrazone diacyl 1,2-Diacylhydrazine (from Acid Chloride/Carboxylic Acid) start->diacyl oxidative Choose Oxidative Method hydrazone->oxidative dehydrative Choose Dehydrative Method diacyl->dehydrative method_ox Common Methods: • I₂ / K₂CO₃ in DMSO • CuI / K₂S₂O₈ in DMSO [1] • Fe(III)/TEMPO [7] oxidative->method_ox method_dehy Common Methods: • POCl₃ (reflux) [5] • PPA (high temp) [6] • SOCl₂ [5] • Burgess Reagent dehydrative->method_dehy

Caption: Decision matrix for selecting the appropriate cyclization strategy.

Table 2: Comparison of Common Cyclization Conditions

MethodPrecursorKey ReagentsTypical ConditionsAdvantagesDisadvantages
Dehydrative 1,2-DiacylhydrazinePOCl₃Neat, reflux, 6-7h[1]Potent, widely used, good for difficult substrates.Harsh conditions, corrosive reagent, workup can be difficult.
Dehydrative 1,2-DiacylhydrazinePPAHigh temp (e.g., 130°C)Strong dehydrating agent.Very high temperatures, viscous medium.
Oxidative N-AcylhydrazoneI₂, K₂CO₃DMSO, 80-100°C[6][7]Metal-free, scalable, good functional group tolerance.Stoichiometric iodine required.
Oxidative N-AcylhydrazoneCuI/Bent-NH₂, K₂S₂O₈DMSO, 100°C, 5h[9][12]Heterogeneous catalyst (recyclable), "green" oxidant.Requires catalyst synthesis, moderate yields reported (up to 67%).[9][12]
Validated Experimental Protocols
Protocol 1: General Procedure for Dehydrative Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol is adapted from general procedures for the synthesis of 1,3,4-oxadiazoles from diacylhydrazines or via in situ acylation followed by cyclization.[1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the benzofuran-2-carbohydrazide (1.0 equiv).

  • Add the appropriate carboxylic acid (1.1 equiv) or acid chloride (1.1 equiv).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 mL per gram of hydrazide) portion-wise while cooling the flask in an ice bath.

  • Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until a solid precipitate forms.

  • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: General Procedure for Oxidative Cyclization of N-Acylhydrazones using Iodine

This protocol is based on established methods for the iodine-mediated oxidative cyclization of acylhydrazones.[6][7]

  • Hydrazone Formation: In a round-bottom flask, dissolve the benzofuran-2-carbohydrazide (1.0 equiv) and a substituted aldehyde (1.0 equiv) in ethanol. Add a catalytic amount of acetic acid (2-3 drops). Reflux the mixture for 2-4 hours until TLC analysis shows complete consumption of the starting materials. Cool the mixture and collect the precipitated N-acylhydrazone by filtration.

  • Oxidative Cyclization: To a dry Schlenk tube under a nitrogen atmosphere, add the N-acylhydrazone (1.0 equiv), potassium carbonate (K₂CO₃) (2.0 equiv), and molecular iodine (I₂) (1.5 equiv).

  • Add anhydrous DMSO as the solvent.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir for the time indicated by TLC monitoring (typically 4-12 hours).

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 1,3,4-oxadiazole.

References
  • A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(I)
  • Technical Support Center: Optimizing Oxadiazole Synthesis. Benchchem.
  • A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i)
  • Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Chemistry Portal.
  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. MDPI.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.
  • Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. Benchchem.

Sources

Troubleshooting

Best recrystallization solvents for pure 1-Benzofuran-2-carbohydrazide crystals

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1-Benzofuran-2-carbohydrazide via recrystallization. This document moves beyond simple protocols to explain the un...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 1-Benzofuran-2-carbohydrazide via recrystallization. This document moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your crystallization outcomes.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question: I've added the hot solvent, but my crude 1-Benzofuran-2-carbohydrazide is not dissolving. What's wrong?

Answer: This is a clear indication that the chosen solvent is unsuitable for your compound at the current temperature. An ideal recrystallization solvent should readily dissolve the target compound at its boiling point but have poor solubility at room temperature.[1]

  • Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can establish with the carbohydrazide molecules. The energy provided by heating is insufficient to overcome the compound's crystal lattice energy.

  • Immediate Actions:

    • Confirm Solvent Choice: Ensure you are using a recommended solvent. For benzofuran derivatives, polar protic solvents are often a good starting point.

    • Try a More Polar Solvent: If you started with a non-polar or moderately polar solvent, switch to a more polar option like ethanol, methanol, or a mixture containing water.[1][2]

    • Increase Temperature: Ensure your solvent is at or near its boiling point. Use a boiling stick or magnetic stirrer to promote dissolution and prevent bumping.[3]

Question: My compound dissolved perfectly, but no crystals have formed after the solution cooled to room temperature, even after being in an ice bath. What should I do?

Answer: This is the most common issue in recrystallization and typically means your solution is not supersaturated.[4] This usually happens for one of two reasons: too much solvent was added initially, or the compound has a high kinetic barrier to nucleation.

  • Causality: For crystals to form, the concentration of the solute must exceed its saturation point. If too much solvent was used, the solution remains unsaturated or only slightly saturated even when cold.[5]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1]

      • Seeding: If you have a pure crystal of 1-Benzofuran-2-carbohydrazide, add a tiny speck to the solution. This seed crystal acts as a template for other molecules to deposit onto.[1]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.

Question: Instead of crystals, an oil has separated from the solution. How can I fix this "oiling out"?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[1][5] This is common for compounds with lower melting points or when significant impurities are present which cause a melting point depression.

  • Causality: The compound is effectively "melting" in the hot solvent rather than forming a crystal lattice. This can be triggered by cooling the solution too quickly or using a solvent with a boiling point that is too high relative to the compound's melting point.[5]

  • Corrective Actions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-15%) more of the hot solvent to lower the saturation point slightly.[5]

    • Slow Cooling: This is critical. Allow the flask to cool as slowly as possible. Insulate the flask with paper towels or leave it on a hot plate that has been turned off to gradually cool to room temperature before moving it to an ice bath.[5]

    • Change Solvents: If the problem persists, the solvent may be inappropriate. Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes resolve this issue.

Frequently Asked Questions (FAQs)

Question: What are the ideal characteristics of a recrystallization solvent for 1-Benzofuran-2-carbohydrazide?

Answer: The perfect solvent will exhibit a steep solubility curve with respect to temperature. Specifically:

  • High Solubility at High Temperatures: The solvent must completely dissolve your compound when hot (at or near its boiling point).[1]

  • Low Solubility at Low Temperatures: The solvent should dissolve very little of your compound when cold (at room temperature or in an ice bath) to maximize yield.[1]

  • Does Not React: The solvent must be chemically inert and not react with 1-Benzofuran-2-carbohydrazide.

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after filtration).

Question: Which solvents are a good starting point for 1-Benzofuran-2-carbohydrazide?

Answer: Based on literature for similar benzofuran and hydrazide compounds, polar protic solvents are highly effective. Ethanol and methanol are frequently cited and are excellent first choices for screening.[6][7] Other solvents mentioned for related structures include DMF, acetonitrile, and mixed systems like ethanol-water or DMF-water.[2][8]

Table 1: Recommended Solvents for Screening
SolventBoiling Point (°C)PolarityAdvantagesDisadvantages
Ethanol 78Polar ProticEffective for many benzofuran derivatives[6][9]; good solubility gradient; easily evaporated.May dissolve too much product at room temperature if not used carefully.
Methanol 65Polar ProticLower boiling point for easy removal[7]; similar properties to ethanol.Higher toxicity than ethanol; may be too volatile for prolonged boiling.
Isopropanol 82Polar ProticGood alternative to ethanol with a slightly higher boiling point.[2]Can be slower to evaporate than ethanol or methanol.
Acetonitrile 82Polar AproticCan offer different solubility profiles for impurities.[2]Higher toxicity; may not be as effective as alcohols.
DMF/Water >100 (mixture)Polar AproticPowerful solvent system for less soluble compounds.High boiling point makes removal difficult; water ratio is critical.

Question: How do I perform a small-scale solvent screening experiment?

Answer: A systematic solvent screen is the most reliable way to find the optimal recrystallization conditions.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small amount (approx. 20-30 mg) of your crude 1-Benzofuran-2-carbohydrazide into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, water) dropwise, just enough to cover the solid. Agitate the tube. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a primary recrystallization solvent.

  • Heating: If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.[1] Continue adding the solvent dropwise until the solid just dissolves.[3]

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Afterwards, place it in an ice-water bath for 5-10 minutes.[8]

  • Observation: The ideal solvent is one that required heating to dissolve the compound and produced a large quantity of high-quality crystals upon cooling.

Visualization of Workflows

The following diagrams illustrate the logical processes for solvent selection and troubleshooting during recrystallization.

SolventSelection start Crude 1-Benzofuran-2-carbohydrazide test_rt Test solubility in chosen solvent at Room Temp start->test_rt is_soluble_rt Is it soluble? test_rt->is_soluble_rt heat_sol Heat solvent to boiling and add dropwise to dissolve crude solid is_soluble_rt->heat_sol No reject_solvent Reject Solvent (Too soluble) is_soluble_rt->reject_solvent Yes is_soluble_hot Does it dissolve? heat_sol->is_soluble_hot cool_sol Cool solution slowly to RT, then in ice bath is_soluble_hot->cool_sol Yes reject_insoluble Reject Solvent (Insoluble) is_soluble_hot->reject_insoluble No crystals_form Do crystals form? cool_sol->crystals_form crystals_form->reject_solvent No success Ideal Solvent Found crystals_form->success Yes

Caption: Workflow for selecting an appropriate recrystallization solvent.

Troubleshooting start Recrystallization Attempt Unsuccessful issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Compound 'Oiled Out' issue->oiling_out Oily Product low_yield Low Yield / Purity issue->low_yield Poor Result sol_no_xtal Solution is not supersaturated no_crystals->sol_no_xtal sol_oil Cooling too fast or wrong solvent BP oiling_out->sol_oil sol_yield Too much solvent or insufficient cooling low_yield->sol_yield act_no_xtal_1 1. Induce (Scratch/Seed) sol_no_xtal->act_no_xtal_1 act_no_xtal_2 2. Reduce solvent volume (evaporate) act_no_xtal_1->act_no_xtal_2 act_oil_1 1. Re-heat, add more solvent sol_oil->act_oil_1 act_oil_2 2. Cool very slowly act_oil_1->act_oil_2 act_oil_3 3. Change to lower BP solvent act_oil_2->act_oil_3 act_yield_1 Concentrate mother liquor sol_yield->act_yield_1 act_yield_2 Ensure thorough cooling act_yield_1->act_yield_2

Caption: Troubleshooting logic for common recrystallization problems.

References
  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan Journal of Chemistry. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives.
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

  • Synthesis, characterization and evaluation of antioxidant and antimicrobial activities of N'-(Substituted benzylidene)-1-benzofuran-2-carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. World Journal of Pharmaceutical Research. [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Journal of Science and Technology - NTTU. [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. ResearchGate. [Link]

  • Carbohydrazide. Wikipedia. [Link]

  • Recrystallization - Part 2. University of Colorado Boulder. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • 108 questions with answers in HYDRAZINE. ResearchGate. [Link]

  • Determining the Synthesis of N'-(Substituted benzylidene)-1-benzofuran-2- carbohydrazide... YouTube. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Publisher. [Link]

Sources

Optimization

Minimizing side reactions during the hydrazinolysis of ethyl benzofuran-2-carboxylate

Welcome to the technical support center for the hydrazinolysis of ethyl benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrazinolysis of ethyl benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction to synthesize benzofuran-2-carbohydrazide, a key intermediate for various pharmacologically active molecules.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your product yield and purity.

Introduction: The Synthetic Challenge

The conversion of ethyl benzofuran-2-carboxylate to its corresponding hydrazide via hydrazinolysis is a fundamental and widely used transformation.[3][4][5] The reaction leverages the high nucleophilicity of hydrazine to attack the electrophilic carbonyl carbon of the ester, leading to the desired hydrazide. While seemingly straightforward, the reaction is often complicated by the inherent reactivity of the benzofuran ring system and the potential for undesired side reactions. This guide will walk you through the common pitfalls and provide robust solutions to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the experiment, detailing their root causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Benzofuran-2-carbohydrazide

  • Potential Cause A: Incomplete Reaction

    • Scientific Rationale: The reaction kinetics may be too slow under the current conditions, or an insufficient amount of the nucleophile is present to drive the reaction to completion.

    • Solution:

      • Increase Hydrazine Hydrate Excess: Employ a larger molar excess of hydrazine hydrate (typically 5-10 equivalents) to favor the forward reaction.[6]

      • Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.[6]

      • Increase Temperature: If the reaction is being conducted at room temperature or below, consider gently heating the mixture. Refluxing in a suitable solvent like ethanol or methanol is a common strategy to increase the reaction rate.[3][4]

  • Potential Cause B: Degradation of Starting Material or Product

    • Scientific Rationale: The benzofuran ring can be susceptible to cleavage under harsh conditions, particularly at elevated temperatures in the presence of a strong nucleophile like hydrazine.[7] This can lead to a complex mixture of byproducts and a lower yield of the target molecule.

    • Solution:

      • Lower the Reaction Temperature: If you suspect degradation, reduce the reaction temperature. A study by Der Pharma Chemica demonstrated a successful synthesis by stirring the reaction mixture at 0-5°C for 30 minutes, followed by stirring at room temperature.[8] This two-stage temperature profile can control the initial exotherm and minimize degradation pathways.

      • Minimize Reaction Time: Once TLC indicates the consumption of the starting ester, proceed with the workup immediately to prevent prolonged exposure of the product to the reaction conditions.

Issue 2: Presence of Multiple Spots on TLC, Indicating an Impure Product

  • Potential Cause A: Formation of Side Products

    • Scientific Rationale: The most probable side reaction is the nucleophilic attack of hydrazine on the benzofuran ring itself, leading to ring-opened byproducts. This is more likely at higher temperatures and with prolonged reaction times.

    • Solution:

      • Optimize Temperature: As mentioned previously, lowering the reaction temperature is the most effective way to minimize ring-opening side reactions.[6] The mild conditions (0-5°C) are highly recommended.[8]

      • Solvent Selection: While alcohols like ethanol and methanol are standard, ensure they are of high purity and dry. The presence of water does not typically inhibit the primary reaction but could influence side pathways.

  • Potential Cause B: Impure Starting Materials

    • Scientific Rationale: Impurities in the starting ethyl benzofuran-2-carboxylate will carry through the reaction and contaminate the final product.

    • Solution:

      • Purify the Starting Ester: Ensure the purity of your ethyl benzofuran-2-carboxylate before starting the hydrazinolysis. Recrystallization or column chromatography may be necessary.

      • Use High-Purity Reagents: Utilize anhydrous hydrazine hydrate and dry, high-purity solvents to prevent unforeseen side reactions.[6]

Issue 3: Difficulty in Product Isolation

  • Potential Cause A: Product is Soluble in the Reaction Solvent

    • Scientific Rationale: Benzofuran-2-carbohydrazide may exhibit some solubility in the alcohol solvent, preventing it from precipitating completely upon cooling.

    • Solution:

      • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.[6]

      • Trituration/Precipitation: Add a non-polar solvent like cold water or ice to the reaction mixture or the concentrated residue to induce precipitation of the solid product.[3][6] The product can then be collected by filtration.

  • Potential Cause B: Formation of an Oily or Gummy Product

    • Scientific Rationale: This often indicates the presence of impurities that are preventing the crystallization of the desired hydrazide.

    • Solution:

      • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol) and allow it to cool slowly to form pure crystals.[4]

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be required to isolate the pure hydrazide.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the hydrazinolysis of ethyl benzofuran-2-carboxylate? A1: A significant molar excess of hydrazine hydrate is generally recommended to ensure the complete conversion of the ester. A common range is 5 to 10 molar equivalents relative to the ethyl benzofuran-2-carboxylate.[6] However, some procedures report success with smaller excesses, so optimization may be necessary for your specific scale and conditions.

Q2: Which solvent is best for this reaction? A2: Ethanol and methanol are the most frequently used solvents for this transformation.[3][4] They effectively dissolve the starting ester and the resulting hydrazide often precipitates upon cooling, simplifying isolation. The choice between them is often a matter of laboratory preference and the specific solubility characteristics of any substituted analogs.

Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting ester on a TLC plate. The product, being more polar due to the hydrazide group, will have a lower Rf value than the starting ester. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.[6]

Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate? A4: Yes, hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Data Summary Table

ParameterRecommended ConditionRationale & Reference
Hydrazine Hydrate Stoichiometry 5-10 molar equivalentsDrives reaction to completion.[6]
Reaction Temperature 0-5°C initially, then room temp.Minimizes ring-opening side reactions.[8]
Alternative Temperature RefluxIncreases reaction rate but raises risk of side products.[3][4]
Solvent Ethanol or MethanolGood solubility for reactants; product may precipitate on cooling.[3][4]
Reaction Monitoring Thin-Layer Chromatography (TLC)Tracks disappearance of starting ester.[6]
Product Isolation Precipitation with cold water/iceEffective for isolating the solid hydrazide.[3]

Optimized Experimental Protocol

This protocol is designed to maximize the yield of benzofuran-2-carbohydrazide while minimizing the formation of side products.

Materials:

  • Ethyl benzofuran-2-carboxylate

  • Hydrazine hydrate (99%)

  • Ethanol (anhydrous)

  • Deionized water (cold)

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl benzofuran-2-carboxylate (1.0 eq) in a minimal amount of ethanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5°C with stirring.

  • Reagent Addition: Slowly add hydrazine hydrate (5-10 eq) dropwise to the cooled solution. Maintain the temperature below 5°C during the addition.

  • Initial Reaction: Continue stirring the reaction mixture at 0-5°C for 30-60 minutes.[8]

  • Reaction Progression & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the progress by TLC until the starting ester spot has completely disappeared.

  • Product Precipitation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. A white solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing with copious amounts of cold water.

  • Drying: Dry the collected solid under vacuum to obtain the crude benzofuran-2-carbohydrazide.

  • Purification (if necessary): If TLC analysis of the crude product shows impurities, recrystallize from a suitable solvent such as ethanol.[4]

Mechanistic Overview: Desired vs. Side Reactions

The following diagram illustrates the primary reaction pathway leading to the desired product and a potential side reaction involving the benzofuran ring.

hydrazinolysis_mechanism start Ethyl Benzofuran-2-carboxylate + Hydrazine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack on Carbonyl side_reaction_start Ethyl Benzofuran-2-carboxylate product Benzofuran-2-carbohydrazide (Desired Product) intermediate->product Elimination of Ethanol ring_opening Ring Opening Attack (Favored at High Temp) side_reaction_start->ring_opening Nucleophilic Attack on Benzofuran Ring side_product Ring-Opened Byproducts ring_opening->side_product Rearrangement

Caption: Desired hydrazinolysis pathway vs. a potential ring-opening side reaction.

References

  • Der Pharma Chemica. Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. Available from: [Link]

  • EAS Publisher. (2023, September 07). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • ResearchGate. (2025, September 22). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Available from: [Link]

  • R Discovery. (2023, July 28). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. Available from: [Link]

  • Synthesis of Substituted carbohydrazide and 5-(5-Substituted-1-benzofuran-2-yl)- 1,3,4-oxadiazo 1,3,4-oxadiazole-2-thiol as Potent Antioxidants. Available from: [Link]

  • ResearchGate. (2026, January 19). Reactivity of Benzofuran Derivatives. Available from: [Link]

  • ACS Omega. (2025, June 20). Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives Containing α,β-Unsaturated Dicyano Groups: Synthesis, Electrocatalytic Performance, and Insights from DFT and Topological Analysis. Available from: [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. Available from: [Link]

  • ResearchGate. (2015, October 19). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Available from: [Link]

  • RSC Publishing. (2017, May 05). Total synthesis of natural products containing benzofuran rings. Available from: [Link]

  • IRIS. (2018, June 29). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. Available from: [Link]

  • PMC. (2024, May 22). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Available from: [Link]

  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Available from: [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available from: [Link]

  • ACS Publications. (2024, April 25). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Available from: [Link]

  • Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]

  • ChemRxiv. (2026, January 04). Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оnes. Available from: [Link]

  • PubMed. (2022, July 15). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available from: [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Moisture Sensitivity in 1-Benzofuran-2-carbohydrazide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzofuran-2-carbohydrazide. This guide is designed to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzofuran-2-carbohydrazide. This guide is designed to provide in-depth technical assistance and troubleshooting advice for controlling moisture sensitivity in reactions involving this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.

The Challenge of Moisture with 1-Benzofuran-2-carbohydrazide

1-Benzofuran-2-carbohydrazide is a key precursor in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential, including 1,3,4-oxadiazoles, pyrazoles, and Schiff bases (hydrazones). A common hurdle in these syntheses is the inherent sensitivity of the carbohydrazide functional group and the reaction intermediates to moisture. The presence of water, even in trace amounts, can lead to decreased yields, formation of side products, and difficulty in purification.

The recommended storage conditions for 1-Benzofuran-2-carbohydrazide, which include keeping it in a dark place under an inert atmosphere at 2-8°C, underscore its sensitivity.[1] This guide will dissect the "why" behind these precautions and provide actionable protocols to mitigate the risks associated with moisture.

Frequently Asked Questions (FAQs) and Troubleshooting

I. General Handling and Storage of 1-Benzofuran-2-carbohydrazide

Q1: How hygroscopic is 1-Benzofuran-2-carbohydrazide and what are the best storage practices?

  • Expert Insight: Treat 1-Benzofuran-2-carbohydrazide as a hygroscopic solid. Upon receiving, store it in a desiccator with a reliable drying agent (e.g., Drierite). For long-term storage, sealing the container with paraffin film and placing it inside a larger, sealed container with desiccant at 2-8°C is a robust practice.

Q2: What are the initial signs that my 1-Benzofuran-2-carbohydrazide may have been compromised by moisture?

A2: Visual inspection can be informative. Clumping of the crystalline powder is a primary indicator of moisture absorption. For a more definitive assessment, you can perform a melting point analysis. A broad or depressed melting point compared to the literature value suggests the presence of impurities, which could include hydrolysis products.

II. Synthesis of Schiff Bases (Hydrazones)

The condensation reaction between 1-Benzofuran-2-carbohydrazide and an aldehyde or ketone to form a Schiff base (hydrazone) is an equilibrium process that produces water as a byproduct.[5]

Q3: My Schiff base synthesis is resulting in a low yield. Could moisture be the culprit?

A3: Absolutely. The formation of a hydrazone is a reversible reaction.[6][7][8] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials (the carbohydrazide and the carbonyl compound), thereby reducing the yield of your desired product.[9]

  • Causality: The reaction proceeds via a carbinolhydrazine intermediate, which then dehydrates to form the C=N double bond.[6] Excess water can either prevent the dehydration step or promote the hydrolysis of the formed hydrazone back to the starting materials.

Troubleshooting Guide for Low Yield in Schiff Base Synthesis:

Potential Cause Explanation Recommended Action
Wet Solvent Solvents like ethanol can absorb significant amounts of atmospheric moisture.Use absolute or anhydrous ethanol for the reaction.[10] If necessary, dry the solvent over an appropriate drying agent like molecular sieves.
Hygroscopic Starting Materials The aldehyde/ketone or the carbohydrazide itself may have absorbed water.Dry the starting materials under vacuum before use, especially if they are solids.[]
Incomplete Water Removal The water produced during the reaction is inhibiting the forward reaction.Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction, especially for less reactive carbonyl compounds.
Suboptimal pH The reaction rate is pH-dependent. The dehydration step is acid-catalyzed, but at very low pH, the hydrazide becomes protonated and non-nucleophilic.[6]Add a catalytic amount of a mild acid, such as glacial acetic acid (a few drops), to facilitate the reaction.[10][12]

Experimental Protocol: General Anhydrous Synthesis of a Schiff Base from 1-Benzofuran-2-carbohydrazide

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser) at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

  • Reagent Preparation: In the oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-Benzofuran-2-carbohydrazide (1 equivalent).

  • Solvent Addition: Add anhydrous ethanol via a syringe.

  • Reactant Addition: Add the aldehyde or ketone (1 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid.[10]

  • Reaction: Reflux the mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Diagram: Workflow for Anhydrous Schiff Base Synthesis

start Start: Prepare Anhydrous Conditions dry_glassware Oven-dry glassware start->dry_glassware add_hydrazide Add 1-Benzofuran-2-carbohydrazide dry_glassware->add_hydrazide add_solvent Add anhydrous ethanol add_hydrazide->add_solvent add_carbonyl Add aldehyde/ketone add_solvent->add_carbonyl add_catalyst Add catalytic acetic acid add_carbonyl->add_catalyst reflux Reflux and Monitor by TLC add_catalyst->reflux workup Cool, filter, and dry product reflux->workup end End: Characterize Product workup->end

Caption: Workflow for anhydrous Schiff base synthesis.

III. Synthesis of 1,3,4-Oxadiazoles

A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates, which can be formed from 1-Benzofuran-2-carbohydrazide. This dehydration step is, by its nature, sensitive to the presence of water.

Q4: I am attempting to synthesize a 1,3,4-oxadiazole derivative and my yields are poor, with a significant amount of unreacted starting material. What is the likely issue?

A4: This is a classic symptom of inefficient cyclodehydration, which can be severely hampered by moisture. Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are highly oxophilic and will react preferentially with any water present in the reaction mixture, rendering them ineffective for the desired cyclization.[13][14]

  • Mechanistic Insight: The cyclodehydration requires the removal of a water molecule to form the stable aromatic oxadiazole ring. If water is present, it consumes the dehydrating agent and can also participate in side reactions.

Troubleshooting Guide for 1,3,4-Oxadiazole Synthesis:

Potential Cause Explanation Recommended Action
Ineffective Dehydrating Agent The dehydrating agent (e.g., POCl₃) has been quenched by water in the solvent or on the glassware.Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored dehydrating agents. Consider using alternative dehydrating agents like triflic anhydride with triphenylphosphine oxide under anhydrous conditions.[15]
Hydrolysis of Intermediate The 1,2-diacylhydrazine intermediate can be susceptible to hydrolysis under the reaction conditions.A one-pot procedure where the intermediate is formed and immediately cyclized without isolation can improve yields by minimizing its exposure to potential moisture.[16][17]
Reaction Temperature Insufficient temperature may not provide the activation energy needed for dehydration.Ensure the reaction is heated to the temperature specified in the protocol (often reflux).[13]

Diagram: Troubleshooting Low Yield in 1,3,4-Oxadiazole Synthesis

start Low Yield of 1,3,4-Oxadiazole check_anhydrous Are all reagents and solvents strictly anhydrous? start->check_anhydrous check_dehydrating_agent Is the dehydrating agent (e.g., POCl3) fresh and active? check_anhydrous->check_dehydrating_agent yes1 action_dry Action: Dry solvents/reagents. Use oven-dried glassware. check_anhydrous->action_dry no1 check_temp Is the reaction temperature and time sufficient? check_dehydrating_agent->check_temp yes2 action_reagent Action: Use a fresh bottle of dehydrating agent. check_dehydrating_agent->action_reagent no2 action_conditions Action: Increase temperature or prolong reaction time. Monitor by TLC. check_temp->action_conditions no3 action_one_pot Consider one-pot synthesis to minimize intermediate handling. check_temp->action_one_pot yes3 no1 No yes1 Yes no2 No yes2 Yes no3 No yes3 Yes

Caption: Troubleshooting guide for low 1,3,4-oxadiazole yield.

IV. Synthesis of Pyrazoles

The synthesis of pyrazoles from 1-Benzofuran-2-carbohydrazide typically involves a condensation reaction with a 1,3-dicarbonyl compound. While this reaction can sometimes be performed in protic solvents like ethanol, controlling the water content can be important for achieving high yields and regioselectivity.

Q5: I am getting a mixture of products and low yield in my pyrazole synthesis. How can I improve the outcome?

A5: Pyrazole synthesis via condensation can be complex, and moisture can play a role in reducing your yield. The initial condensation to form a hydrazone intermediate is, as discussed, reversible and can be hindered by water. Furthermore, some 1,3-dicarbonyl compounds can exist in equilibrium with their enol form, and the presence of water can influence this equilibrium.

  • Expert Recommendation: While some protocols use ethanol as a solvent, switching to an aprotic solvent and ensuring anhydrous conditions can sometimes lead to cleaner reactions and higher yields.[10] A one-pot approach, where the 1,3-dicarbonyl is generated in situ followed by the addition of the carbohydrazide, can also be beneficial.[18][19]

Key Considerations for Moisture Control in Pyrazole Synthesis:

  • Solvent Choice: Consider using a dry aprotic solvent like DMF or acetonitrile if you are experiencing issues in ethanol.

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent the introduction of atmospheric moisture, which is especially important for lengthy reactions.[20]

  • Purity of Reagents: Ensure your 1,3-dicarbonyl compound is pure and dry, as impurities can lead to side reactions.

References

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Benzofuran Hydrazide Biological Assays

Welcome to the Technical Support Center for benzofuran hydrazide research. Benzofuran hydrazides and their hydrazone derivatives are highly potent pharmacophores utilized in enzyme inhibition (e.g., Carbonic Anhydrases,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran hydrazide research. Benzofuran hydrazides and their hydrazone derivatives are highly potent pharmacophores utilized in enzyme inhibition (e.g., Carbonic Anhydrases, Monoamine Oxidases) and anticancer cellular assays [[1]](). However, the hydrazide moiety (-CO-NH-NH₂) is highly sensitive to pH fluctuations, which can drastically alter compound stability, lipophilicity, and target engagement.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and data-driven insights to help you optimize your assay conditions.

I. Frequently Asked Questions (FAQs): Mechanistic pH Dynamics

Q1: Why do the IC₅₀ values of my benzofuran hydrazides fluctuate significantly when I change the assay buffer pH? A1: The fluctuation is driven by the protonation state of the hydrazide linker. At a physiological pH of ~7.4, the hydrazide moiety remains largely unionized. This maintains the optimal lipophilic-hydrophilic balance required for the compound to penetrate lipid barriers and engage in critical hydrogen bonding within the enzyme's active site 2. If the assay pH drops (pH < 5.0), the terminal amine protonates, drastically reducing lipophilicity and altering the binding pose, leading to a perceived loss of potency 2.

Q2: I observe a rapid loss of compound activity during prolonged pre-incubations (e.g., 24-48 hours). Is this related to pH? A2: Yes. Hydrazides are susceptible to hydrolytic cleavage at extreme pH values. While they exhibit robust stability at pH 7.4 at 37°C, they undergo rapid acid-catalyzed hydrolysis in strong acidic media (pH ≤ 2.0) and base-catalyzed hydrolysis in moderate-to-strong alkaline environments (pH ≥ 9.0) . If your assay requires long incubations, ensure the buffer is strictly maintained near neutrality 3.

G Start Benzofuran Hydrazide in Aqueous Solution Acidic Acidic Media (pH < 5.0) Protonation of Amine Start->Acidic Neutral Physiological Media (pH ~7.4) Unionized State Start->Neutral Alkaline Alkaline Media (pH > 9.0) Base-Catalyzed Hydrolysis Start->Alkaline LowLip Decreased Lipophilicity Poor Membrane Permeability Acidic->LowLip OptBind Optimal Target Binding (e.g., MAO, Carbonic Anhydrase) Neutral->OptBind Degrad Degradation Products Loss of Biological Activity Alkaline->Degrad

Mechanistic pathways of pH influence on benzofuran hydrazide stability and biological activity.

II. Troubleshooting Guide: Assay-Specific Interventions

Issue 1: Erratic Baselines in Fluorometric Enzyme Assays (e.g., MAO-A/B)
  • Root Cause: Benzofuran derivatives often possess intrinsic fluorescence. If the assay buffer pH shifts during the reaction, the protonation state of the benzofuran ring changes, altering its quantum yield and causing baseline drift.

  • Intervention: Use a high-capacity buffer (e.g., 50 mM Sodium Phosphate, pH 7.4) rather than weak physiological buffers. Always run a "Compound + Buffer" (No Enzyme) control to subtract pH-induced background fluorescence.

Issue 2: Compound Precipitation in Cell Culture Media
  • Root Cause: Benzofuran hydrazides are highly lipophilic. When diluted from a DMSO stock into culture media (which can temporarily spike in pH due to CO₂ outgassing), the unionized compound may crash out of solution.

  • Intervention: Pre-dilute the DMSO stock in a transitional buffer (e.g., PBS at pH 7.4) before adding it to the protein-rich media. Maintain final DMSO concentrations below 0.5% to prevent solvent-induced cytotoxicity 3.

III. Quantitative Data: pH Stability & Inhibition Metrics

The following table synthesizes the biological efficacy and stability constraints of representative benzofuran hydrazides across various targets.

Compound ClassTarget EnzymePotency (IC₅₀ / Kᵢ)Optimal Assay pHStability ProfileReference
Benzofuran Sulphonamide Hydrazides hCA XIIKᵢ = 10.1 nM7.4Highly stable at physiological pH1
Benzofuran-Thiazolylhydrazones MAO-AIC₅₀ = 0.073 µM7.4Stable at neutral pH; active at 10⁻³ to 10⁻⁹ M4
Pyrrole/Benzofuran Hydrazides GeneralN/A7.4Rapid hydrolysis at pH < 4.0 and pH > 9.0

IV. Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as "self-validating systems." They incorporate internal controls that immediately flag experimental errors (e.g., evaporation, extraction failure, or false positives).

Protocol A: pH-Stability Profiling of Benzofuran Hydrazides via LC-MS

This protocol determines the exact half-life of your compound across a pH gradient.

Self-Validation Mechanism: The inclusion of an Internal Standard (IS) in the quenching buffer corrects for any volume changes during incubation or injection errors during LC-MS analysis.

  • Buffer Preparation: Prepare 20 mM Sodium Acetate (pH 4.0, 5.0) and 20 mM Sodium Phosphate (pH 6.0, 7.4, 9.0) buffers 3.

  • Stock Formulation: Dissolve the benzofuran hydrazide in 100% DMSO to yield a 10 mM stock.

  • Incubation: Spike the stock into the respective buffers to a final concentration of 50 µM (Final DMSO = 0.5%). Incubate in a sealed thermoshaker at 37°C.

  • Time-Course Sampling: At t = 0, 1h, 4h, 12h, and 24h, extract a 50 µL aliquot.

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing 1 µM of a stable internal standard (e.g., a structurally related benzofuran lacking the hydrazide moiety). This halts hydrolysis instantly.

  • Analysis: Centrifuge at 14,000 x g for 10 mins to pellet buffer salts. Analyze the supernatant via LC-MS, plotting the Area Ratio (Analyte/IS) over time to calculate the half-life.

Workflow Prep 1. Compound Preparation (DMSO Stock) Buffer 2. Buffer Formulation (pH 4.0 - 9.0) Prep->Buffer Incubate 3. Incubation (37°C, Time-course) Buffer->Incubate Quench 4. Reaction Quenching (+ Internal Std) Incubate->Quench Analyze 5. LC-MS Quantification Quench->Analyze

Step-by-step experimental workflow for pH-stability profiling of benzofuran hydrazides.

Protocol B: pH-Optimized Fluorometric Enzyme Inhibition Assay (e.g., MAO-A)

Self-Validation Mechanism: Uses a known reference inhibitor (Clorgyline) to validate enzyme viability, and a "No Enzyme" control to rule out compound auto-fluorescence.

  • Reagent Prep: Prepare 50 mM Sodium Phosphate buffer strictly adjusted to pH 7.4.

  • Compound Dilution: Prepare serial dilutions of the benzofuran hydrazide (10⁻³ to 10⁻⁹ M) in the assay buffer 4.

  • Control Setup:

    • Positive Control: Clorgyline (Reference MAO-A inhibitor).

    • Background Control: Buffer + Compound + Substrate (No Enzyme).

  • Pre-Incubation: Add recombinant MAO-A enzyme to the compound dilutions. Incubate at 37°C for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., kynuramine).

  • Detection: Measure fluorescence dynamically (e.g., Ex/Em = 310/400 nm) over 30 minutes. Subtract the background control from all readings before calculating the IC₅₀.

V. References

  • Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation - PMC Source: nih.gov URL:

  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran−Thiazolylhydrazone Derivatives as Monoamine Oxidase In Source: semanticscholar.org URL:

  • PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE Source: researchgate.net URL:

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: researchgate.net URL:

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide Source: researchgate.net URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 1-Benzofuran-2-carbohydrazide: A Comparative Guide

Introduction 1-Benzofuran-2-carbohydrazide is a highly versatile building block in medicinal chemistry, serving as the primary precursor for a vast array of bioactive heterocycles, including oxadiazoles, triazoles, and S...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Benzofuran-2-carbohydrazide is a highly versatile building block in medicinal chemistry, serving as the primary precursor for a vast array of bioactive heterocycles, including oxadiazoles, triazoles, and Schiff bases [1]. Confirming the successful synthesis of this intermediate from its ester precursor relies heavily on accurate 1H Nuclear Magnetic Resonance (NMR) spectroscopy. However, the interpretation of its spectrum is not always straightforward; it is highly dependent on solvent dynamics and the inherent chemical exchange properties of the hydrazide moiety.

This guide provides an authoritative comparative analysis of the 1H NMR spectral features of 1-Benzofuran-2-carbohydrazide. By contrasting its spectrum against its synthetic precursor (ethyl benzofuran-2-carboxylate) and evaluating the critical impact of solvent selection (DMSO-d6 vs. CDCl3), this document equips researchers with the mechanistic insights needed to confidently validate their synthetic workflows.

Section 1: Structural & Mechanistic Causality in NMR

The molecular architecture of 1-Benzofuran-2-carbohydrazide dictates its unique NMR signature. The molecule consists of an electron-rich benzofuran core conjugated with an electron-withdrawing carbohydrazide group (-CO-NH-NH2) at the C2 position.

  • The Furan H-3 Proton: Because the C2 position is substituted, the H-3 proton on the furan ring lacks vicinal coupling partners, appearing as a sharp, diagnostic singlet. Its chemical shift is highly sensitive to the electron-withdrawing strength of the C2 substituent.

  • The Hydrazide Protons: The -NH- and -NH2 protons are bonded to quadrupolar nitrogen atoms (14N) and are subject to continuous intermolecular chemical exchange. Their visibility and chemical shift in an NMR spectrum are not static; they are causally linked to the hydrogen-bonding capacity of the chosen deuterated solvent[2].

Section 2: Comparative Spectral Analysis

Precursor vs. Product: Tracking the Hydrazinolysis

The synthesis of 1-Benzofuran-2-carbohydrazide is typically achieved via the hydrazinolysis of ethyl benzofuran-2-carboxylate. The 1H NMR spectrum serves as a definitive tool to monitor this transformation. The successful conversion is marked by the complete disappearance of the aliphatic ethyl signals and the emergence of deshielded nitrogen-bound protons.

Table 1: Comparative 1H NMR Data (DMSO-d6, 300/400 MHz)

Proton AssignmentEthyl benzofuran-2-carboxylate (Precursor) [2]1-Benzofuran-2-carbohydrazide (Product) [1]Signal Causality / Structural Note
-NH- (Hydrazide) N/A~10.01 ppm (s, 1H)Deshielded by the adjacent carbonyl group; locked by H-bonding with DMSO.
Furan H-3 ~7.75 ppm (m, overlapped)7.49 ppm (s, 1H)Diagnostic singlet; shifts upfield as the hydrazide is less electron-withdrawing than the ester.
Aromatic H-4, H-7 7.71 - 7.80 ppm (m, 3H)7.74 (d, 1H), 7.62 (d, 1H)Deshielded by the fused furan oxygen and aromatic ring current.
Aromatic H-5, H-6 7.35 (m, 1H), 7.50 (m, 1H)7.43 (t, 1H), 7.30 (t, 1H)Typical benzofuran aromatic splitting pattern (ortho/meta coupling).
-NH2 (Hydrazide) N/A4.56 ppm (bs, 2H)Broadened by quadrupolar relaxation of Nitrogen and proton exchange.
-CH2- (Ethyl) 4.37 ppm (q, 2H)N/AComplete disappearance validates the loss of the ethoxy leaving group.
-CH3 (Ethyl) 1.33 ppm (t, 3H)N/AComplete disappearance confirms the absence of unreacted starting material.
Solvent Effects: DMSO-d6 vs. CDCl3

The choice of solvent fundamentally alters the appearance of the hydrazide signals. Novice researchers often use CDCl3 due to its low cost and easy recovery, but this choice frequently leads to "missing" -NH2 signals, causing false assumptions of failed syntheses.

Table 2: Solvent Effects on Hydrazide Protons

Spectral FeatureDMSO-d6 (Recommended)CDCl3 (Not Recommended)Mechanistic Causality
-NH- Signal Sharp singlet, ~10.0 ppmBroad singlet, ~7.5 - 8.5 ppmDMSO acts as a strong H-bond acceptor, locking the proton in a specific conformation and deshielding it. CDCl3 lacks this capability, leading to rapid exchange.
-NH2 Signal Broad singlet, ~4.5 ppmVery broad or missingRapid intermolecular proton exchange in non-polar CDCl3 broadens the signal into the baseline.
Furan H-3 ~7.49 ppm~7.45 ppmMinimal solvent effect; carbon-bound protons do not undergo chemical exchange.

Section 3: Visualizing the Analytical Workflow

The following diagram illustrates the synthetic progression from the ester precursor to downstream Schiff bases, highlighting the diagnostic NMR signals that validate each stage of the workflow.

G Ester Ethyl benzofuran-2-carboxylate (Precursor) Product 1-Benzofuran-2-carbohydrazide (Target Product) Ester->Product Hydrazinolysis (EtOH, Reflux) NMR_Ester 1H NMR (DMSO-d6): δ 4.37 (q, 2H, CH2) δ 1.33 (t, 3H, CH3) Ester->NMR_Ester Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Product Nucleophilic Acyl Substitution NMR_Product 1H NMR (DMSO-d6): δ 10.01 (s, 1H, NH) δ 4.56 (bs, 2H, NH2) Product->NMR_Product Schiff Hydrazone Derivatives (Downstream) Product->Schiff Condensation (Aldehyde, H+) NMR_Schiff 1H NMR (DMSO-d6): δ ~11.0 (s, 1H, NH) δ ~8.2 (s, 1H, CH=N) Schiff->NMR_Schiff

Figure 1: Synthetic workflow and corresponding diagnostic 1H NMR spectral changes.

Section 4: Self-Validating Experimental Protocol for NMR Acquisition

To ensure reproducible and quantifiable spectra of 1-Benzofuran-2-carbohydrazide, researchers must rigorously control for moisture and relaxation times. The following protocol is designed as a self-validating system.

Step 1: Sample Desiccation

  • Action: Dry 5-10 mg of the synthesized 1-Benzofuran-2-carbohydrazide under high vacuum (≤ 0.1 mbar) at 40°C for a minimum of 4 hours prior to analysis.

  • Causality: Trace moisture acts as a catalyst for proton exchange. If water is present, the -NH2 protons will rapidly exchange with the H2O protons, broadening the -NH2 signal until it becomes indistinguishable from the baseline or merges entirely with the HDO peak at ~3.33 ppm.

Step 2: Solvent Preparation

  • Action: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: The strong hydrogen-bond accepting nature of DMSO-d6 restricts the chemical exchange of the hydrazide protons, yielding distinct, quantifiable peaks that are nearly impossible to resolve in non-polar solvents.

Step 3: Spectrometer Configuration

  • Action: Set the relaxation delay (D1) to at least 2.0 seconds and acquire a minimum of 16 scans on a 300 MHz or 400 MHz spectrometer.

  • Causality: Protons attached to quadrupolar nitrogen nuclei have different relaxation kinetics than carbon-bound protons. A longer relaxation delay ensures complete longitudinal relaxation, allowing for accurate integration of the -NH2 peak.

Step 4: Self-Validation Check

  • Action: Integrate the isolated furan H-3 singlet at 7.49 ppm and set its integral value exactly to 1.00.

  • Validation: In a pure, dry sample, the downfield -NH- peak (~10.01 ppm) must integrate to 0.95–1.05, and the -NH2 peak (~4.56 ppm) must integrate to 1.90–2.10. If the -NH2 integral is significantly lower than 1.90, the system has failed the validation check. This indicates that the sample contains residual water or acidic impurities driving rapid proton exchange, and the sample must be re-dried and re-analyzed.

References

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide. Der Pharma Chemica.[Link]

  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. IRIS (University of Ferrara). [Link]

Comparative

Spectroscopic Comparison Guide: FTIR Characteristic Peaks of 1-Benzofuran-2-carbohydrazide vs. Ester Precursors

Executive Summary 1-Benzofuran-2-carbohydrazide is a highly versatile building block in medicinal chemistry, extensively utilized to synthesize Schiff bases, oxadiazoles, and transition metal complexes with potent anti-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzofuran-2-carbohydrazide is a highly versatile building block in medicinal chemistry, extensively utilized to synthesize Schiff bases, oxadiazoles, and transition metal complexes with potent anti-tubercular and antimicrobial properties. The standard synthetic route involves the nucleophilic acyl substitution of an ester precursor (such as ethyl 1-benzofuran-2-carboxylate) with hydrazine hydrate.

For researchers and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy provides the most rapid, orthogonal method to validate this transformation. This guide objectively compares the FTIR spectral profiles of the ester precursor and the hydrazide product, detailing the mechanistic causality behind the observed peak shifts and providing a self-validating experimental protocol.

Mechanistic Causality of FTIR Shifts

When transitioning from an ester to a hydrazide, the local electronic and steric environment of the carbonyl group undergoes a fundamental shift. Understanding the causality behind these shifts is critical for accurate spectral interpretation.

  • The Ester Carbonyl (1725–1750 cm⁻¹): In the precursor (ethyl 1-benzofuran-2-carboxylate), the carbonyl carbon is bonded to an alkoxy group (-OEt). The electronegative oxygen exerts a strong inductive electron-withdrawing effect (-I effect). This increases the force constant of the C=O double bond, driving the absorption frequency higher, typically observed around 1727 cm⁻¹ 1.

  • The Hydrazide Carbonyl (1630–1670 cm⁻¹): Upon hydrazinolysis, the alkoxy group is replaced by a hydrazinyl group (-NHNH₂). Nitrogen is less electronegative than oxygen and possesses a highly active lone pair that delocalizes into the carbonyl π-system via resonance (+R effect). This delocalization imparts partial single-bond character to the C=O bond, significantly lowering its force constant and resulting in a bathochromic shift to ~1660 cm⁻¹ 2. Furthermore, the newly introduced -NH- and -NH₂ groups engage in extensive intermolecular hydrogen bonding, which further elongates and weakens the C=O bond 1.

  • The Amide N-H Bands (3100–3400 cm⁻¹): The most definitive proof of conversion is the emergence of N-H stretching vibrations. The primary amine (-NH₂) typically presents as a doublet (symmetric and asymmetric stretches), while the secondary amide nitrogen (-NH-) presents as a singlet, collectively creating a distinct band structure above 3100 cm⁻¹ [[2]]().

Quantitative Data Comparison

The following table summarizes the diagnostic FTIR peaks used to objectively differentiate the ester precursor from the target hydrazide.

Vibrational ModeEthyl 1-benzofuran-2-carboxylate (Precursor)1-Benzofuran-2-carbohydrazide (Product)Diagnostic Significance
ν(N-H) Stretch Absent3114 – 3324 cm⁻¹Confirms the successful incorporation of the hydrazine moiety.
ν(C=O) Stretch 1727 – 1750 cm⁻¹1634 – 1668 cm⁻¹Downward shift of ~70-90 cm⁻¹ confirms the transition from ester to amide-type carbonyl.
δ(N-H) Bend Absent1540 – 1600 cm⁻¹Amide II band provides secondary confirmation of the -CONH- linkage.
ν(C-O) Stretch 1100 – 1300 cm⁻¹ (Strong)Diminished / AbsentConfirms the cleavage of the alkoxy leaving group.

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis and spectroscopic validation, the following protocol establishes a closed-loop, self-validating system. By tracking the orthogonal disappearance of the ester band and the emergence of the hydrazide bands, the reaction completion is spectroscopically absolute.

Step 1: Nucleophilic Acyl Substitution (Hydrazinolysis)
  • Reaction Setup: Suspend ethyl 1-benzofuran-2-carboxylate (1.0 equivalent) in absolute ethanol.

    • Causality: Absolute ethanol is chosen as it solubilizes the ester at reflux while preventing competitive hydrolysis that could yield an unwanted carboxylic acid byproduct.

  • Reagent Addition: Add hydrazine hydrate (80-100%, 1.5 - 2.0 equivalents) dropwise.

    • Causality: An excess of hydrazine drives the equilibrium forward and compensates for any minor evaporative losses during reflux.

  • Reflux: Reflux the mixture for 3 to 5 hours. Monitor the physical state; the product often precipitates out of the hot solution as it forms due to the lower solubility of the highly hydrogen-bonded hydrazide 2.

Step 2: Isolation and Purification
  • Crystallization: Cool the reaction mixture to 0–5 °C in an ice bath to maximize crystallization.

  • Filtration: Filter the precipitate under vacuum and wash with cold ethanol to remove unreacted hydrazine and trace impurities.

  • Desiccation: Dry the product in a vacuum desiccator over anhydrous CaCl₂.

    • Causality: Complete desiccation is critical; residual water or ethanol will introduce broad O-H stretching bands (~3300 cm⁻¹) in the FTIR spectrum, which can mask the diagnostic N-H bands of the hydrazide 3.

Step 3: FTIR Spectroscopic Validation (KBr Pellet Method)
  • Sample Preparation: Grind 1–2 mg of the dried 1-benzofuran-2-carbohydrazide with 200 mg of strictly anhydrous, IR-grade KBr in an agate mortar.

    • Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Using an agate mortar prevents the introduction of anomalous peaks from metallic contamination 3.

  • Pelletizing: Press the mixture into a translucent pellet using a hydraulic press (approx. 10 tons of pressure).

  • Analysis: Record the spectrum in transmission mode. The system is self-validated when the ~1730 cm⁻¹ peak is entirely absent and the ~1660 cm⁻¹ and 3100-3300 cm⁻¹ peaks are dominant 4.

Workflow Visualization

G Ester Ester Precursor (Ethyl 1-benzofuran-2-carboxylate) Reaction Hydrazinolysis (NH₂NH₂·H₂O, Reflux) Ester->Reaction FTIR_E FTIR Profile: ν(C=O) = 1725-1750 cm⁻¹ ν(N-H) = Absent Ester->FTIR_E Hydrazide Target Product (1-Benzofuran-2-carbohydrazide) Reaction->Hydrazide FTIR_H FTIR Profile: ν(C=O) = 1630-1670 cm⁻¹ ν(N-H) = 3100-3400 cm⁻¹ Hydrazide->FTIR_H

Workflow of hydrazinolysis and orthogonal FTIR validation.

References

  • Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide Source: ResearchGate URL:4

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide Source: Der Pharma Chemica URL:2

  • JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide Source: Zenodo URL:1

  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives Source: Google Patents URL:3

Sources

Validation

Structural Elucidation of Benzofuran-2-Carbohydrazide Derivatives: A Comparative Guide to Mass Spectrometry Platforms and Fragmentation Pathways

Executive Summary Benzofuran-2-carbohydrazides are highly versatile pharmacophores utilized as foundational building blocks in the synthesis of α-glucosidase inhibitors, anti-tubercular agents, and antioxidant compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-2-carbohydrazides are highly versatile pharmacophores utilized as foundational building blocks in the synthesis of α-glucosidase inhibitors, anti-tubercular agents, and antioxidant compounds. During drug development and metabolite profiling, precise structural elucidation of these derivatives is critical. Mass spectrometry (MS) serves as the gold standard for this task. However, the choice of ionization technique and mass analyzer profoundly impacts the diagnostic fragment ions observed. This guide objectively compares High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS) platforms, detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols.

Platform Comparison: Selecting the Optimal Mass Spectrometer

When analyzing benzofuran-2-carbohydrazide derivatives, researchers must balance mass accuracy, sensitivity, and fragmentation depth. The table below compares the performance of the three primary MS platforms used in structural elucidation.

Table 1: Comparative Performance of MS Platforms for Benzofuran Derivatives

FeatureESI-QTOF-MS/MS (HRMS)ESI-QqQ-MS/MSGC-EI-MS
Primary Application Structural elucidation, exact massPK quantitation, high sensitivityVolatile derivatives, library matching
Ionization Method Soft (Electrospray Ionization)Soft (Electrospray Ionization)Hard (Electron Ionization, 70 eV)
Mass Accuracy < 5 ppmNominal mass (~0.1 Da)Nominal mass (~0.1 Da)
Fragmentation Control Variable Collision Energy (CID)Highly optimized MRM transitionsFixed (70 eV), extensive in-source
Sample Prep Direct injection / LC separationLC separationDerivatization often required
Mechanistic Fragmentation Pathways (Causality)

Understanding why specific chemical bonds break is essential for interpreting MS/MS spectra and avoiding false positive identifications. In positive electrospray ionization (ESI+), the protonation of benzofuran-2-carbohydrazide typically occurs at the most basic site: the terminal amine of the hydrazide moiety.

  • Formation of the Acylium Ion (m/z 145): The localized positive charge weakens the C-N amide bond. Driven by the thermodynamic stability of the resulting product, heterolytic cleavage expels neutral hydrazine (N₂H₄, 32 Da). The remaining positive charge on the carbonyl carbon is heavily resonance-stabilized by the adjacent benzofuran oxygen and the aromatic π-system, yielding a dominant acylium ion at m/z 145.03 .

  • Decarbonylation (m/z 117 and m/z 89): The acylium ion undergoes subsequent alpha-cleavage, losing a neutral carbon monoxide (CO, 28 Da) molecule to form a benzofuranyl cation at m/z 117.03. A further high-energy collision expels a second CO molecule from the furan ring itself, resulting in an aryl cation at m/z 89.04 .

Fragmentation M [M+H]+ m/z 177.06 F1 Acylium Ion m/z 145.03 M->F1 - N2H4 (-32 Da) F2 Benzofuranyl Cation m/z 117.03 F1->F2 - CO (-28 Da) F3 Aryl Cation m/z 89.04 F2->F3 - CO (-28 Da)

Fig 1. ESI-MS/MS fragmentation cascade of protonated benzofuran-2-carbohydrazide.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol incorporates a self-validating system using collision energy (CE) ramping and blank-run verification.

Step 1: Sample Preparation & System Suitability

  • Dissolve the synthesized benzofuran-2-carbohydrazide derivative in LC-MS grade methanol to a stock concentration of 0.1 mg/mL. Dilute to a working concentration of 1 µg/mL using the initial mobile phase.

  • Validation Check: Inject a solvent blank (methanol) prior to the sample to rule out column carryover or background isobaric interferences.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). The acidic modifier ensures consistent protonation [M+H]+.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.

Step 3: MS/MS Data Acquisition (CID Optimization)

  • Operate the mass spectrometer in Positive ESI mode.

  • Validation Check: Perform a Collision Energy (CE) ramp from 10 eV to 40 eV.

  • Causality: Low CE (10-15 eV) will primarily yield the m/z 145 acylium ion. High CE (25-40 eV) is required to overcome the activation energy barrier for the sequential decarbonylation steps (m/z 117 and m/z 89) .

Workflow cluster_MS Mass Spectrometry Platforms S1 Sample Preparation (0.1 mg/mL in MeOH) S2 UHPLC Separation (C18, 0.1% FA in ACN/H2O) S1->S2 GCMS GC-EI-MS (Electron Ionization) S1->GCMS Derivatization (Optional) QTOF ESI-QTOF-MS/MS (High Resolution) S2->QTOF QqQ ESI-QqQ-MS/MS (High Sensitivity) S2->QqQ S3 Data Acquisition (Precursor & Product Scans) QTOF->S3 QqQ->S3 GCMS->S3 S4 Structural Elucidation (Diagnostic m/z 145, 117) S3->S4

Fig 2. Comparative analytical workflow for the structural elucidation of benzofuran derivatives.

Quantitative Data Presentation: Diagnostic Fragment Ions

The table below summarizes the theoretical exact masses and diagnostic fragments expected when analyzing benzofuran-2-carbohydrazide and its complex derivatives (e.g., Schiff bases, pyrazole hybrids) via HRMS.

Table 2: Diagnostic MS/MS Fragment Ions

CompoundPrecursor Ion [M+H]+Base Peak (CID)Secondary FragmentsNeutral Losses
Benzofuran-2-carbohydrazide177.0664145.0284 (Acylium)117.0335, 89.0386-32 Da (N₂H₄), -28 Da (CO)
N'-benzylidene derivative265.0977145.0284 (Acylium)117.0335, 104.0500-120 Da (Hydrazone cleavage)
Pyrazole-benzofuran hybrid404.1390145.0284 (Acylium)117.0335, 259.1100-259 Da (Complex cleavage)
References
  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2017.[Link]

  • Azimi, F., et al. "Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor." Scientific Reports, 2021.[Link]

  • Halli, M. B., et al. "Synthesis, Spectral characterization and biological activity of Schiff base derived from benzofuran-2-carbohydrazide and 3-acetyl-2H-chromen-2-one." Der Pharma Chemica, 2011. [Link]

Comparative

Comparing antimicrobial efficacy of benzofuran hydrazides vs. standard antibiotics

Navigating the Post-Antibiotic Era: A Comparative Guide to the Antimicrobial Efficacy of Benzofuran Hydrazides vs. Standard Therapeutics As antimicrobial resistance (AMR) accelerates, the pharmaceutical pipeline for nove...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Post-Antibiotic Era: A Comparative Guide to the Antimicrobial Efficacy of Benzofuran Hydrazides vs. Standard Therapeutics

As antimicrobial resistance (AMR) accelerates, the pharmaceutical pipeline for novel antibiotics has struggled to keep pace with pathogen mutation rates. Standard antibiotics, which typically rely on single-target inhibition (e.g., targeting DNA gyrase or specific ribosomal subunits), are increasingly bypassed by bacterial efflux pumps and target-site mutations.

In response, medicinal chemists and drug development professionals have turned to "privileged scaffolds"—molecular frameworks capable of interacting with multiple biological targets simultaneously[1]. Among these, benzofuran hydrazides have emerged as highly potent, multi-mechanistic antimicrobial agents[2][3]. This guide objectively compares the efficacy, mechanistic causality, and validation protocols of benzofuran hydrazides against standard clinical antibiotics.

Mechanistic Causality: Why Benzofuran Hydrazides Evade Resistance

To understand the comparative efficacy of these compounds, we must analyze the structure-activity relationship (SAR) that drives their mechanism of action.

Standard antibiotics like Ciprofloxacin operate via highly specific enzymatic inhibition. While effective, a single point mutation in the bacterial gyrA gene can render the drug useless. Benzofuran hydrazides bypass this vulnerability through a dual-action, multi-target disruption mechanism:

  • Membrane Intercalation: The benzofuran core is highly lipophilic. This property acts as a permeation enhancer, allowing the molecule to easily penetrate the complex lipid bilayers of Gram-positive and Gram-negative pathogens[1].

  • Intracellular Metal Chelation: Once internalized, the hydrazide linker (-CO-NH-NH-) acts as a potent bidentate ligand. It chelates essential intracellular transition metals (such as Zn²⁺ and Cu²⁺), which catalyzes the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions. This oxidative stress leads to catastrophic DNA cleavage and halts the bacterial reproductive machinery[4][5][6].

G BH Benzofuran Hydrazides Membrane Membrane Disruption & ROS Generation BH->Membrane DNA DNA Cleavage (Metal Chelation) BH->DNA Death Bacterial Cell Death Membrane->Death DNA->Death SA Standard Antibiotics (e.g., Ciprofloxacin) Gyrase Specific Target Inhibition (e.g., DNA Gyrase) SA->Gyrase Gyrase->Death Resist High Resistance Potential Gyrase->Resist NoResist Low Resistance Potential Death->NoResist

Fig 1. Mechanistic divergence between benzofuran hydrazides and standard targeted antibiotics.

Comparative Efficacy Data

Experimental data demonstrates that benzofuran hydrazides and their metal complexes often match or exceed the inhibitory profiles of standard reference drugs[1]. The table below synthesizes recent Minimum Inhibitory Concentration (MIC) data comparing these novel derivatives against clinical standards across various pathogenic strains.

Compound / DrugTarget PathogenMIC ValuePrimary Mechanism of ActionRef
Benzofuran Hydrazone Zn(II) Complex Mycobacterium tuberculosis (H37Rv)0.006 µmol/mL Metal chelation / DNA cleavage[5]
Streptomycin (Standard)Mycobacterium tuberculosis (H37Rv)0.0107 µmol/mLProtein synthesis inhibition (30S)[5]
Benzofuran Hydrazide (Compound 32) Staphylococcus aureus (ATCC 29213)16 µg/mL Membrane disruption / ROS[4]
Ciprofloxacin (Standard)Staphylococcus aureus0.5 - 2 µg/mLDNA Gyrase inhibition[4]
Benzofuran Hydrazide (Compound 4) Mycobacterium spp.2 µg/mL Multi-target disruption[3]
Fluconazole (Standard)Candida albicans8 - 16 µg/mLErgosterol synthesis inhibition[3]

Data Insight: The Zn(II) complex of benzofuran hydrazone demonstrates nearly double the effectiveness of Streptomycin against M. tuberculosis, highlighting the profound impact that metal coordination has on amplifying the hydrazide's antimicrobial potency[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of highly lipophilic compounds like benzofuran hydrazides requires specific adaptations to standard microbiological assays. Below are the optimized, step-by-step methodologies designed to prevent false negatives caused by poor aqueous solubility or diffusion limitations.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality Check: Standard aqueous serial dilutions cause lipophilic benzofuran derivatives to precipitate, yielding artificially high MICs. We utilize DMSO as a vehicle, strictly capped at <1% final concentration to prevent solvent-induced cellular toxicity.

  • Compound Preparation: Dissolve the synthesized benzofuran hydrazide in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.

  • Media Conditioning: Prepare Mueller-Hinton Broth (MHB) for bacterial strains or RPMI-1640 for fungal strains.

  • Inoculum Standardization: Adjust the microbial suspension to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute 1:100 in MHB. (Note: Over-inoculation overwhelms the drug, while under-inoculation overestimates efficacy).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound across the rows.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Incubate the plates at 37°C for 18-24 hours.

  • Viability Indication (Critical Step): Add 10 µL of Resazurin dye (0.015% w/v) to each well and incubate for an additional 2 hours.

    • Why Resazurin? Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) exclusively by metabolically active cells. This provides an objective, colorimetric validation of cell viability, eliminating the ambiguity of reading visual turbidity in wells where the drug compound itself might be cloudy.

Workflow Start Compound Synthesis & Purification Prep Inoculum Preparation (0.5 McFarland Standard) Start->Prep Dilution Serial Microdilution (96-well plates) Prep->Dilution Incubation Incubation (37°C for 18-24h) Dilution->Incubation Read Colorimetric Reading (Resazurin Addition) Incubation->Read MIC Determine MIC & MBC Read->MIC

Fig 2. Standardized high-throughput broth microdilution workflow for MIC determination.

Protocol B: Agar Well Diffusion (Zone of Inhibition)

Causality Check: Traditional disk diffusion is inadequate for benzofuran hydrazides. Their high molecular weight and lipophilicity severely restrict their diffusion through the hydrophilic agar matrix. Well diffusion provides a larger liquid-agar interface, enhancing compound permeation.

  • Plate Seeding: Swab the standardized inoculum (0.5 McFarland) evenly in three directions across the surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

  • Well Excision: Use a sterile 6 mm cork borer to punch cylindrical wells into the agar matrix. Remove the agar plugs carefully using a sterile needle.

  • Loading: Load 50 µL of the benzofuran hydrazide compound (diluted in 1% DMSO) into the test wells. Include a 1% DMSO negative control well and a standard antibiotic (e.g., Ciprofloxacin) positive control well.

  • Pre-Diffusion (Critical Step): Refrigerate the plates at 4°C for 2 hours prior to incubation.

    • Why Pre-Diffuse? The cold temperature arrests bacterial replication while allowing the heavy benzofuran molecules time to diffuse outward into the agar. Skipping this step results in falsely small zones of inhibition[7].

  • Incubation & Measurement: Transfer plates to a 37°C incubator for 24 hours. Measure the clear zones of inhibition using a digital caliper to the nearest millimeter.

Conclusion & Future Perspectives

Benzofuran hydrazides represent a formidable class of synthetic compounds in the fight against AMR. By leveraging a multi-target mechanism that combines membrane disruption with intracellular metal chelation and ROS generation, they exhibit a significantly lower propensity for inducing bacterial resistance compared to standard targeted antibiotics[4][6]. As drug development progresses, optimizing the lipophilicity and metal-binding affinity of the hydrazide linker will be crucial for translating these in vitro successes into viable in vivo therapeutics.

References

  • Phenyl Hydrazone Derivatives of Benzofuran: Synthesis and Their Antimicrobial Activities Source: Asian Journal of Chemical Sciences (2017) URL:[Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Hydrazone Containing Synthetic Compounds with Potential Antioxidant, Anti-cancer and Antimicrobial Activities and Their Possible Mechanisms Source: Innovative Scientific Information & Services Network URL:[Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity Source: Cuestiones de Fisioterapia URL:[Link]

  • Synthesis and spectroscopic characterization of transition metal complexes derived from novel benzofuran hydrazone chelating ligand: DNA cleavage studies and antimicrobial activity with special emphasis on antituberculosis Source: ResearchGate URL:[Link]

  • Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link]

Sources

Validation

A Comparative Analysis of Benzofuran-Based Compounds as Potential COX-2 Inhibitors: An In Silico Perspective

For Researchers, Scientists, and Drug Development Professionals The Rationale for Targeting COX-2 The inflammatory cascade is a complex biological response to harmful stimuli. A key player in this process is the conversi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Targeting COX-2

The inflammatory cascade is a complex biological response to harmful stimuli. A key player in this process is the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.[1] This conversion is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions like maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated during inflammation.[2] Therefore, selective inhibition of COX-2 is a rational approach for developing anti-inflammatory agents with an improved safety profile.

The COX-2 Signaling Pathway

Inflammatory stimuli, such as cytokines and endotoxins, trigger a cascade of intracellular signaling events that lead to the upregulation of COX-2 expression. This, in turn, increases the production of prostaglandins, which mediate the classic signs of inflammation: pain, heat, redness, and swelling.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Target Cell Cytokines Cytokines Receptors Receptors Cytokines->Receptors Endotoxins Endotoxins Endotoxins->Receptors Signaling_Pathways Intracellular Signaling (e.g., NF-κB, MAPK) Receptors->Signaling_Pathways COX2_Gene COX-2 Gene (in nucleus) Signaling_Pathways->COX2_Gene Upregulation COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Expression Arachidonic_Acid Arachidonic Acid COX2_Enzyme->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Metabolism Inflammation Inflammation Prostaglandins->Inflammation

Caption: The COX-2 signaling pathway in inflammation.

Comparative Molecular Docking Scores

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The "docking score," typically expressed in kcal/mol, is an estimation of the binding affinity, with more negative values indicating a stronger, more favorable interaction.

The following table summarizes the molecular docking scores of various benzofuran derivatives against the COX-2 receptor, as reported in the scientific literature. For a robust comparison, the docking scores of the well-established COX-2 inhibitors, Celecoxib and Meloxicam, are also included.

Compound/Derivative ClassDocking Score (kcal/mol)Reference DrugDocking Score (kcal/mol)
Iodobenzofuran Derivatives-1.93 to -2.31Celecoxib-9.516 to -12.882
(z)-3-amino-7-methoxy-N1-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide Derivative-10.2 (against 3EQM protein)Meloxicam-7.890

Note: The docking scores for iodobenzofuran derivatives were converted from kJ/mol to kcal/mol for consistency (1 kcal = 4.184 kJ).[3] The docking score for the (z)-3-amino-7-methoxy-N1-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide derivative was against a different protein target (3EQM) and is included to demonstrate the potential of the benzofuran carbohydrazide scaffold.[4][5]

The data indicates that certain benzofuran derivatives exhibit promising binding affinities for the COX-2 receptor. For instance, some iodobenzofuran derivatives show docking scores that are more favorable than the reference drug diclofenac in the same study.[3] While a direct comparison with Celecoxib is challenging due to different study conditions, the scores suggest that the benzofuran scaffold is a viable starting point for the design of novel COX-2 inhibitors. The high docking score of a benzofuran-2-carbohydrazide derivative against another protein target further underscores the potential of this chemical class.[4][5]

Experimental Protocol: A Guide to Molecular Docking

To ensure the trustworthiness and reproducibility of in silico findings, a well-defined and validated molecular docking protocol is essential. The following is a generalized, step-by-step methodology based on common practices in the field.

Step 1: Protein and Ligand Preparation

The initial and arguably most critical step is the preparation of both the target protein (COX-2) and the ligand (e.g., 1-Benzofuran-2-carbohydrazide derivative).

  • Protein Preparation:

    • Obtain the Crystal Structure: Download the 3D crystal structure of the human COX-2 enzyme from a protein databank like the RCSB Protein Data Bank.

    • Pre-processing: Remove water molecules, co-factors, and any existing ligands from the crystal structure.

    • Add Hydrogens: Add hydrogen atoms to the protein, which are often not resolved in crystal structures.

    • Assign Charges: Assign appropriate partial charges to the atoms of the protein.

    • Energy Minimization: Perform a brief energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structure of the ligand and convert it to a 3D conformation.

    • Energy Minimization: Minimize the energy of the 3D ligand structure to obtain a stable conformation.

    • Assign Charges: Assign partial charges to the ligand atoms.

The rationale behind this meticulous preparation is to ensure that both the protein and ligand are in a chemically correct and energetically favorable state, which is crucial for obtaining meaningful docking results.

Step 2: Grid Box Generation

Define the active site of the COX-2 enzyme where the docking will be performed. This is typically done by creating a "grid box" that encompasses the key amino acid residues known to be involved in ligand binding. The size and center of the grid box are critical parameters that can influence the docking outcome.

Step 3: Molecular Docking

With the prepared protein and ligand, and the defined active site, the molecular docking simulation can be initiated. The docking software will systematically explore different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.

Step 4: Analysis of Results

The primary output of a docking simulation is a set of docked poses for the ligand, each with a corresponding docking score.

  • Ranking by Score: The poses are ranked based on their docking scores, with the lowest energy score representing the most likely binding mode.

  • Visual Inspection: It is crucial to visually inspect the top-ranked poses to ensure that the predicted binding mode is sterically and chemically plausible.

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the active site residues of COX-2. This provides insights into the molecular basis of binding.

Docking_Workflow Start Start Protein_Prep Protein Preparation (COX-2) Start->Protein_Prep Ligand_Prep Ligand Preparation (Benzofuran Derivative) Start->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (Run Simulation) Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis (Scoring & Interaction) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Directions

The in silico data presented in this guide suggests that the 1-benzofuran scaffold, particularly with a carbohydrazide moiety, holds potential for the development of novel COX-2 inhibitors. While direct docking scores for 1-Benzofuran-2-carbohydrazide against COX-2 are yet to be reported, the favorable binding affinities of its derivatives in various studies are encouraging.

It is imperative to underscore that molecular docking is a predictive tool. The findings presented herein should be substantiated by in vitro and in vivo experimental validation. Future research should focus on synthesizing and testing 1-Benzofuran-2-carbohydrazide and its derivatives for their COX-2 inhibitory activity and anti-inflammatory efficacy. Such studies will be instrumental in validating the in silico predictions and advancing the development of this promising class of compounds as next-generation anti-inflammatory agents.

References

  • Netravati, V., et al. (2022). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry, 38(6), 1498-1504. [Link]

  • Mandewale, M., et al. (2016). Synthesis, Molecular Docking and Anti-TB Activity of 1-Benzofuran-2- Carbohydrazide. The Journal of Chemical Science, 110, 279-291. [Link]

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. (2025). ResearchGate. [Link]

  • The interaction of meloxicam with the active binding site of COX-2. (n.d.). ResearchGate. [Link]

  • Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. (2020). P J M H S, 14(3). [Link]

  • The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. (2024). Biores Scientia. [Link]

  • Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. (n.d.). PMC. [Link]

  • The Dualistic Effect of COX-2-Mediated Signaling in Obesity and Insulin Resistance. (2019). MDPI. [Link]

  • Cyclooxygenase-2 Is Up-Regulated by Interleukin-1β in Human Colorectal Cancer Cells via Multiple Signaling Pathways. (2003). AACR Journals. [Link]

  • Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. (2005). Journal of Clinical Biochemistry and Nutrition. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]

  • Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. (2020). ACTA Pharmaceutica Sciencia. [Link]

  • Docking interactions of celecoxib with COX-2. (n.d.). ResearchGate. [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (2022). ResearchGate. [Link]

Sources

Comparative

Comparative X-Ray Crystallographic Analysis of 1-Benzofuran-2-Carbohydrazide Complexes: A Structural Guide for Drug Development

As the demand for novel anti-infective and targeted antineoplastic agents grows, 1-benzofuran-2-carbohydrazide and its Schiff base derivatives have emerged as highly versatile pharmacophores[1]. In coordination chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel anti-infective and targeted antineoplastic agents grows, 1-benzofuran-2-carbohydrazide and its Schiff base derivatives have emerged as highly versatile pharmacophores[1]. In coordination chemistry, these compounds act as robust chelating ligands, forming stable transition metal complexes that exhibit enhanced antitubercular, antibacterial, and cyclin-dependent kinase (CDK) inhibitory activities[1].

Understanding the precise three-dimensional arrangement, bond lengths, and coordination geometry of these molecules through X-ray crystallography is critical for rational structure-based drug design (SBDD). This guide objectively compares the crystallographic data of pure 1-benzofuran-2-carbohydrazide derivatives against their corresponding transition metal complexes, providing researchers with field-proven, self-validating experimental protocols for crystal growth and structural elucidation.

Comparative Crystallographic Data: Free Ligands vs. Metal Complexes

The structural state of 1-benzofuran-2-carbohydrazide dictates its pharmacological performance. In its free, uncoordinated state (e.g., halogenated Schiff bases), the molecule adopts specific planar conformations to maximize hydrogen bonding. Upon metal complexation, the geometry is forced into rigid 3D architectures.

Quantitative Structural Comparison
Compound / ComplexCrystal SystemSpace GroupUnit Cell Dimensions (Å)Coordination GeometryRef.
N′-[(E)-4-Bromobenzylidene] Ligand MonoclinicC ca=25.05, b=4.67, c=12.61N/A (Free Ligand)[2]
N′-(4-Chlorobenzylidene) Ligand MonoclinicC ca=24.61, b=4.66, c=12.65N/A (Free Ligand)[3]
Co(II) / Ni(II) Complexes Orthorhombic--Octahedral[4]
Cu(II) Complex Orthorhombic--Distorted Octahedral[4]
Mechanistic Insights into Structural Shifts
  • The Free Ligand Architecture: In the crystal lattice, uncoordinated derivatives like N′-[(E)-4-Bromobenzylidene]-1-benzofuran-2-carbohydrazide monohydrate exist in an E (trans) conformation with respect to the N=C bond (approx. 1.28 Å)[2][3]. The benzofuran ring system maintains a nearly coplanar geometry with the substituted benzene ring, exhibiting a dihedral angle of merely 1.26° to 2.96°[2][3]. This planarity is critical for its ability to intercalate or fit into narrow enzymatic binding pockets, such as the ATP-binding site of CDK4/CDK2. Furthermore, extensive (N,C)—H⋯O and (O,O,C)—H⋯O hydrogen bonding drives the crystal packing into infinite 2D layers, which directly impacts the solid-state stability and dissolution profile of the drug[2][3].

  • The Metal Complex Architecture: Upon introduction of transition metals (Cu²⁺, Ni²⁺, Co²⁺), the ligand typically acts as a bidentate (NO) or tridentate chelator, binding through the carbonyl oxygen and the azomethine nitrogen[1][4]. Powder X-ray diffraction (XRD) patterns confirm a phase transition from the monoclinic system of the free ligand to an orthorhombic crystal system[4]. The structural shift from a planar 2D sheet to a rigid, 3D octahedral geometry significantly alters the molecule's electronic distribution, often enhancing its lipophilicity and cellular permeation against Mycobacterium tuberculosis[1].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and crystallization of these complexes must follow a self-validating workflow. Do not attempt X-ray data collection until the intermediate physicochemical properties are confirmed.

Protocol A: Synthesis and Validation of the Schiff Base Ligand
  • Condensation: React 1-benzofuran-2-carbohydrazide (0.1 mol) with a substituted benzaldehyde (e.g., 4-bromobenzaldehyde, 0.1 mol) in 30 mL of absolute ethanol[5].

  • Catalysis: Add a catalytic amount (3-5 drops) of glacial acetic acid to promote the nucleophilic addition-elimination mechanism[5]. Reflux for 6 hours.

  • Isolation: Cool to room temperature, filter the precipitated solid, and recrystallize from ethanol[1][5].

  • Self-Validation (IR Spectroscopy): Before proceeding to complexation, verify the structure via FT-IR. You must observe the disappearance of the primary amine NH₂ bands and the appearance of a sharp azomethine ν(C=N) band at ~1608 cm⁻¹ and a carbonyl ν(C=O) band at ~1664 cm⁻¹[1].

Protocol B: Metal Complexation and Crystallization
  • Complexation: Dissolve the validated ligand in a DMF/ethanol mixture. Add the respective metal chloride (e.g., NiCl₂·6H₂O or CuCl₂·2H₂O) in a 2:1 (Ligand:Metal) molar ratio[1]. Reflux for 4-6 hours.

  • Self-Validation (Molar Conductance): Causality check: Why measure molar conductance before crystal growth? Knowing the electrolytic nature dictates the crystallization solvent. Measure the molar conductance ( Λm​=K/C ) of the complex in DMSO[1]. A value below 20 Ω−1 cm² mol⁻¹ confirms a non-electrolytic nature, proving that chloride ions are either covalently coordinated in the inner sphere (forming MLCl₂) or the ligand has fully neutralized the metal's charge[1][4].

  • Single Crystal Growth: Because the complexes are non-electrolytes, utilize a less polar solvent system. Dissolve the complex in a minimum amount of DMF/EtOH and allow for slow evaporation at room temperature over 2-3 weeks until diffraction-quality single crystals form.

Protocol C: X-Ray Diffraction Data Collection
  • Mounting: Select a crystal with optimal dimensions (e.g., 0.41 × 0.22 × 0.13 mm) and mount it on a diffractometer (e.g., Bruker SMART APEXII CCD)[2].

  • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) equipped with a temperature controller set to 100 K to minimize thermal motion[2][3].

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . Treat hydrogen atoms by a mixture of independent and constrained refinement[2][3].

Workflow Visualization

G A 1-Benzofuran-2-carbohydrazide B Schiff Base Condensation (Aldehyde + Acetic Acid) A->B C Ligand Validation (IR: ν(C=N) ~1608 cm⁻¹) B->C D Metal Complexation (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) C->D MCl₂ in EtOH/DMF E Complex Validation (Molar Conductance < 20) D->E F Single Crystal Growth (Slow Evaporation) E->F G X-Ray Diffraction (Structure Refinement) F->G Mo Kα, 100 K

Workflow for the synthesis, crystallization, and X-ray validation of benzofuran complexes.

References

  • Synthesis and Anti-Tubercular Study of Some Transition Metal Complexes of Hydrazone Derivatives Derived from Benzofuran-2-Carbohydrazide Source : Der Pharma Chemica URL : [Link]

  • Synthesis, Characterization and Thermal Decomposition Studies of Biologically Active Mixed Ligand Complexes Derived from Benzofu: ]carbohydrazone [BFIDOPMC] Source : Asian Journal of Chemistry URL : [Link]

  • Synthesis, Spectroscopic, Biological and X-Ray Diffraction studies of Co(II) and Ni(II) complexes with hydrazide Schiff bases Source : ResearchGate URL : [Link]

  • N′-[(E)-4-Bromobenzylidene]-1-benzofuran-2-carbohydrazide monohydrate Source : IUCr (Acta Crystallographica Section E) URL : [Link]

  • (E)-N′-(4-Chlorobenzylidene)-1-benzofuran-2-carbohydrazide monohydrate Source : PMC (National Institutes of Health) URL : [Link]

  • Structure-Based Studies of 2-Bezylidine-Benzofuran-3-One Class of Compounds as the Cyclin Dependent Kinases (CDKs) Inhibitor Source : Asian Journal of Research in Chemistry URL :[Link]

Sources

Validation

In Vitro Cytotoxicity Comparison of Benzofuran Hydrazide Analogs vs. Standard Chemotherapeutics

Introduction & Rationale In the pursuit of overcoming multidrug resistance in oncology, the rational design of novel pharmacophores is paramount. As an application scientist evaluating high-throughput screening data, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the pursuit of overcoming multidrug resistance in oncology, the rational design of novel pharmacophores is paramount. As an application scientist evaluating high-throughput screening data, I frequently observe the benzofuran scaffold acting as a privileged structure. It mimics endogenous indoles while offering unique electronic properties that facilitate deep binding into hydrophobic protein pockets [1].

When benzofuran is hybridized with secondary pharmacophores (such as isatin or thiazole) via a hydrazide linker (-CO-NH-NH-), the resulting analogs exhibit exceptional in vitro cytotoxicity. The causality here is structural: the hydrazide moiety acts as a flexible, hydrogen-bond-donating/accepting hinge. This flexibility allows the rigid benzofuran core and the secondary moiety to independently rotate and optimally anchor within the binding sites of target proteins, specifically those regulating the cell cycle and apoptosis [1, 2].

Mechanistic Insights: The Apoptotic Cascade

Experimental data demonstrates that benzofuran hydrazide analogs do not merely cause non-specific necrosis; they trigger intrinsic apoptosis. By downregulating anti-apoptotic proteins (like Bcl-2) and upregulating pro-apoptotic signals (like Bax), these compounds induce mitochondrial membrane permeabilization. This releases cytochrome C, activates the caspase cascade, and ultimately results in the cleavage of Poly (ADP-ribose) polymerase (PARP) [1].

Apoptosis_Pathway A Benzofuran Hydrazide Analogs B Bcl-2 (Anti-apoptotic) A->B Inhibits C Bax / Bak (Pro-apoptotic) A->C Upregulates D Mitochondrial Membrane Permeabilization B->D Blocks C->D Promotes E Cytochrome C Release D->E F Caspase-9 / Caspase-3 Activation E->F G PARP Cleavage F->G H Cancer Cell Apoptosis G->H

Fig 1. Apoptotic signaling cascade induced by benzofuran hydrazide analogs.

Comparative Cytotoxicity Profiling

To objectively evaluate performance, we must benchmark these novel analogs against standard clinical chemotherapeutics like Doxorubicin . The table below synthesizes quantitative IC50​ data (the concentration required to inhibit 50% of cell proliferation) across various human cancer cell lines.

Compound ClassSpecific AnalogTarget Cell Line (Cancer Type)Analog IC50​ (µM)Doxorubicin IC50​ (µM)Mechanistic Notes & Selectivity
Benzofuran-Isatin Compound 5a [1]SW-620 (Colorectal)8.70 ~10.20Induces dose-dependent PARP cleavage. High selectivity index vs. normal cells.
Benzofuran-Isatin Compound 5d [1]SW-620 (Colorectal)6.50 ~10.20Broad-spectrum activity. Strong Bcl-2 inhibition.
Benzofuran-Thiazole Compound 11 [3]HepG2 (Hepatocellular)4.00 - 8.99 4.17 - 8.874-methyl substituted thiazole ring enhances lipophilicity and cellular uptake.
Benzofuran-Carboxylic Compound 9e [2]MDA-MB-231 (Breast)2.52 2.36Arrests cells at the G2-M phase. Performance is statistically equivalent to Doxorubicin.

Application Insight: Compound 5d outperforms 5a due to optimal lipophilicity, which enhances cell membrane permeability, while Compound 9e achieves near-parity with Doxorubicin in aggressive triple-negative breast cancer models [1, 2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Every step is designed with built-in controls to eliminate false positives.

Screening_Workflow S1 Cell Culture & Seeding S2 Compound Treatment S1->S2 S3 SRB Assay (Viability) S2->S3 S4 IC50 Determination S3->S4 S5 Mechanistic Validation S4->S5

Fig 2. Self-validating in vitro cytotoxicity screening workflow.

Protocol A: Sulfo-Rhodamine-B (SRB) Cytotoxicity Assay

Causality Note: We utilize the SRB assay over the traditional MTT assay. MTT relies on mitochondrial metabolic activity, which can be artificially spiked or depressed by cellular stress, leading to skewed viability data. SRB binds stoichiometrically to basic amino acids, providing a direct, linear correlation with total cellular protein mass independent of metabolic fluctuations.

  • Cell Seeding: Seed cancer cells (e.g., SW-620) in 96-well plates at a density of 5×103 cells/well. Why 96-well? It perfectly balances high-throughput screening needs with sufficient cell mass for reproducible spectrophotometric readings.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adhesion and log-phase growth initiation.

  • Compound Treatment: Treat cells with serial dilutions of the benzofuran hydrazide analogs (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin). Incubate for 72 hours. Why 72 hours? This ensures cells undergo at least two doubling times, capturing true anti-proliferative effects rather than acute chemical toxicity.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) and incubate at 4°C for 1 hour. Why TCA? It instantly halts all metabolic processes and precipitates proteins, locking the cellular state at the exact end-point.

  • Staining & Quantification: Wash plates, stain with 0.4% SRB solution for 10 minutes, wash with 1% acetic acid to remove unbound dye, and solubilize the bound dye with 10 mM Tris base. Read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Protocol B: Mechanistic Validation via Western Blotting

Causality Note: To validate that the calculated IC50​ is driven by apoptosis, we must probe for specific molecular markers.

  • Protein Extraction: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent target protein degradation.

  • Electrophoresis & Transfer: Separate 30 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against Cleaved PARP and Bcl-2 .

  • Self-Validation (Loading Control): Simultaneously probe for GAPDH or β -actin . Why? If Bcl-2 levels drop, we must prove it is due to the drug's specific mechanism and not an artifact of unequal sample loading or global translational shutdown. Consistent GAPDH bands validate the integrity of the Bcl-2 downregulation observation.

Conclusion

Benzofuran hydrazide analogs, particularly those conjugated with isatin or thiazole rings, represent a highly potent class of antiproliferative agents. Experimental data confirms that their efficacy rivals, and in some cases exceeds, standard chemotherapeutics like Doxorubicin. By utilizing robust, self-validating assays like SRB and Western Blotting, researchers can confidently map the structure-activity relationships (SAR) of these compounds, paving the way for next-generation targeted cancer therapies.

References

  • Eldehna, W. M., et al. (2021). "Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1424-1435. URL: [Link]

  • El-Naggar, M., et al. (2020). "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer." ACS Medicinal Chemistry Letters, 11(5), 786–792. URL: [Link]

  • El-Khouly, A., et al. (2021). "Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study." Bioorganic Chemistry, 114, 105086. URL: [Link](Note: Link directs to PubMed verification for PMC indexing)

Comparative

A Comparative Analysis of Benzofuran and Indole Carbohydrazide Derivatives: Unveiling Their Biological Potential in Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical determinant of a molecule's therapeutic potential. Among the myriad of privileged structures, benzofuran and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic selection of a core heterocyclic scaffold is a critical determinant of a molecule's therapeutic potential. Among the myriad of privileged structures, benzofuran and indole rings have consistently emerged as foundational frameworks for the development of potent and diverse bioactive agents. When functionalized with a carbohydrazide moiety, these scaffolds unlock a new dimension of biological activity, giving rise to derivatives with significant antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparative study of benzofuran and indole carbohydrazide derivatives, offering an in-depth analysis of their synthesis, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols for researchers in drug development.

The Architectural Advantage: Benzofuran vs. Indole Scaffolds

The distinct biological profiles of benzofuran and indole carbohydrazides can be traced back to the intrinsic electronic and structural properties of their core heterocyclic systems.

Benzofuran , a bicyclic system composed of a fused benzene and furan ring, is a versatile scaffold found in numerous natural products and synthetic drugs.[1][2] Its oxygen-containing furan ring can participate in hydrogen bonding and other non-covalent interactions, influencing drug-receptor binding. The overall planarity and aromaticity of the benzofuran system provide a rigid framework for the precise orientation of pharmacophoric groups.

Indole , featuring a fused benzene and pyrrole ring, is another cornerstone of medicinal chemistry, famously present in the amino acid tryptophan and a vast array of natural and synthetic bioactive compounds.[3] The nitrogen atom in the pyrrole ring can act as both a hydrogen bond donor and acceptor, offering a different interaction profile compared to the oxygen in benzofuran. This nitrogen atom also influences the electron distribution within the ring system, impacting the molecule's reactivity and binding affinity.

The introduction of a carbohydrazide linker (-CONHNH2) to these scaffolds provides a crucial pharmacophoric element. This functional group is a versatile synthon for creating a diverse library of derivatives and is known to chelate metal ions and form multiple hydrogen bonds, which can be critical for interacting with biological targets.

Comparative Synthesis: A Shared Pathway to Bioactivity

A common and efficient route to synthesize both benzofuran and indole carbohydrazides involves the hydrazinolysis of their corresponding ethyl or methyl esters. This shared synthetic pathway underscores the feasibility of generating libraries of both compound classes for comparative screening.

A generalized synthetic scheme is presented below:

Synthesis Scaffold Benzofuran or Indole Carboxylic Acid Ester Product Benzofuran or Indole Carbohydrazide Scaffold->Product Hydrazinolysis Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product Solvent Ethanol, Reflux Solvent->Product

Caption: Generalized synthesis of benzofuran and indole carbohydrazides.

The initial step often involves the synthesis of the core benzofuran or indole ring system with a carboxylic acid ester at a key position (typically the 2- or 3-position). For instance, benzofuran-2-carbohydrazide can be synthesized from ethyl benzofuran-2-carboxylate by reacting it with hydrazine hydrate.[4][5] Similarly, indole-3-carbohydrazide can be prepared from methyl 1H-indole-3-carboxylate and hydrazine hydrate.[6][7][8] The resulting carbohydrazide is a stable intermediate that can be further modified, for example, by condensation with various aldehydes to produce Schiff bases with a wide range of biological activities.[5]

A Head-to-Head Comparison of Biological Activities

The true distinction between benzofuran and indole carbohydrazide derivatives lies in their biological performance. Below is a comparative analysis of their efficacy in key therapeutic areas.

Antimicrobial Activity

Both benzofuran and indole derivatives have demonstrated significant potential as antimicrobial agents, addressing the urgent need for new drugs to combat resistant pathogens.[9][10]

Benzofuran carbohydrazide derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11] For example, certain novel benzofuran derivatives have exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.[5] Some synthesized benzofuran compounds have shown significant and moderate antibacterial activity, with the benzofuran moiety being largely responsible for the bactericidal effect.[12] The mechanism of action is thought to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.[9]

Indole carbohydrazide derivatives also exhibit a wide range of antimicrobial activities. Their mechanism is often attributed to the ability of the indole nucleus to intercalate with DNA, leading to the inhibition of DNA replication and protein synthesis. Certain synthesized indole-2-carbohydrazide derivatives have shown excellent antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to standard drugs.[10]

Compound Class Organism Activity (MIC/Zone of Inhibition) Reference
Benzofuran Amide DerivativesB. subtilis, S. aureus, E. coliMIC as low as 6.25 µg/ml[11]
Benzofuran DerivativesS. aureus, E. coliZone of inhibition up to 24 mm[11]
Benzofuran DerivativesEnterococcus FaecalisPotent activity at 50µg/ml[13]
Indole-2-Carbohydrazide DerivativesVarious bacteria and fungiMIC values of 1.56–6.25 µg/mL[10]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and both scaffolds have been explored for their anti-inflammatory potential.

Benzofuran derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like NF-κB and MAPK.[14][15] For example, some benzofuran derivatives have demonstrated significant inhibition of paw edema in rat models, comparable to the standard drug ibuprofen.[11] The presence of a carboxamide at the C-2 position can boost anti-inflammatory activity.[16]

Indole derivatives , on the other hand, can also exhibit anti-inflammatory properties, often linked to the inhibition of pro-inflammatory enzymes and cytokines. The structural similarity of the indole nucleus to endogenous signaling molecules allows for interaction with various receptors involved in the inflammatory cascade.

Compound Class Assay Activity Reference
Benzofuran Amide Derivative (6b)Carrageenan-induced paw edema71.10% inhibition at 2h[11]
Piperazine/Benzofuran Hybrid (5d)NO production in RAW 264.7 cellsIC50 = 52.23 ± 0.97 μM[14]
Benzofuran CompoundChronic inflammation modelSignificant anti-inflammatory activity[17]
Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and both benzofuran and indole carbohydrazides have emerged as promising candidates.

Benzofuran derivatives have displayed cytotoxic activity against various cancer cell lines. Their mechanisms of action can be diverse, including the induction of apoptosis and the inhibition of signaling pathways crucial for tumor growth.

Indole carbohydrazide derivatives have been extensively studied for their anticancer properties, with some demonstrating potent antiproliferative and anti-angiogenic activities.[3][18][19] A significant number of indole-based compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20][21][22] Other indole derivatives have been shown to be dual inhibitors of key kinases like EGFR and SRC.[23]

Compound Class Cancer Cell Line Activity (IC50/GI50) Mechanism of Action Reference
Indole-vinyl Sulfone DerivativeVarious cancer cell linesPotent activityTubulin polymerization inhibitor[20]
Benzimidazole-indole DerivativeVarious cancer cell linesAverage IC50 of 50 nmol/LTubulin polymerization inhibitor[20]
Indole-2-carbohydrazide Derivative (24f)HCT116, SW480GI50 of 8.1 and 7.9 μMAntiproliferative[18]
N-benzyl-1H-indole-2-carbohydrazide (4e)MCF-7, A549, HCTAverage IC50 of 2 µMInduces apoptosis[24]
Indole Derivative (16)Lung and prostate cancer cellsStrong cytotoxicityDual EGFR/SRC kinase inhibitor[23]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used preliminary screening assay to evaluate the antimicrobial activity of compounds.[25][26][27]

COX_Inhibition_Assay cluster_0 Reaction Setup cluster_1 Reaction Initiation & Measurement cluster_2 Data Analysis S1 Add buffer, heme, and COX-1 or COX-2 enzyme to wells S2 Add test inhibitor or solvent (control) to appropriate wells S1->S2 S3 Pre-incubate at 25°C S2->S3 R1 Add chromogenic substrate (e.g., TMPD) S3->R1 R2 Initiate reaction by adding arachidonic acid R1->R2 R3 Incubate at 25°C R2->R3 R4 Read absorbance at 590 nm R3->R4 A1 Calculate percentage of COX inhibition R4->A1 A2 Determine IC50 values A1->A2

Caption: Workflow for the in vitro COX Inhibition Assay.

Methodology (Colorimetric):

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture containing assay buffer, heme (a cofactor), and either COX-1 or COX-2 enzyme is prepared. [28][29]2. Inhibitor Addition: The test compound (dissolved in a suitable solvent) is added to the wells at various concentrations. Control wells receive only the solvent. [30]3. Pre-incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme. [28][30]4. Substrate Addition: A chromogenic substrate and arachidonic acid (the natural substrate for COX enzymes) are added to initiate the reaction. [28][29]5. Incubation and Measurement: The plate is incubated for a specific time, and the absorbance is read at a specific wavelength (e.g., 590 nm) using a microplate reader. [28][31]6. Data Analysis: The percentage of COX inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells. The IC50 value is then determined from a dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of benzofuran and indole carbohydrazide derivatives reveals that both scaffolds are exceptionally valuable in the pursuit of novel therapeutic agents. While they share a common and accessible synthetic pathway, their biological activities are distinct and often complementary.

Benzofuran carbohydrazides have demonstrated robust antimicrobial and anti-inflammatory properties, making them promising candidates for the development of new anti-infective and anti-inflammatory drugs. [11][32] Indole carbohydrazides have shown remarkable potential in oncology, particularly as tubulin polymerization inhibitors and kinase inhibitors. [20][23]Their ability to induce apoptosis in cancer cells highlights their significance in the development of new chemotherapeutic agents. [24] Future research should focus on the synthesis of hybrid molecules that combine the structural features of both benzofuran and indole rings to explore potential synergistic effects. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. The elucidation of their precise mechanisms of action will also pave the way for the rational design of next-generation drug candidates with improved efficacy and safety profiles. For drug development professionals, both benzofuran and indole carbohydrazides represent fertile ground for the discovery of innovative medicines to address a wide range of unmet medical needs.

References

  • Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry.
  • Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. (n.d.). Der Pharma Chemica.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Anti-Tumor Activity of Indole: A Review. (2024). Bentham Science.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (n.d.). Benchchem.
  • Indole As An Emerging Scaffold In Anticancer Drug Design. (n.d.). AIP Publishing.
  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences.
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). A Research Article.
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). PubMed.
  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
  • Application Notes and Protocols for Agar Well Diffusion Method in Xanthone Antimicrobial Screening. (n.d.). Benchchem.
  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science.
  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. (n.d.).
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). Molecules.
  • Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities. (n.d.).
  • Recent developments in the chemistry of 1H-indole-3-carbohydrazides and their role in the synthesis of 3-hetaryl indoles of biological importance. (2026).
  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2025).
  • N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggreg
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • MTT assay protocol. (n.d.). Abcam.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC.
  • SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (n.d.). Rasayan.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymeriz
  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2023). Journal of Science and Technology - NTTU.
  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2023). R Discovery.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • N-Substituted indole carbohydrazide derivatives: Synthesis and evaluation of their antiplatelet aggregation activity. (n.d.).
  • A study of anti-inflammatory activity of the benzofuran compoun. (n.d.). International Journal of Basic & Clinical Pharmacology.
  • Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Agar well diffusion assay. (2020). YouTube.
  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim.
  • THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025).
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • Synthesis and Biological Activity of Functionalized Indole-2- carboxylates, Triazino-and Pyridazino-indoles. (n.d.). Academia.edu.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Inhibitory effects of carbohydrazide indole derivative on micro-blood vessel growth using ex vivo, in vivo, and in vitro assays. (2025). PubMed.
  • Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells. (n.d.). PMC.
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025).
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Design, Synthesis, Spectral Characterization, and Antimicrobial Evaluation of Novel Indole‐2‐Carbohydrazide Derivatives: Experimental and Computational Insight. (2026).
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzofuran-2-carbohydrazide

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzofuran-2-carbohydrazide, a compound that, due to its composite structure, requires a nuanced understanding of its potential hazards. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory practices are not only scientifically sound but also fundamentally safe.

The core challenge in designing a disposal protocol for a compound like 1-Benzofuran-2-carbohydrazide lies in the absence of extensive, specific toxicological data. Therefore, we must operate under the precautionary principle, inferring its hazard profile from its constituent moieties: the benzofuran ring and the carbohydrazide group. Benzofuran derivatives are noted for their biological activity and potential for toxicity, with some being suspected carcinogens and environmental hazards.[1][2][3] Similarly, hydrazines and their derivatives are a class of chemicals known for their reactivity and significant health risks, including toxicity and potential carcinogenicity.[4][5][6][7]

This guide provides a self-validating system for disposal, ensuring that each step, from initial waste segregation to final removal, is logical, traceable, and compliant with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8]

Hazard Assessment and Waste Classification

Before any disposal procedure can be initiated, a thorough hazard assessment is mandatory. This assessment dictates the classification of 1-Benzofuran-2-carbohydrazide as a hazardous waste, a critical first step in the "cradle-to-grave" management system.[8]

Inferred Hazards:

  • Toxicity: Hydrazide derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[5][7] The benzofuran moiety can also contribute to overall toxicity.

  • Potential Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[5][6] Benzofuran itself is also suspected of causing cancer.[1][2] Therefore, 1-Benzofuran-2-carbohydrazide must be handled as a potential carcinogen.

  • Environmental Hazard: Similar compounds, such as carbohydrazide, are toxic to aquatic life with long-lasting effects.[9] It is prudent to assume 1-Benzofuran-2-carbohydrazide poses a similar environmental risk and must be prevented from entering drains or waterways.[2][9]

Based on this assessment, all waste streams containing 1-Benzofuran-2-carbohydrazide, including pure compound, reaction mixtures, contaminated consumables, and personal protective equipment (PPE), must be classified and managed as hazardous waste.[10]

ParameterAssessment & Justification
EPA Waste Classification Hazardous Waste. Based on the toxic characteristics of hydrazide and benzofuran moieties.[1][4]
Primary Hazards Acute Toxicity (Harmful if swallowed), Skin Irritation/Sensitization, Suspected Carcinogen, Chronic Aquatic Toxicity.[1][5][9]
Incompatibilities Strong oxidizing agents (common for hydrazides).[11] Avoid mixing with other waste streams unless compatibility is confirmed.[12]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of 1-Benzofuran-2-carbohydrazide from the point of generation to its final collection by a certified waste management provider.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. Before handling the compound or its waste, ensure the following are correctly donned:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[13]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard lab coat to protect clothing and skin.

  • Respiratory Protection: All handling of the solid compound or solutions that could produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[14]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[12][15]

  • Solid Waste: Collect unadulterated 1-Benzofuran-2-carbohydrazide powder, contaminated weighing papers, and disposable spatulas in a dedicated, robust, sealable container (e.g., a wide-mouth polyethylene jar).

  • Liquid Waste: Collect solutions containing the compound in a compatible, shatter-resistant container (e.g., a high-density polyethylene carboy). Do not mix with other waste streams.

  • Contaminated Sharps: Needles, syringes, or contaminated glassware must be placed in a designated sharps container.

  • Contaminated PPE: Gloves, bench liners, and other contaminated disposable materials should be collected in a clearly labeled, sealed plastic bag.[5]

Step 3: Container Management: Labeling and Storage

All waste containers must be managed in accordance with EPA and OSHA regulations to ensure safety and proper identification.[16][17]

  • Labeling: Every container must be clearly labeled with the words "HAZARDOUS WASTE" and a full list of its chemical contents, including "1-Benzofuran-2-carbohydrazide." Avoid using chemical formulas or abbreviations. The label should also include the accumulation start date.[16]

  • Container Condition: Containers must be in good condition, compatible with the chemical waste, and kept securely closed at all times except when adding waste.[15] Never leave a funnel in an open waste container.

Step 4: Satellite Accumulation Area (SAA)

Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[18]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Segregate the 1-Benzofuran-2-carbohydrazide waste from incompatible materials, particularly strong oxidizing agents.

  • The volume of waste in the SAA should be kept to a minimum through routine pickups.

Step 5: Final Disposal

The ultimate disposal of 1-Benzofuran-2-carbohydrazide must be conducted by a licensed professional waste disposal service.[13]

  • Do Not: Attempt to dispose of this chemical down the drain or in the regular trash.[15]

  • Engage Professionals: Arrange for pickup with your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste management company.[19] These companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.[9][13]

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

  • Small Spills: For small spills of the solid compound within a chemical fume hood, gently cover the spill with an inert absorbent material like sand or vermiculite.[10] Avoid creating dust.[9] Sweep the mixture into a designated hazardous waste container.

  • Decontamination: Wipe the spill area and any contaminated equipment with a suitable solvent (e.g., isopropanol or ethanol) and disposable cloths. All cleanup materials must be disposed of as hazardous waste.[5]

  • Large Spills: In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.

A Critical Note on Chemical Inactivation

While literature exists on the chemical inactivation of hydrazines, often through oxidation with agents like sodium hypochlorite or hydrogen peroxide, this practice is strongly discouraged for routine laboratory disposal.[4][19] The primary reasons are:

  • Incomplete Reactions: Failure to achieve a complete reaction can leave residual, active hydrazide.

  • Hazardous Byproducts: Incomplete oxidation of some hydrazine derivatives can form carcinogenic N-nitrosoalkylamines.[4]

  • Regulatory Complexity: On-site treatment of hazardous waste is a regulated activity that requires specific permits.

Therefore, the most reliable and safest method of disposal is through a licensed hazardous waste contractor who can ensure complete destruction in a controlled, high-temperature incineration environment.[9][13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of 1-Benzofuran-2-carbohydrazide.

G cluster_generation Point of Generation cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal cluster_spill Spill Response A 1-Benzofuran-2-carbohydrazide Waste Generated B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams (Solid, Liquid, Consumables) B->C D Select Compatible, Sealed Container C->D E Label Container: 'HAZARDOUS WASTE' + Full Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container is Full or Ready for Disposal F->G H Contact EH&S or Certified Hazardous Waste Contractor G->H I Waste Transported to Permitted TSDF H->I J High-Temperature Incineration I->J S1 Small Spill Occurs S2 Use Inert Absorbent (e.g., sand, vermiculite) S1->S2 S3 Collect & Dispose of Cleanup Material as Hazardous Waste S2->S3 S3->F

Caption: Disposal workflow for 1-Benzofuran-2-carbohydrazide.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines. NCBI.
  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f]benzofuran. Benchchem.

  • SAFETY DATA SHEET - Carbohydrazide. Merck/MilliporeSigma.
  • SAFETY DATA SHEET - 1-(1-benzofuran-2-yl)ethanol. Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - Benzofuran. Thermo Fisher Scientific.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. Benchchem.
  • Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Laboratory Waste Disposal Safety Protocols.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Material Safety Data Sheet - 2-Ethyl-1-benzofuran. Capot Chemical.
  • SAFETY DATA SHEET - 2,3-Benzofuran. Tokyo Chemical Industry.
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. A. M. Jenner, J. A. Timbrell.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN.
  • Hydrazine Toxicology.

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 1-Benzofuran-2-carbohydrazide

This guide provides essential, immediate safety protocols and logistical information for the handling of 1-Benzofuran-2-carbohydrazide. Designed for researchers, scientists, and drug development professionals, the follow...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety protocols and logistical information for the handling of 1-Benzofuran-2-carbohydrazide. Designed for researchers, scientists, and drug development professionals, the following content moves beyond a simple checklist, offering a procedural and logical framework to ensure comprehensive protection. Our commitment is to build a foundation of trust by delivering value that extends beyond the product itself, making us your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: Understanding the Compound's Profile

1-Benzofuran-2-carbohydrazide is a heterocyclic compound incorporating a benzofuran moiety and a hydrazide functional group. While specific toxicological data for this exact compound is limited, a rigorous safety assessment necessitates an evaluation of its constituent functional groups and structurally similar molecules.

  • Hydrazide Moiety: Hydrazide derivatives, and the parent compound hydrazine, are known for their potential toxicity.[1] They can be toxic if inhaled, absorbed through the skin, or ingested.[1] Some hydrazines are also considered potential carcinogens.[2] Therefore, it is prudent to handle 1-Benzofuran-2-carbohydrazide with the assumption that it may carry similar hazards.

  • Benzofuran Core: The benzofuran structure is present in many biologically active compounds.[3] While some derivatives are explored for therapeutic benefits, others can pose health risks.[3][4]

  • Physical Form: As a solid, the primary exposure risks are inhalation of dust particles and skin or eye contact with the powder.[5]

Based on available safety data for 1-Benzofuran-2-carbohydrazide, it is classified as harmful if swallowed.[6] It is crucial to prevent all personal contact with this substance, including inhalation of any dust.[5]

The Hierarchy of Controls: A Proactive Safety Paradigm

Before detailing specific Personal Protective Equipment (PPE), it is imperative to situate PPE within the broader context of laboratory safety. The "Hierarchy of Controls" is a fundamental concept that prioritizes safety measures. PPE is the final line of defense, to be used after other, more effective controls have been implemented.

  • Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous alternative.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For 1-Benzofuran-2-carbohydrazide, the primary engineering control is a properly functioning chemical fume hood.[2] All weighing and handling of the solid compound should be performed within a fume hood to minimize inhalation exposure.[2][7] The work area should also be equipped with readily accessible safety showers and eyewash stations.[8]

  • Administrative Controls: These are work practices and procedures that reduce exposure. Examples include restricting access to the area where the compound is handled and providing thorough training on its hazards.[2][9]

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The remainder of this guide will focus on the appropriate selection and use of PPE.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all procedures involving 1-Benzofuran-2-carbohydrazide to prevent skin and eye contact, inhalation, and ingestion.[2]

Eye and Face Protection

Direct contact of chemical dust or splash with the eyes can cause serious damage.[10]

  • Minimum Requirement: ANSI Z87-compliant safety glasses with side shields are the minimum acceptable protection.[11]

  • Recommended: Chemical splash goggles should be worn, as they provide a more complete seal around the eyes, offering superior protection against dust and potential splashes.[11][12]

  • High-Risk Operations: When there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.[1][13]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required to protect against incidental contact and small splashes.[1] It should be fully buttoned with the sleeves rolled down.

  • Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, full-length pants and shoes that fully cover the feet are mandatory.[1]

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

Hand Protection

Gloves are critical to prevent dermal absorption. No single glove material is impervious to all chemicals, so selection is key.

  • Recommended Material: Nitrile or neoprene gloves are recommended for handling hydrazide-related compounds.[1] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Double Gloving: For direct handling of the solid, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Removal: Always inspect gloves for tears or punctures before use.[9] Remove gloves before leaving the laboratory and wash hands thoroughly after glove removal.[9]

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary means of preventing respiratory exposure.[14] However, in certain situations, respiratory protection may be necessary.

  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations or Control Failure: If there is a large spill or a failure of ventilation, a NIOSH-approved respirator is necessary.[8] For compounds with unknown inhalation toxicity, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be required.[1][15] Use of respirators requires prior medical clearance, training, and fit-testing as per OSHA regulations.[1]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use.

Step-by-Step Donning Procedure
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection: Don your safety goggles or face shield.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Step-by-Step Doffing Procedure (to prevent cross-contamination)
  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out, over the first glove.

  • Lab Coat: Remove your lab coat, folding it so the contaminated exterior is folded inward.

  • Eye Protection: Remove eye protection last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[9]

Disposal of Contaminated PPE

All disposable PPE used when handling 1-Benzofuran-2-carbohydrazide should be considered contaminated waste.

  • Place used gloves, bench paper, and other contaminated disposable items into a designated, sealed hazardous waste container.[2][16]

  • Do not dispose of contaminated materials in the regular trash.[9]

Summary of PPE Requirements

Body Part Required PPE Specification/Standard Rationale
Eyes/Face Chemical Splash GogglesANSI Z87 CompliantProtects against dust and splashes.[11]
Face Shield (as needed)Worn over gogglesProvides full-face protection during high-risk tasks.[1][13]
Hands Nitrile or Neoprene GlovesCheck manufacturer's resistance guidePrevents dermal absorption of potentially toxic material.[1]
Body Flame-Resistant Lab CoatFully buttoned, long sleevesProtects skin from incidental contact.[1]
Chemical-Resistant ApronWorn for large quantitiesProvides an additional barrier against spills.
Respiratory Not required with proper engineering controlsNIOSH-approved respirator for emergenciesProtects against inhalation of hazardous dust in case of spills or ventilation failure.[8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 1-Benzofuran-2-carbohydrazide start Start: Prepare to handle 1-Benzofuran-2-carbohydrazide eng_controls Is work performed in a certified chemical fume hood? start->eng_controls stop STOP! Do not proceed without proper engineering controls. eng_controls->stop No base_ppe Don Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves eng_controls->base_ppe Yes task_assessment Assess Task Risk: Small scale (<1g) or Large scale (>1g)? base_ppe->task_assessment small_scale Proceed with Base PPE. task_assessment->small_scale Small Scale large_scale Add Enhanced PPE: - Double Gloves - Face Shield - Chemical Apron task_assessment->large_scale Large Scale spill_check Is there a spill or ventilation failure? small_scale->spill_check large_scale->spill_check spill_response Evacuate and use NIOSH-approved respirator for cleanup. spill_check->spill_response Yes proceed Proceed with Experiment spill_check->proceed No spill_response->proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-.
  • Apollo Scientific. (n.d.). Hydrazine, N-BOC, N'-CBZ protected Safety Data Sheet.
  • Unknown. (n.d.). Hydrazine - Risk Management and Safety.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Thermo Fisher Scientific. (2025, September 05). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). SAFETY DATA SHEET. Retrieved from Santa Cruz Biotechnology, Inc. website.
  • Fluorochem. (n.d.). 1-Benzofuran-2-carbohydrazide (CAS 42974-19-6).
  • Prabavathi C et al. (2023, September 07). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 140-160.
  • Sigma-Aldrich Co. LLC. (2020).
  • Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET.
  • Gas-Sensing.com. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • AK Scientific, Inc. (n.d.). 1-Benzofuran-3(2H)
  • CymitQuimica. (2025, March 28). SAFETY DATA SHEET.
  • Harvey Mudd College Department of Chemistry. (2015, October 29).
  • Unknown. (n.d.). Carbofuran.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • National Academies Press. (2011).
  • NextGen Protocols. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.).
  • CPAChem. (2023, January 09).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.